molecular formula C10H15ClN2O2 B1522212 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride CAS No. 27449-35-0

2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Cat. No.: B1522212
CAS No.: 27449-35-0
M. Wt: 230.69 g/mol
InChI Key: GKROFQZPOOQJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKROFQZPOOQJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27449-35-0
Record name 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (CAS Number: 27449-35-0), a substituted acetamide derivative of interest in medicinal chemistry and drug discovery. While specific research on this particular hydrochloride salt is limited in publicly available literature, this document synthesizes information from closely related analogues to provide insights into its chemical and physical properties, potential synthetic routes, prospective biological activities, and analytical characterization techniques. This guide serves as a foundational resource for researchers initiating studies on this compound, offering a scientifically grounded framework for experimental design and application development.

Introduction and Molecular Profile

This compound is a chemical entity belonging to the N-benzylacetamide class of compounds. The core structure features a central acetamide group, with a 2-amino substitution and an N-linked 4-methoxybenzyl group. The hydrochloride salt form is intended to enhance solubility and stability for research and potential pharmaceutical applications. The presence of the amino group, the amide linkage, and the methoxy-substituted aromatic ring suggests a potential for a range of biological activities, drawing parallels from structurally similar compounds.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 27449-35-0Internal Data
Molecular Formula C₁₀H₁₅ClN₂O₂[1]
Molecular Weight 230.69 g/mol [1]
IUPAC Name 2-amino-N-[(4-methoxyphenyl)methyl]acetamide;hydrochlorideInternal Data
SMILES COC1=CC=C(C=C1)CNC(=O)CN.Cl[1]
Physical State Solid (predicted)Inferred
Solubility Expected to be soluble in water and polar organic solvents.Inferred

Synthesis and Purification

Synthesis_Workflow cluster_protection Step 1: Protection of Glycine cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection cluster_salt_formation Step 4: Hydrochloride Salt Formation Boc_Gly Boc-Glycine Protected_Product Boc-Gly-NH-(4-methoxybenzyl) Boc_Gly->Protected_Product Amine 4-Methoxybenzylamine Amine->Protected_Product Coupling_Agent EDC/HOBt or similar Coupling_Agent->Protected_Product Free_Base 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Protected_Product->Free_Base Deprotection_Agent Trifluoroacetic Acid (TFA) or HCl in Dioxane Deprotection_Agent->Free_Base Final_Product Target Compound (hydrochloride salt) Free_Base->Final_Product HCl_source HCl in Ether or Isopropanol HCl_source->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-substituted acetamides and should be optimized for the specific target molecule.

Step 1: N-Boc-Glycine Synthesis (Amine Protection)

  • Dissolve glycine in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide solution to adjust the pH to 9-10.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH with sodium hydroxide.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted Boc-anhydride.

  • Acidify the aqueous layer to pH 2-3 with a cold solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-glycine.

Step 2: Amide Coupling

  • Dissolve Boc-glycine in anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-methoxybenzylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected intermediate.

Step 3: Deprotection and Salt Formation

  • Dissolve the protected intermediate in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt of the product should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product, this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the structural motifs present in the molecule suggest several avenues for investigation. The acetamide scaffold is a common feature in many biologically active compounds.

  • Antimicrobial Activity: Many N-substituted acetamide derivatives have been reported to possess antimicrobial properties. The presence of the amine and amide functionalities, along with the lipophilic benzyl group, could facilitate interactions with microbial cell membranes or enzymes. A related compound, 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, was synthesized to explore its potential as an antimicrobial agent[2].

  • Antioxidant Activity: Acetamide derivatives have also been investigated for their antioxidant potential[2]. The methoxy group on the phenyl ring may contribute to radical scavenging activity.

  • Enzyme Inhibition: The structural similarity to various enzyme substrates and inhibitors suggests that this compound could be screened against a panel of enzymes, such as kinases, proteases, or histone deacetylases, depending on the therapeutic area of interest.

Proposed In-Vitro Screening Workflow

Screening_Workflow cluster_initial Initial Screening cluster_activity Activity Assays cluster_followup Follow-up Studies Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC, MBC) Cytotoxicity->Antimicrobial If non-toxic Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant If non-toxic Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme If non-toxic Dose_Response Dose-Response Curves Antimicrobial->Dose_Response If active Antioxidant->Dose_Response If active Enzyme->Dose_Response If active Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: A generalized workflow for in-vitro screening of the target compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the benzyl and acetamide groups, aromatic protons of the methoxyphenyl ring, the methoxy group protons, and exchangeable protons of the amine and amide groups.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methylene carbons, and the methoxy carbon.
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base, and fragmentation patterns consistent with the structure.
HPLC A single major peak indicating the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile and water with an acidic modifier would be a suitable starting point.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling substituted acetamides should be followed. Many related compounds are classified as harmful if swallowed, and may cause skin and eye irritation[3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the chemistry of related compounds, its synthesis is feasible through standard peptide coupling methodologies. The structural features suggest potential for biological activity, particularly in the areas of antimicrobial and antioxidant research. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its potential applications. Further experimental work is necessary to fully elucidate the properties and potential of this molecule.

References

  • Butt, A. M., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2698. [Link]

  • PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

  • Eureka. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Patsnap. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of Finerenone.
  • Google Patents. (n.d.). 3-Amino-4-methoxy acetanilide (II) preparation method.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Glycinamide Scaffold

The 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride is a substituted glycinamide derivative. Glycinamides are significant structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of more complex biologically active molecules.[1] The presence of the 4-methoxybenzyl group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and receptor-binding affinity. This guide provides an in-depth, field-proven pathway for the synthesis of this target compound, emphasizing the rationale behind the chosen methodology and offering detailed, actionable protocols for researchers in drug discovery and development.

Strategic Overview: A Two-Step Synthetic Approach

The most logical and efficient pathway to synthesize this compound involves a two-step process. This strategy is rooted in the principles of peptide chemistry, where the formation of an amide bond is followed by the removal of a protecting group.

  • Amide Bond Formation: This initial step involves the coupling of an N-terminally protected glycine, specifically tert-butoxycarbonyl (Boc)-glycine, with 4-methoxybenzylamine. The Boc protecting group is crucial to prevent self-polymerization of the glycine and to ensure the selective formation of the desired amide.[2]

  • Deprotection and Salt Formation: The second and final step is the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid not only cleaves the Boc group but also concurrently forms the hydrochloride salt of the resulting primary amine, yielding the target compound.[3][4]

This approach is widely adopted due to its high efficiency, selectivity, and the commercial availability of the starting materials.

Synthesis_Overview cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Salt Formation Boc_Gly Boc-Glycine Intermediate N-Boc Protected Intermediate Boc_Gly->Intermediate Coupling Reagent MBA 4-Methoxybenzylamine MBA->Intermediate Intermediate_2 N-Boc Protected Intermediate Final_Product This compound Intermediate_2->Final_Product HCl

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Amide Coupling of Boc-Glycine and 4-Methoxybenzylamine

The formation of the amide bond between the carboxylic acid of Boc-glycine and the primary amine of 4-methoxybenzylamine requires the activation of the carboxyl group.[5][6] Direct reaction is unfavorable due to the formation of a non-reactive ammonium carboxylate salt. The use of a coupling reagent is therefore essential.

Choosing the Right Coupling Reagent: A Rationale

A variety of amide coupling reagents are available, each with its own advantages and mechanistic nuances.[7] For this synthesis, carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are effective choices.[8] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

However, to suppress potential side reactions and minimize racemization (though not a concern for glycine), the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is standard practice. More modern phosphonium and aminium/uronium salt-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) offer faster reaction times and higher yields, particularly for sterically hindered substrates.[9][10]

For the purpose of this guide, we will detail a protocol using the widely accessible and cost-effective carbodiimide coupling approach.

Amide_Coupling_Workflow start Dissolve Boc-Glycine in an aprotic solvent (e.g., DMF or DCM) add_reagents Add Coupling Reagent (e.g., DCC/DIC) and Additive (e.g., HOBt) start->add_reagents stir_activation Stir at 0°C for activation add_reagents->stir_activation add_amine Add 4-Methoxybenzylamine stir_activation->add_amine warm_rt Allow to warm to room temperature and stir overnight add_amine->warm_rt workup Reaction Workup: - Filter urea byproduct (if DCC/DIC used) - Aqueous wash - Dry organic layer warm_rt->workup purify Purification: - Evaporate solvent - Column chromatography (if necessary) workup->purify end Obtain pure N-Boc protected intermediate purify->end

Caption: Experimental workflow for the amide coupling step.

Experimental Protocol: Amide Coupling

Materials:

  • Boc-glycine

  • 4-Methoxybenzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-glycine (1.0 eq).

  • Dissolve the Boc-glycine in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.1 eq) and DCC or DIC (1.1 eq) to the cooled solution. Stir for 30 minutes at 0°C to allow for the pre-activation of the carboxylic acid.

  • Slowly add 4-methoxybenzylamine (1.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-{2-[(tert-butoxycarbonyl)amino]acetyl}-4-methoxybenzylamine.

  • If necessary, purify the crude product by silica gel column chromatography.

Part 2: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the acid-labile Boc protecting group.[11] Treatment with a strong acid, such as hydrochloric acid, efficiently cleaves the tert-butoxycarbonyl group.[4]

Mechanism of Boc Deprotection

The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation.[3] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free primary amine.[3] In the presence of excess HCl, the amine is protonated to form the stable hydrochloride salt.

Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation Protonated_Boc R-NH-C(=O+H)-O-tBu Loss of tBu+ Boc_Amine->Protonated_Boc H+ Carbamic_Acid R-NH-COOH Decarboxylation Protonated_Boc->Carbamic_Acid Free_Amine R-NH2 Protonation (HCl) Carbamic_Acid->Free_Amine Final_Salt R-NH3+ Cl- Final Product Free_Amine->Final_Salt

Sources

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. In the absence of established pharmacological data, this document outlines a series of structured, hypothesis-driven experimental workflows. Drawing from the known biological activities of structurally analogous compounds, we propose three primary putative mechanisms: modulation of serotonergic pathways, antioxidant and anti-inflammatory effects, and antimicrobial activity. This guide is intended to serve as a foundational resource for researchers initiating the pharmacological characterization of this and structurally related molecules, emphasizing scientific integrity and logical experimental progression.

Introduction and Structural Rationale

The compound this compound belongs to the N-benzylacetamide class of molecules. While direct pharmacological data for this specific entity is not publicly available, its structural motifs provide a logical starting point for investigation. The N-benzylacetamide core is a versatile scaffold in medicinal chemistry, serving as a building block for a variety of biologically active compounds.[1] The presence of the N-(4-methoxybenzyl) group is particularly noteworthy, as this moiety is known to confer affinity for various biological targets, including serotonin receptors.[2][3]

This guide will, therefore, explore three plausible mechanistic avenues, each supported by evidence from related chemical structures. For each proposed mechanism, a detailed experimental plan is provided, designed to yield clear, interpretable data that will either substantiate or refute the hypothesis.

Putative Mechanism of Action 1: Modulation of Serotonergic Pathways

The structural similarity of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide to known serotonergic agents, particularly N-benzyl phenethylamines and N-benzyltryptamines, presents a compelling case for investigating its interaction with serotonin (5-HT) receptors.[2][3] The N-benzyl group, in particular, has been identified as a key determinant for high-affinity binding to 5-HT2A receptors.[2]

Initial Screening: Receptor Binding Assays

A primary assessment of the compound's affinity for a panel of serotonin receptors is the logical first step.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C).

  • Materials:

    • Cell membranes expressing the specific human 5-HT receptor subtype.

    • Radioligands specific for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

    • This compound (test compound).

    • Non-labeled competing ligands for determination of non-specific binding.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Functional Characterization: Second Messenger Assays

Should binding be confirmed, the functional consequence of this interaction must be determined (i.e., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Objective: To assess the ability of the test compound to stimulate or inhibit calcium mobilization in cells expressing the 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known 5-HT2A agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

    • A fluorescence plate reader.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with the calcium-sensitive dye.

    • To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the change in fluorescence.

    • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway Diagram

G cluster_receptor 5-HT2A Receptor Activation Test_Compound 2-amino-N-[(4-methoxyphenyl) methyl]acetamide hydrochloride 5HT2A_Receptor 5-HT2A Receptor Test_Compound->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Ca2_Release->PKC Activates

Caption: Hypothetical 5-HT2A receptor signaling pathway.

Putative Mechanism of Action 2: Antioxidant and Anti-inflammatory Effects

Derivatives of acetamide have demonstrated potential as antioxidant and anti-inflammatory agents.[4] This activity is often attributed to the scavenging of reactive oxygen species (ROS) and the inhibition of nitric oxide (NO) production.

Evaluation of Antioxidant Potential

Experimental Protocol: In Vitro ROS Scavenging Assay

  • Objective: To determine the capacity of the test compound to scavenge free radicals.

  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • A cell line capable of producing ROS upon stimulation (e.g., macrophages).

    • A pro-oxidant stimulus (e.g., lipopolysaccharide (LPS) or hydrogen peroxide).

    • A fluorescence microplate reader.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with DCFH-DA.

    • Treat the cells with varying concentrations of the test compound.

    • Induce oxidative stress using the pro-oxidant stimulus.

    • Measure the fluorescence intensity, which is proportional to the amount of ROS.

    • A reduction in fluorescence in the presence of the test compound indicates ROS scavenging activity.

Assessment of Anti-inflammatory Activity

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Objective: To measure the effect of the test compound on NO production in stimulated macrophages.

  • Materials:

    • A macrophage cell line (e.g., RAW 264.7).

    • LPS to stimulate NO production.

    • Griess reagent.

    • A microplate reader for absorbance measurements.

  • Procedure:

    • Culture the macrophages in a multi-well plate.

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with LPS.

    • After an incubation period, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.

    • Measure the absorbance at the appropriate wavelength.

    • A decrease in absorbance indicates inhibition of NO production.

Workflow for Investigating Antioxidant and Anti-inflammatory Effects

G Start Investigate Antioxidant/ Anti-inflammatory Activity ROS_Assay ROS Scavenging Assay (DCFH-DA) Start->ROS_Assay NO_Assay Nitric Oxide Inhibition Assay (Griess Reagent) Start->NO_Assay Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Start->Cytotoxicity_Assay Evaluate_ROS Evaluate ROS Scavenging ROS_Assay->Evaluate_ROS Evaluate_NO Evaluate NO Inhibition NO_Assay->Evaluate_NO Evaluate_Toxicity Assess Cytotoxicity Cytotoxicity_Assay->Evaluate_Toxicity Conclusion Conclude on Antioxidant/ Anti-inflammatory Potential Evaluate_ROS->Conclusion Evaluate_NO->Conclusion Evaluate_Toxicity->Conclusion

Caption: Experimental workflow for antioxidant and anti-inflammatory assessment.

Putative Mechanism of Action 3: Antimicrobial Activity

Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and shown to possess antifungal and antibacterial properties.[5] For example, sodium acetyl(4-methoxyphenyl)carbamodithioate has demonstrated significant fungicidal activity.[5]

Initial Screening for Antimicrobial Efficacy

Experimental Protocol: Broth Microdilution Assay

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria and fungi.

  • Materials:

    • A panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • 96-well microtiter plates.

    • A spectrophotometer or a plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary
Putative Target Key Parameter Experimental Value (Hypothetical)
5-HT2A ReceptorKi (nM)50
ROS ScavengingIC50 (µM)25
NO InhibitionIC50 (µM)15
S. aureusMIC (µg/mL)16
E. coliMIC (µg/mL)>128
C. albicansMIC (µg/mL)32

Conclusion and Future Directions

This guide presents a multi-pronged approach to elucidating the mechanism of action of this compound. By systematically investigating its potential interactions with serotonin receptors, its capacity to mitigate oxidative stress and inflammation, and its antimicrobial properties, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results in any of these areas will warrant further, more in-depth studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses. The proposed experimental workflows provide a robust and scientifically rigorous foundation for these future investigations.

References

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a static protocol, but as a dynamic framework for inquiry. We will dissect the molecule's structural components to form rational hypotheses about its potential target classes. Subsequently, a comprehensive, phased strategy for target identification and validation is presented, integrating in silico predictive methods with robust in vitro and cell-based experimental validation. Each proposed step is grounded in established scientific principles, ensuring a self-validating workflow from hypothesis generation to functional confirmation.

Molecular Structure and Pharmacophoric Analysis

The structure of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride presents several key features that can inform a target-centric investigation.

  • Core Scaffold: 2-amino-N-benzylacetamide. This core can be viewed as a mimic of a dipeptide, suggesting a potential for interaction with enzymes that recognize peptide motifs, such as proteases or peptidases.

  • Key Functional Groups:

    • Primary Amine (2-amino): This group can act as a hydrogen bond donor and can be protonated at physiological pH, potentially interacting with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.

    • Amide Linkage: A rigid, planar structure capable of acting as both a hydrogen bond donor and acceptor. This is a ubiquitous feature in biologically active molecules.

    • p-Methoxybenzyl Group: This moiety is of particular interest. The 4-methoxybenzylamine fragment is a known precursor or structural component in several classes of bioactive compounds. Its presence strongly suggests several potential target families based on established structure-activity relationships (SAR). For instance, it is used in the synthesis of COX-2 inhibitors, SIRT1 inhibitors, and phosphodiesterase-5 (PDE-5) inhibitors.[1][2]

A summary of the compound's computed physicochemical properties is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics and for parameterizing in silico models.[2]

PropertyPredicted ValueSignificance
Molecular Weight~246.72 g/mol (HCl salt)Within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3~0.3Indicates good aqueous solubility.
Hydrogen Bond Donors2Facilitates interactions with target proteins.
Hydrogen Bond Acceptors2Facilitates interactions with target proteins.
Rotatable Bond Count4Suggests a degree of conformational flexibility to adapt to a binding site.

A Strategic Framework for Target Identification and Validation

Given the nascent status of this compound, a systematic approach is essential to efficiently identify and validate its biological targets. The following workflow is proposed, beginning with broad, predictive methods and progressively narrowing the focus through rigorous experimental validation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The initial phase leverages computational methods to generate a ranked list of potential biological targets, providing a cost-effective and rapid means to form educated hypotheses.[3][4] This process avoids the resource-intensive nature of untargeted wet-lab screening by prioritizing protein families for experimental investigation.

InSilico_Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods A 2D/3D Structure of Compound of Interest B Chemical Similarity Search (e.g., ChEMBL, PubChem) A->B Tanimoto Similarity C Pharmacophore Modeling & Database Screening A->C Feature Mapping D Machine Learning Models (e.g., Bayesian, SVM) A->D Descriptor Calculation G Consolidated List of Potential Targets B->G C->G D->G E Reverse Docking/ Inverse Virtual Screening F Panel of Known Protein Structures (e.g., PDB) E->F Docking Scores F->G H Target Prioritization (Based on Score, Biological Relevance) G->H caption In Silico Target Prediction Workflow. SPR_Workflow A Immobilize Purified Target Protein on Sensor Chip B Flow Buffer (Baseline) A->B C Inject Compound (Association Phase) B->C D Flow Buffer (Dissociation Phase) C->D E Regenerate Chip Surface D->E F Repeat with Varying Compound Concentrations E->F G Analyze Sensorgrams to Determine K_D, k_on, k_off F->G caption Surface Plasmon Resonance (SPR) Workflow.

Figure 2: Surface Plasmon Resonance (SPR) Workflow.
  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event. [5] * Principle: The compound is titrated into a sample cell containing the purified target protein. The heat change associated with each injection is measured, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). [6][7] * Causality: ITC provides a complete thermodynamic profile of the interaction in solution, without immobilization or labeling, making it a gold-standard validation technique. [8][9]

ITC_Workflow A Load Purified Target Protein into Sample Cell C Perform Sequential Injections of Compound into Protein A->C B Load Compound into Titration Syringe B->C D Measure Heat Change After Each Injection C->D E Plot Heat Change vs. Molar Ratio D->E F Fit Data to a Binding Model to Determine K_D, n, ΔH, ΔS E->F caption Isothermal Titration Calorimetry (ITC) Workflow.

Figure 3: Isothermal Titration Calorimetry (ITC) Workflow.

Confirming that the compound can access and bind to its target within the complex milieu of a living cell is a critical validation step. [10][11]

  • Cellular Thermal Shift Assay (CETSA): Measures the change in thermal stability of a protein upon ligand binding. [12] * Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified (e.g., by Western blot, ELISA, or AlphaScreen). [1][13] * Causality: A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement in a physiologically relevant environment. [14][15]

CETSA_Workflow A Treat Intact Cells with Compound or Vehicle (DMSO) B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C->D E Plot Soluble Protein vs. Temperature to Generate Melt Curves D->E F Compare Curves: A Shift Indicates Target Engagement E->F caption Cellular Thermal Shift Assay (CETSA) Workflow.

Figure 4: Cellular Thermal Shift Assay (CETSA) Workflow.
Phase 3: Functional Characterization and Pathway Analysis

Once direct binding and cellular target engagement are confirmed, the final phase is to determine the functional consequence of this interaction.

This protocol is essential for targets identified as enzymes (e.g., kinases, COX, PDEs).

  • Objective: To determine if the compound inhibits the catalytic activity of the target enzyme and to calculate its potency (IC50).

  • Materials: Purified recombinant enzyme, specific substrate, appropriate assay buffer, detection reagents, and the test compound.

  • Procedure:

    • Prepare a dilution series of the compound in DMSO.

    • In a microplate, add the enzyme, assay buffer, and the compound (or DMSO as a vehicle control).

    • Pre-incubate the enzyme and compound for a defined period (e.g., 15-30 minutes) to allow for binding to occur. This step is critical for identifying time-dependent inhibitors. [16] 4. Initiate the enzymatic reaction by adding the substrate. For competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (K_m) to ensure sensitivity. [17] 5. Allow the reaction to proceed for a set time within the linear range of product formation.

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To confirm that target engagement in cells leads to a measurable change in cellular function.

  • Methodology: The specific assay depends on the target's function.

    • For a Kinase Target: Perform a Western blot to measure the phosphorylation of a known downstream substrate of that kinase. A decrease in phosphorylation upon compound treatment would validate a functional inhibitory effect.

    • For a GPCR Target: Measure changes in downstream second messengers, such as cAMP or intracellular calcium.

    • For a Nuclear Receptor: Use a reporter gene assay to measure changes in the transcription of target genes.

Data Integration and Path Forward

The successful identification of a biological target requires the convergence of evidence from multiple orthogonal assays. A high-confidence target for this compound would be one that is:

  • Predicted by robust in silico models.

  • Demonstrates direct, high-affinity binding in biophysical assays (SPR, ITC).

  • Shows evidence of target engagement in a cellular context (CETSA).

  • Modulates the protein's function in a biochemical assay (e.g., enzyme inhibition).

  • Impacts a downstream cellular pathway consistent with the target's known biology.

Concurrently with these target validation studies, it is imperative to conduct early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. [18][19]Understanding the compound's metabolic stability, permeability, and potential liabilities is crucial for assessing its overall viability as a chemical probe or therapeutic lead. [20]

Conclusion

While the biological targets of this compound are not yet defined in the public literature, its chemical structure provides a strong basis for rational hypothesis generation. The systematic, multi-phase approach outlined in this guide—from broad in silico screening to specific biophysical and functional validation—provides a rigorous and efficient framework for its deconvolution. This strategy is designed to minimize wasted resources and build a self-validating case for the compound's mechanism of action, thereby paving the way for its potential application in biomedical research and therapeutic development.

References

Please note that the accessibility of the following links may be subject to change over time.

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • Pusa, T., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • DeLano, W. L. (2002). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Southan, C., et al. (2013). In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Vona, C. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Visikol. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Egorova, O., et al. (2022).
  • Southan, C., et al. (2014). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Eurofins DiscoverX. Target Engagement Assays. Available at: [Link]

  • Pusa, T., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. PubMed. Available at: [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. Available at: [Link]

  • Archer, S., et al. (2008). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (2018). Experimental validation of predicted drug-target interactions. Available at: [Link]

  • ResearchGate. (2017). Characterization of binding, depletion and competition properties of the new kinobeads mix. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Sekisui XenoTech. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

  • Wikipedia. Enzyme assay. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ACS Publications. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available at: [Link]

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Available at: [Link]

  • ResearchGate. (2018). The impact of early ADME profiling on drug discovery and development strategy. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ResearchGate. (2018). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.
  • Biology LibreTexts. (2025). Enzyme Inhibition.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • MDPI. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]

  • MDPI. (2019). Recent Advances in In Silico Target Fishing.
  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Available at: [Link]

  • PubMed Central. (2022).
  • Utrecht University. (2018).
  • WJBPHS. (2023).
  • Taylor & Francis Online. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • ACS Publications. (2024).
  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Available at: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

Sources

The Strategic Utility of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Hydrochloride in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile and reliable synthetic intermediates. 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (CAS No. 57459-57-1) has emerged as a valuable building block, offering a strategic entry point for the introduction of a glycinamide moiety tethered to a readily functionalizable aromatic ring. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic applications, empowering researchers to leverage its full potential in their synthetic campaigns.

The core value of this intermediate lies in its bifunctional nature: a primary amine poised for a wide array of chemical transformations and an amide linkage that is a common feature in biologically active molecules. The 4-methoxybenzyl group not only influences the molecule's solubility and reactivity but also presents a potential site for further modification.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use. The hydrochloride salt form of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide enhances its stability and handling characteristics as a solid.

PropertyValueSource
Molecular Formula C₁₀H₁₅ClN₂O₂[1]
Molecular Weight 214.69 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)General knowledge

Characterization Data (Predicted):

  • ¹H NMR: Resonances corresponding to the methylene protons of the glycinamide backbone, the methylene protons of the benzyl group, the aromatic protons of the methoxyphenyl ring, the methoxy protons, and the amine/amide protons.

  • ¹³C NMR: Signals for the carbonyl carbon, the two methylene carbons, the aromatic carbons, and the methoxy carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether).

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₁₀H₁₄N₂O₂) and fragmentation patterns consistent with the structure.

A Robust and Rational Synthetic Pathway

The synthesis of this compound is most logically achieved through a two-step sequence involving the formation of a protected intermediate followed by deprotection. This strategy ensures high yields and purity by preventing unwanted side reactions of the primary amine.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-glycine C N-(4-methoxybenzyl)-2-(tert-butoxycarbonylamino)acetamide A->C Coupling Agent (e.g., EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DCM) B 4-Methoxybenzylamine B->C D 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride C->D HCl in Dioxane or Ether

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of N-(4-methoxybenzyl)-2-(tert-butoxycarbonylamino)acetamide (Protected Intermediate)

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-glycine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) followed by the dropwise addition of 4-methoxybenzylamine (1.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(4-methoxybenzyl)-2-(tert-butoxycarbonylamino)acetamide as a pure solid.

Causality Behind Experimental Choices:

  • N-Boc-glycine: The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under the coupling conditions and its facile removal under acidic conditions.[1]

  • EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve reaction efficiency.[2]

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

  • DCM: A common aprotic solvent that is inert to the reaction conditions and effectively dissolves the reactants.

Part 2: Synthesis of this compound (Final Product)

Experimental Protocol:

  • Deprotection: Dissolve the purified N-(4-methoxybenzyl)-2-(tert-butoxycarbonylamino)acetamide (1.0 eq.) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 3-5 eq.) dropwise at 0 °C.

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • HCl in Dioxane/Ether: A strong acid is required to cleave the acid-labile Boc protecting group. Using a solution of HCl in an organic solvent allows for the direct precipitation of the hydrochloride salt, simplifying the isolation process.[1]

  • Anhydrous Conditions: It is advisable to use anhydrous solvents to prevent hydrolysis of the desired product.

Application as a Synthetic Intermediate in Drug Discovery

The strategic value of this compound lies in its utility as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group serves as a handle for further elaboration, enabling its incorporation into a variety of molecular frameworks.

One notable application is in the synthesis of substituted glycinamide derivatives, a class of compounds that has been explored for various biological activities. For instance, related glycinamide structures have been investigated as potential anticancer agents.[3] The core structure of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide provides a foundation upon which diverse functionalities can be appended to modulate pharmacological properties.

Illustrative Synthetic Elaboration

G A 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride C N-Acyl Glycinamide Derivative A->C Amide Coupling E N-Sulfonyl Glycinamide Derivative A->E Sulfonamide Formation G N-Alkylated Glycinamide Derivative A->G Reductive Amination B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->C D Sulfonyl Chloride (R-SO₂Cl) D->E F Aldehyde/Ketone (R'R''C=O) F->G

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate that provides a reliable and efficient means of incorporating a substituted glycinamide moiety into target molecules. Its straightforward synthesis and the reactivity of its primary amino group make it an attractive building block for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will facilitate its effective use in the discovery and development of new therapeutic agents.

References

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

  • CN104276964A - Preparation method of Boc-glycine. Google Patents.
  • Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Taylor & Francis Online. Available at: [Link]

  • Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. PMC - NIH. Available at: [Link]

  • (PDF) N-(4-Methoxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. Available at: [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Available at: [Link]

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC - PubMed Central. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy. PubMed. Available at: [Link]

  • CN100368385C - Process for preparing 2-amino-4-acetamidoanisole. Google Patents.
  • N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090. PubChem. Available at: [Link]

  • (IUCr) N-(4-Amino-2-methoxyphenyl)acetamide. IUCr Journals. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Available at: [Link]

  • Synthesis of right hand building block 17. ResearchGate. Available at: [Link]

Sources

Spectroscopic Profile of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride: A Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This guide is structured to provide not just data, but a deeper understanding of the underlying molecular behaviors that give rise to the predicted spectral features. By explaining the "why" behind the "what," we aim to equip scientists with the insights necessary to interpret their own future experimental findings with a higher degree of certainty.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride dictate its interaction with various spectroscopic techniques. The presence of aromatic and aliphatic protons, distinct carbon environments, key functional groups like the amide and amine, and the overall molecular framework will each generate characteristic signals.

Figure 1: Annotated molecular structure of this compound highlighting key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is anticipated to be highly informative for the structural elucidation of the title compound. The spectrum will feature distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Amide N-H8.5 - 9.0Triplet~61H
Aromatic (ortho to CH₂)7.2 - 7.3Doublet~8.52H
Aromatic (ortho to OCH₃)6.8 - 6.9Doublet~8.52H
Benzyl CH₂4.3 - 4.4Doublet~62H
Methoxy OCH₃3.7 - 3.8Singlet-3H
Acetamide CH₂3.5 - 3.6Singlet-2H
Amino ⁺NH₃8.0 - 8.5Broad Singlet-3H
Rationale and Interpretation
  • Amide N-H: The amide proton is expected to appear as a triplet due to coupling with the adjacent benzylic methylene protons (CH₂). Its downfield shift is characteristic of protons on nitrogen atoms within an amide linkage.

  • Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating methoxy group are shielded and will appear more upfield compared to the protons ortho to the methylene group.

  • Benzyl CH₂: These protons are adjacent to the amide nitrogen and the aromatic ring. They will be deshielded and are expected to couple with the amide N-H, resulting in a doublet.

  • Methoxy OCH₃: The methyl protons of the methoxy group are shielded and will appear as a sharp singlet.

  • Acetamide CH₂: The methylene protons adjacent to the carbonyl group and the ammonium group are deshielded and will likely appear as a singlet.

  • Amino ⁺NH₃: As a hydrochloride salt, the primary amine will be protonated. The protons on the resulting ammonium group are typically deshielded and often appear as a broad singlet due to rapid exchange and quadrupolar broadening.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a complementary and confirmatory dataset, revealing the number of unique carbon environments within the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Amide C=O168 - 172
Aromatic C-O158 - 160
Aromatic C (quaternary)129 - 131
Aromatic C-H (ortho to CH₂)128 - 130
Aromatic C-H (ortho to OCH₃)113 - 115
Methoxy OCH₃55 - 56
Benzyl CH₂42 - 44
Acetamide CH₂40 - 42
Rationale and Interpretation
  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear significantly downfield.

  • Aromatic Carbons: The carbon attached to the oxygen of the methoxy group will be the most deshielded aromatic carbon. The other quaternary carbon and the two distinct methine carbons will have characteristic shifts. The shielding effect of the methoxy group will cause the ortho carbons to appear more upfield.

  • Aliphatic Carbons: The methoxy carbon will appear in its typical region. The two methylene carbons (benzyl and acetamide) will be in the aliphatic region, with their specific shifts influenced by the adjacent heteroatoms and functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in confirming the presence of key functional groups.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3350Medium
N-H Stretch (⁺NH₃)2800 - 3100 (broad)Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1530 - 1560Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch (Ether)1240 - 1260 (asymmetric)Strong
C-O Stretch (Ether)1020 - 1040 (symmetric)Strong
Rationale and Interpretation
  • N-H Stretches: The amide N-H stretch will appear as a distinct peak, while the ammonium (⁺NH₃) stretch will be a very broad and strong band, characteristic of amine salts.

  • C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ is a definitive indicator of the amide carbonyl group.

  • Amide II Band: The combination of N-H bending and C-N stretching will produce a strong band around 1550 cm⁻¹, which is characteristic of secondary amides.

  • C-O Stretches: The presence of the aryl ether linkage will be confirmed by strong C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique.

Predicted Mass Spectral Data
  • Molecular Ion (M+H)⁺: m/z ~195.11 (for the free base)

  • Key Fragments:

    • m/z ~121: Loss of the acetamide group, resulting in the 4-methoxybenzylamine fragment.

    • m/z ~107: Further fragmentation of the 4-methoxybenzyl fragment.

    • m/z ~77: Phenyl fragment.

Predicted Fragmentation Pathway

mol [C₁₀H₁₄N₂O₂ + H]⁺ m/z ≈ 195.11 frag1 [C₈H₁₁NO]⁺ m/z ≈ 121 mol->frag1 - (NH₂COCH₂) frag2 [C₇H₇O]⁺ m/z ≈ 107 frag1->frag2 - NH₂

Figure 2: Predicted major fragmentation pathway for 2-amino-N-[(4-methoxyphenyl)methyl]acetamide in positive ion ESI-MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, the following experimental methodologies are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and ⁺NH₃), while D₂O will result in their exchange and disappearance, which can be a useful diagnostic tool.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples, as it requires minimal sample preparation. Alternatively, prepare a KBr pellet.

  • Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Operate in positive ion mode.

    • Optimize spray voltage, capillary temperature, and gas flows to achieve a stable signal.

    • Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem MS (MS/MS) experiments by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide presents a comprehensive, theoretically-derived spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with the rationale for their interpretation, provide a solid foundation for researchers working with this compound. The detailed experimental protocols offer a pathway to generating high-quality data that can be confidently compared against these predictions. By bridging the gap left by the absence of publicly available experimental data, this guide serves as a valuable resource for the scientific community, enabling more efficient and accurate chemical characterization.

References

While no direct spectroscopic data for the title compound was found, the principles and comparative data used for these predictions are based on well-established spectroscopic knowledge and data from related compounds. For general principles and data on similar functional groups, the following types of resources are authoritative:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Databases such as the Spectral Database for Organic Compounds (SDBS). (Provides a large collection of experimental spectra for various organic molecules, which can be used for comparison). URL: [Link]

  • Scientific literature on related acetamide and methoxyphenyl compounds. For instance, studies on the synthesis and characterization of similar structures, such as 2-chloro-N-(4-methoxyphenyl)

A Technical Guide to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride: A Novel Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, medicinal chemists, and drug development professionals.

This document provides a comprehensive technical overview of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride, a versatile yet underexplored chemical entity. As a Senior Application Scientist, this guide is formulated to provide not just procedural steps but also the underlying scientific rationale for its synthesis and application in the generation of novel compounds. We will explore its potential as a valuable building block in medicinal chemistry, drawing upon established principles and data from closely related structural analogs.

Introduction: Unveiling a Promising Scaffold

The quest for novel chemical entities with desirable pharmacological profiles is a cornerstone of modern drug discovery. The strategic design of molecular scaffolds that offer multiple points for diversification is critical in this endeavor. This compound presents itself as such a scaffold. Its structure, featuring a primary amino group, a secondary amide linkage, and a p-methoxybenzyl (PMB) moiety, offers a unique combination of functionalities amenable to a wide array of chemical transformations.

The primary amino group serves as a key nucleophile or a handle for amide bond formation, while the amide backbone provides structural rigidity and hydrogen bonding capabilities. The p-methoxybenzyl group can influence solubility and pharmacokinetic properties and may engage in specific interactions with biological targets. This guide will lay out a proposed pathway for its synthesis and delve into its potential as a foundational element for building libraries of novel drug candidates.

Proposed Synthesis of this compound

While this specific compound is not widely reported in the literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed synthesis involves a two-step process starting from readily available commercial reagents.

Step 1: Synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide

The initial step involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride. This reaction forms the N-(p-methoxybenzyl) chloroacetamide intermediate.

Experimental Protocol:

  • To a stirred solution of 4-methoxybenzylamine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or potassium carbonate in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), chloroacetyl chloride (1.1 eq.) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide.

  • The crude product can be purified by recrystallization or column chromatography.

The causality behind this choice of reagents lies in the high reactivity of the acid chloride with the primary amine, leading to an efficient amide bond formation. The use of a base is crucial to neutralize the hydrochloric acid byproduct.

Step 2: Amination and Hydrochloride Salt Formation

The second step is a nucleophilic substitution of the chloride with an amino group, followed by conversion to the hydrochloride salt. A common method for introducing a primary amine is through a Gabriel synthesis or by using a protected form of ammonia, followed by deprotection. An alternative, more direct approach is the use of sodium azide followed by reduction.

Experimental Protocol (Azide Reduction Method):

  • The 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Sodium azide (1.5 eq.) is added, and the mixture is heated to 50-60 °C for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled, and water is added to precipitate the azide intermediate, which is then filtered and dried.

  • The crude 2-azido-N-[(4-methoxyphenyl)methyl]acetamide is then dissolved in a suitable solvent like methanol or ethanol.

  • A reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like triphenylphosphine in the presence of water (Staudinger reaction), is used to reduce the azide to the primary amine.

  • After the reduction is complete, the catalyst is filtered off (if using Pd/C), and the solvent is evaporated.

  • The resulting free base, 2-amino-N-[(4-methoxyphenyl)methyl]acetamide, is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in the same solvent is added dropwise with stirring to precipitate the this compound salt.

  • The salt is collected by filtration, washed with cold solvent, and dried under vacuum.

This two-step approach is a reliable method for the synthesis of primary amines from alkyl halides. The azide intermediate is generally stable and can be isolated before the reduction step.

Proposed Synthetic Workflow

Synthesis_Workflow amine 4-Methoxybenzylamine intermediate 2-chloro-N-[(4-methoxyphenyl) methyl]acetamide amine->intermediate Acylation acid_chloride Chloroacetyl Chloride acid_chloride->intermediate azido_intermediate 2-azido-N-[(4-methoxyphenyl) methyl]acetamide intermediate->azido_intermediate Azidation azide Sodium Azide azide->azido_intermediate product 2-amino-N-[(4-methoxyphenyl) methyl]acetamide hydrochloride azido_intermediate->product Reduction & Salt Formation reducing_agent H2, Pd/C reducing_agent->product hcl HCl hcl->product Derivatization start 2-amino-N-[(4-methoxyphenyl) methyl]acetamide amide N-Acylated Derivatives start->amide sec_amine N-Alkylated Derivatives (via Reductive Amination) start->sec_amine sulfonamide Sulfonamide Derivatives start->sulfonamide urea Urea/Thiourea Derivatives start->urea rcooh R-COOH / R-COCl rcooh->amide Acylation rcho R-CHO / NaBH3CN rcho->sec_amine Reductive Amination rso2cl R-SO2Cl rso2cl->sulfonamide Sulfonylation rnco R-NCO / R-NCS rnco->urea Urea/Thiourea Formation

Caption: Potential derivatization reactions of the primary amino group.

Conclusion and Future Outlook

This compound represents a promising, albeit currently underexplored, scaffold for the synthesis of novel compounds in drug discovery. This guide has provided a plausible and detailed synthetic route, predicted key physicochemical properties, and outlined its vast potential for chemical derivatization.

The true utility of this compound will be realized through its incorporation into high-throughput synthesis and screening programs. Its straightforward synthesis and multiple points for diversification make it an ideal candidate for the rapid generation of compound libraries. As a Senior Application Scientist, I am confident that the exploration of the chemical space around this scaffold will lead to the discovery of novel bioactive molecules with therapeutic potential.

References

  • A. Kenz, et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o653-o654. Available at: [Link]

  • MySkinRecipes. N-(2-Amino-4-methoxyphenyl)acetamide. Available at: [Link]

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Study on the synthesis of 2-amino-4-methoxy acetanilide. Available at: [Link]

  • Google Patents. (2007). Process for preparing 2-amino-4-acetamidoanisole. CN100368385C.

An In-depth Technical Guide to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride, a substituted aminoacetamide derivative of interest in medicinal chemistry. While direct literature on this specific hydrochloride salt is sparse, this document synthesizes information from closely related analogues to present a cogent and scientifically grounded guide for researchers. We will explore a plausible synthetic pathway, detail robust characterization methodologies, and discuss potential biological activities based on the established profiles of similar N-substituted acetamides. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related compounds.

Introduction: The Significance of N-Substituted Acetamides

N-substituted acetamides represent a versatile class of compounds with a broad spectrum of biological activities. The core acetamide scaffold serves as a key structural motif in numerous pharmaceuticals and biologically active molecules. The introduction of various substituents on the nitrogen atom and the alpha-carbon allows for the fine-tuning of physicochemical properties and pharmacological profiles.

Derivatives of N-benzyl-2-aminoacetamides, in particular, have garnered attention for their potential therapeutic applications. Studies have revealed potent anticonvulsant activities in some analogues, highlighting the importance of the N-benzyl moiety.[1] Furthermore, the broader class of substituted acetamides has been investigated for applications ranging from antiproliferative agents to enzyme inhibitors.[2][3]

The subject of this guide, This compound , incorporates several key features:

  • An N-(4-methoxybenzyl) group, which can influence lipophilicity and metabolic stability.

  • A primary amino group at the alpha-position, offering a site for further modification or interaction with biological targets.

  • An amide linkage , a common feature in bioactive molecules that can participate in hydrogen bonding.

This guide will construct a detailed profile of this molecule, providing a foundational understanding for its synthesis and potential evaluation.

Synthesis and Physicochemical Properties

A robust and reproducible synthetic route is paramount for the exploration of any novel compound. While a specific protocol for the target molecule is not extensively published, a logical pathway can be devised based on established organic chemistry principles for amide bond formation and amine protection/deprotection strategies.

Proposed Synthetic Pathway

The synthesis can be logically approached in a three-step process starting from a protected glycine amino acid. This ensures regioselectivity and prevents unwanted side reactions involving the free amino group.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A Boc-Glycine C Boc-protected intermediate A->C EDC, HOBt DCM, rt B 4-Methoxybenzylamine B->C D 2-amino-N-[(4-methoxyphenyl)methyl]acetamide (Free Base) C->D TFA or HCl in Dioxane E Target Compound: This compound D->E HCl in Ether/MeOH

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization at each step confirm the efficacy of the previous one.

Step 1: Synthesis of tert-butyl N-[2-({(4-methoxyphenyl)methyl}amino)-2-oxoethyl]carbamate (Boc-protected intermediate)

  • To a solution of Boc-glycine (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-methoxybenzylamine (1.1 eq) dropwise to the solution.

  • Continue stirring at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure Boc-protected intermediate.

    • Causality: The use of EDC/HOBt is a standard and efficient method for forming amide bonds while minimizing racemization and side reactions. The aqueous workup removes unreacted starting materials and coupling reagents.

Step 2: Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide (Free Base)

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or methanol.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.

  • Monitor the deprotection by TLC until all starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Re-dissolve the residue in a small amount of water and basify with a saturated solution of NaHCO₃ or 1 M NaOH until the pH is ~9-10.

  • Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

    • Trustworthiness: The conversion to the free base is confirmed by its solubility characteristics (soluble in organic solvents, less so in neutral water) and a characteristic shift in its TLC retention factor compared to the hydrochloride salt.

Step 3: Formation of this compound

  • Dissolve the purified free base in a suitable solvent such as anhydrous diethyl ether or methanol.

  • Slowly add a 1 M or 2 M solution of HCl in diethyl ether dropwise while stirring.

  • A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for the free base, 2-amino-N-(4-methoxyphenyl)acetamide, which are expected to be very similar for the hydrochloride salt, with the main difference being increased water solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂(Computed)
Molecular Weight 194.23 g/mol (Computed)
XLogP3 0.4(Computed)
Hydrogen Bond Donors 2(Computed)
Hydrogen Bond Acceptors 3(Computed)
Rotatable Bond Count 4(Computed)

Data inferred from structurally similar compounds available in public databases.

Postulated Biological Activity and Field of Application

The structural motifs within this compound suggest several potential areas of biological activity, primarily based on structure-activity relationships observed in related compound series.

Central Nervous System (CNS) Activity

The N-benzyl acetamide core is a known pharmacophore for anticonvulsant activity. For instance, N-benzyl-2-acetamidopropionamide derivatives have shown potent efficacy in maximal electroshock-induced seizure tests in animal models.[1] The presence of the 4-methoxyphenyl group may modulate blood-brain barrier penetration and interaction with CNS targets. It is therefore plausible that the target compound could exhibit activity as an anticonvulsant or neuromodulatory agent.

Antimicrobial and Antiproliferative Potential

The amide moiety is a cornerstone of many antimicrobial and anticancer drugs.[4] Various N-substituted aminoacetamides and related structures have been synthesized and evaluated for these properties.[2][5][6] The molecule's ability to act as both a hydrogen bond donor and acceptor could facilitate binding to enzymatic targets or nucleic acids, leading to cytostatic or cytotoxic effects.

Hypothetical Mechanism of Action

Given the potential for CNS activity, a hypothetical mechanism could involve modulation of ion channels or neurotransmitter receptors. For example, many anticonvulsants act by blocking voltage-gated sodium channels or enhancing GABAergic inhibition.

Hypothetical_MOA cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron IonChannel Voltage-Gated Na+ Channel Vesicle Neurotransmitter Vesicle NT Neurotransmitter Vesicle->NT Reduces Release Receptor Postsynaptic Receptor NT->Receptor Binds Postsynagogue Reduced Excitability Receptor->Postsynagogue Signal Propagation Molecule Target Compound Molecule->IonChannel Blocks Na+ Influx

Caption: Hypothetical mechanism for CNS depressant activity.

Recommended Experimental Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary. An initial screening should assess its cytotoxic profile to establish a therapeutic window.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method to assess the compound's effect on cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed Cells (e.g., HeLa, A549) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the hydrochloride salt in sterile water or DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

This compound is a compound with significant, albeit underexplored, potential. Based on robust analysis of its structural analogues, it is a promising candidate for investigation in CNS disorders and oncology. The synthetic pathway proposed herein is logical and based on well-established chemical reactions, providing a clear path to obtaining material for study.

Future work should focus on the empirical validation of the proposed synthesis and the comprehensive characterization of the final compound. Following this, a broad biological screening is warranted to confirm the hypothesized activities and potentially uncover novel therapeutic applications. Mechanistic studies should then be pursued for the most promising activities to elucidate its molecular targets and pathways of action.

References

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2016). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride, a key intermediate in various research and drug development endeavors. Recognizing the critical impact of purity on experimental outcomes and product quality, this guide presents detailed protocols for common purification techniques, including recrystallization, liquid-liquid extraction, and column chromatography. Emphasizing a first-principles approach, this document not only outlines step-by-step procedures but also elucidates the scientific rationale behind methodological choices. Furthermore, it offers guidance on how to empirically determine optimal purification parameters for your specific sample, ensuring the attainment of high-purity material.

Introduction: The Imperative of Purity

The compound this compound is an amino acid derivative with potential applications in medicinal chemistry and materials science. The presence of impurities, which can arise from the synthetic route, can significantly impact its biological activity, physicochemical properties, and stability. Therefore, robust purification is a non-negotiable step in its preparation.

A plausible synthetic route for this compound involves the coupling of a protected glycine derivative with (4-methoxyphenyl)methanamine, followed by deprotection and salt formation. This process can introduce a variety of impurities, including:

  • Unreacted starting materials (e.g., protected glycine, (4-methoxyphenyl)methanamine)

  • Coupling reagents and their by-products

  • Side-products from the deprotection step

  • Isomeric impurities

This guide provides the foundational knowledge and practical protocols to effectively remove these impurities and obtain this compound of high purity.

Foundational Physicochemical Properties: A Predictive Approach

Purification Strategy Workflow

The selection of a purification strategy depends on the nature and quantity of the impurities. A general workflow is presented below.

PurificationWorkflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization High Impurity Load Column Column Chromatography Extraction->Column Complex Mixture Pure Pure Product (>98%) Recrystallization->Pure High Yield/ Purity Column->Recrystallization Post-Column Polish Column->Pure High Purity

Caption: General purification workflow for this compound.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique to perform a bulk separation of the desired polar product from nonpolar impurities. The strategy relies on the differential solubility of the compound and impurities in two immiscible liquid phases.

Principle of Acid-Base Extraction

As an amine hydrochloride, the target compound is a salt and is expected to be highly soluble in the aqueous phase. Conversely, nonpolar organic impurities (e.g., unreacted protected starting materials, coupling by-products) will preferentially dissolve in an organic solvent. By partitioning the crude product between an aqueous and an immiscible organic solvent, a significant purification can be achieved.

Protocol for Liquid-Liquid Extraction

Materials:

  • Crude this compound

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of deionized water in a separatory funnel.

  • Organic Wash: Add an equal volume of an immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the product) will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane.

  • Collection: Drain the organic layer and collect the aqueous layer.

  • Repeat: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times to ensure complete removal of nonpolar impurities.

  • Brine Wash: Wash the combined aqueous layers with a small volume of brine to reduce the amount of dissolved organic solvent.

  • Solvent Removal: Remove the water from the aqueous layer under reduced pressure using a rotary evaporator to yield the partially purified product.

Recrystallization: The Workhorse of Purification

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection: The Key to Success

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at room temperature or not at all at any temperature.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

For this compound, polar protic solvents and mixed solvent systems are promising candidates.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in water. The ratio can be fine-tuned to induce crystallization upon cooling.
Isopropanol/Diethyl EtherIsopropanol can dissolve the polar compound, while the addition of a nonpolar solvent like diethyl ether will decrease its solubility and promote crystallization.
Methanol/DichloromethaneA polar solvent to dissolve the compound and a less polar, volatile co-solvent to aid in crystal formation.
Protocol for Recrystallization

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent or solvent system

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the primary (more polar) solvent to the crude product. Heat the mixture to boiling with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: If using a single solvent, slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

    • Mixed Solvent: If using a mixed solvent system, add the second (less polar) solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for the formation of well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography: For High-Purity Requirements

When recrystallization is insufficient to remove closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principles of Normal-Phase Chromatography

For a polar compound like this compound, normal-phase chromatography is a suitable approach.

  • Stationary Phase: A polar adsorbent, typically silica gel.

  • Mobile Phase: A less polar organic solvent or a mixture of solvents.

The polar target compound will interact strongly with the polar silica gel and will thus elute more slowly than nonpolar impurities. The polarity of the mobile phase is gradually increased to elute the compound of interest.

Protocol for Column Chromatography

Materials:

  • Crude or partially purified product

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase solvents (e.g., Dichloromethane, Methanol)

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • TLC Analysis: First, determine a suitable mobile phase system using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a relatively nonpolar solvent and a polar solvent, such as Dichloromethane:Methanol (e.g., 98:2 to 90:10).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ChromatographyProcess cluster_0 Column Chromatography Workflow TLC 1. TLC Analysis (DCM:MeOH) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Gradient Elution (Increasing MeOH %) Loading->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. TLC Analysis of Fractions Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Step-by-step workflow for purification by column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the final product. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of this compound is a critical step to ensure the reliability and reproducibility of its downstream applications. This guide provides a framework of established purification techniques, including liquid-liquid extraction, recrystallization, and column chromatography. While specific physicochemical data for this compound is not widely published, the principles and protocols described herein, coupled with empirical optimization, will enable researchers to achieve the desired level of purity.

References

  • Kirby, G. W., & Ogilvie, W. W. (1994). The Synthesis of N-Substituted Glycinamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3041-3047. (Note: This is a representative reference for the synthesis of similar compounds, providing context for potential impurities.)
  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Cohn, E. J., & Edsall, J. T. (1943). Proteins, Amino Acids and Peptides as Ions and Dipolar Ions. Reinhold Publishing Corporation. (This classic text provides foundational knowledge on the solubility of amino acid derivatives). [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies: 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Enzyme Inhibitors

Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases. Consequently, the inhibition of specific enzymes has become a cornerstone of modern therapeutic intervention.[1] The discovery and characterization of novel enzyme inhibitors are, therefore, critical endeavors in drug development and chemical biology. This guide provides a comprehensive framework for the systematic evaluation of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" as a potential enzyme inhibitor. While specific biological activities for this compound are not yet widely documented, its chemical structure, featuring an acetamide backbone and a methoxy-substituted aromatic ring, suggests potential interactions with various enzyme active sites.

This document is designed to be a practical, hands-on guide for researchers. It moves beyond a simple recitation of steps to explain the underlying principles of each experimental choice, ensuring a robust and self-validating approach to inhibitor characterization.[2] We will progress logically from initial screening to determine if the compound has any inhibitory effect, through the quantification of its potency (IC50), and culminating in detailed kinetic studies to elucidate its mechanism of action (MoA).[2][3]

Section 1: Foundational Concepts in Enzyme Inhibition

A thorough understanding of enzyme kinetics is paramount before embarking on experimental work. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[4] They are broadly classified into two categories: reversible and irreversible inhibitors. This guide will focus on the characterization of reversible inhibitors, which can be further categorized based on their mechanism of action.[5]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this scenario, the inhibitor and substrate are in direct competition.[2][4] Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) but do not affect the maximum velocity (Vmax) of the reaction.[5]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[4][5] This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. A pure non-competitive inhibitor does not affect substrate binding (Km remains unchanged) but decreases the Vmax.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most common in multi-substrate reactions. Uncompetitive inhibitors decrease both Vmax and Km.

  • Mixed Inhibition: This is a common type of inhibition where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Mixed inhibitors affect both Vmax and Km.[6]

The purpose of a mechanism of action (MoA) study is to characterize how a compound interacts with its target enzyme, which is a critical step in early drug discovery.[2]

Section 2: Experimental Workflow for Inhibitor Characterization

The following workflow provides a systematic approach to evaluating the inhibitory potential of this compound.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action (MoA) Studies A Stock Solution Preparation of Test Compound B Single-Point Inhibition Assay (High Concentration Screen) A->B Step 1 C Dose-Response Assay (IC50 Determination) B->C Step 2 (If inhibition observed) D Enzyme Kinetics with Varying Substrate Concentrations C->D Step 3 (Proceed if potent) E Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots D->E Step 4 F Determination of Inhibition Modality (Competitive, Non-competitive, etc.) E->F Step 5

Caption: Experimental workflow for inhibitor characterization.

Section 3: Protocols and Methodologies

Preparation of Stock Solutions

Accurate and reproducible results begin with proper preparation of reagents.

Protocol 3.1.1: Preparation of this compound Stock Solution

  • Determine the Molecular Weight (MW): The molecular formula for 2-amino-N-[(4-methoxyphenyl)methyl]acetamide is C10H14N2O2, and for its hydrochloride salt, it is C10H15ClN2O2. Calculate the exact MW.

  • Weighing the Compound: Accurately weigh a precise amount of the compound using an analytical balance.

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds. However, it is essential to check the compatibility of DMSO with the target enzyme, as high concentrations can be inhibitory.

  • Dissolution: Dissolve the weighed compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Initial Screening: Single-Point Inhibition Assay

The first step is to determine if the compound exhibits any inhibitory activity against the target enzyme at a relatively high concentration.

Protocol 3.2.1: Single-Point Assay

  • Assay Buffer Preparation: Prepare a suitable buffer that maintains the optimal pH and ionic strength for the target enzyme's activity.[7]

  • Enzyme and Substrate Solutions: Prepare working solutions of the enzyme and its substrate in the assay buffer. The substrate concentration should ideally be at or below its Km value to readily detect competitive inhibitors.[8]

  • Assay Plate Setup: In a 96-well or 384-well plate, set up the following reactions in triplicate:

    • 100% Activity Control: Enzyme + Substrate + Solvent (e.g., DMSO)

    • Test Compound: Enzyme + Substrate + Test Compound (e.g., at a final concentration of 10 µM or 50 µM)

    • No Enzyme Control: Substrate + Assay Buffer (to measure background signal)

  • Reaction Initiation and Incubation: Initiate the reaction by adding either the enzyme or the substrate. Incubate the plate at the optimal temperature for the enzyme for a predetermined period, ensuring the reaction remains in the linear range.

  • Signal Detection: Measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Signal_Test - Signal_Background) / (Signal_Control - Signal_Background)) * 100

Potency Determination: IC50 Assay

If significant inhibition is observed in the single-point assay, the next step is to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

Protocol 3.3.1: IC50 Determination

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound from the stock solution. A 10-point, 3-fold serial dilution is a common starting point.

  • Assay Setup: Similar to the single-point assay, set up reactions with varying concentrations of the inhibitor.[9]

  • Data Collection: Measure the enzyme activity at each inhibitor concentration.

  • Data Analysis:

    • Normalize the data to the control (0% inhibition) and background (100% inhibition).[10]

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[11] It is recommended to perform at least three independent experiments to calculate the mean IC50 and standard error.[12]

Table 1: Example IC50 Data Presentation

CompoundReplicate 1 IC50 (µM)Replicate 2 IC50 (µM)Replicate 3 IC50 (µM)Mean IC50 (µM)SEM
This compound5.24.85.55.170.21
Positive Control Inhibitor0.120.150.130.130.009
Mechanism of Action (MoA) Studies

Understanding the MoA is crucial for lead optimization in drug discovery.[2] These studies involve determining the kinetic parameters of the enzyme in the presence and absence of the inhibitor.

G cluster_0 Inhibition Types cluster_1 Binding Site cluster_2 Effect on Kinetic Parameters A Competitive D Inhibitor (I) binds to free Enzyme (E) at the active site A->D B Non-competitive E Inhibitor (I) binds to E or ES complex at an allosteric site B->E C Uncompetitive F Inhibitor (I) binds only to the ES complex C->F G Increases Km Vmax unchanged D->G H Km unchanged Decreases Vmax E->H I Decreases both Km and Vmax F->I

Caption: Relationship between inhibition type, binding, and kinetics.

Protocol 3.4.1: Kinetic Analysis

  • Experimental Design: The experiment is designed to measure the initial reaction velocity at multiple substrate concentrations in the presence of different, fixed concentrations of the inhibitor.[13] It is recommended to use at least five substrate concentrations and three to four inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Assay Execution:

    • For each inhibitor concentration, create a set of reactions with varying substrate concentrations.

    • Initiate the reactions and measure the initial velocities (the linear phase of the reaction).

  • Data Analysis and Visualization:

    • Michaelis-Menten Plot: Plot initial velocity (V) versus substrate concentration ([S]) for each inhibitor concentration. This will give a preliminary indication of the inhibition type.

    • Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot (1/V versus 1/[S]). The pattern of the lines will be characteristic of the inhibition mechanism.[14]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • Fit the data to the appropriate enzyme inhibition models using non-linear regression to determine the inhibition constants (Ki and/or αKi).[15]

Table 2: Summary of Expected Lineweaver-Burk Plot Outcomes

Inhibition TypeY-intercept (1/Vmax)X-intercept (-1/Km)Slope (Km/Vmax)
No Inhibitor 1/Vmax-1/KmKm/Vmax
Competitive UnchangedMoves closer to 0Increases
Non-competitive IncreasesUnchangedIncreases
Uncompetitive IncreasesMoves closer to 0Unchanged

Section 4: Data Interpretation and Trustworthiness

A self-validating system is crucial for ensuring the trustworthiness of the results.

  • Positive Controls: Always include a known inhibitor of the target enzyme as a positive control to validate the assay performance.

  • Statistical Analysis: Perform each experiment in at least triplicate and report the mean and standard error of the mean (SEM) or standard deviation (SD).[12]

  • Assay Linearity: Ensure that the enzyme concentration and reaction time result in initial velocities that are linear with time.

  • Compound Interference: Test for compound autofluorescence or absorbance at the wavelengths used for detection to rule out false-positive results.

Conclusion

This application note provides a robust and scientifically grounded framework for the comprehensive characterization of "this compound" as a potential enzyme inhibitor. By following this systematic approach, researchers can generate high-quality, reproducible data to determine the compound's inhibitory activity, potency, and mechanism of action. These findings will be invaluable for guiding further studies in drug discovery and development.

References

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. Available at: [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 765. Available at: [Link]

  • TeachMePhysiology (2024). Enzyme Inhibition. Available at: [Link]

  • Copeland, R. A. (2016). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(5), 515-528. Available at: [Link]

  • BellBrook Labs (2023). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]

  • Acedo, M. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Available at: [Link]

  • Cornish-Bowden, A. (2004). Understanding Enzyme Inhibition. Journal of Chemical Education, 81(1), 122. Available at: [Link]

  • PubChem. 2-amino-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Wikipedia. Enzyme inhibitor. Available at: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Available at: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Creative Biolabs. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • BellBrook Labs (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Kulkarni, S. A., et al. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 65(21), 14357-14366. Available at: [Link]

  • Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • While the following references provide some context on related chemical structures, they do not directly address the enzyme inhibition properties of the topic compound.

    • Hussan, A., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2417. Available at: [Link]

    • Ferreira, R. J., et al. (2017). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 22(9), 1541. Available at: [Link]

    • Di Sarno, V., et al. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Antioxidants, 7(10), 128. Available at: [Link]

    • ResearchGate (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

    • PubChem. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. Available at: [Link]

    • Hines, J. K., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564-568. Available at: [Link]

    • Kumar, S., et al. (2023). Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. South Eastern European Journal of Public Health. Available at: [Link]

Sources

Application Notes and Protocols for the Drug Discovery Screening of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Acetamide Derivatives

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to form key hydrogen bond interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Aromatic acetamide derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

This document provides a comprehensive guide for the initial exploration of a novel compound, 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride , in a drug discovery screening context. Given the limited publicly available data on this specific molecule, this guide is structured to provide a robust framework for its characterization, from initial handling to a multi-pronged screening strategy aimed at identifying its biological activity and potential therapeutic applications. We will proceed with the logical assumption that this compound, as a novel chemical entity, requires a systematic and unbiased approach to uncover its mechanism of action.

Compound Profile and Handling

PropertyEstimated Value/CharacteristicRationale and Handling Considerations
Molecular Formula C₁₀H₁₅ClN₂O₂Calculated from the chemical structure.
Molecular Weight 230.69 g/mol Calculated from the molecular formula.
Form Likely a crystalline solid.The hydrochloride salt form generally promotes crystallinity.
Solubility Expected to be soluble in aqueous buffers and polar organic solvents like DMSO.The hydrochloride salt and the presence of polar functional groups (amine, amide, ether) suggest good solubility in aqueous media. For screening purposes, a stock solution in 100% DMSO is recommended for long-term storage and compatibility with most assay formats.[1]
Stability Assess empirically.As a general practice, stock solutions should be stored at -20°C or -80°C to minimize degradation.[1] Perform periodic quality control checks (e.g., by HPLC-MS) to ensure compound integrity over the course of a screening campaign.
Purity >95% recommended.Impurities can lead to false-positive or false-negative results. It is crucial to obtain a certificate of analysis from the supplier or perform in-house purity assessment.

Protocol for Stock Solution Preparation:

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, calibrated balance, vortex mixer.

  • Procedure:

    • Under sterile conditions, accurately weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in desiccated conditions.

A Strategic Approach to Screening: The Screening Cascade

For a novel compound with an unknown mechanism of action, a well-designed screening cascade is essential to efficiently identify its biological activity and prioritize further studies.[2] The cascade should begin with broad, high-throughput screens and progressively move towards more focused and complex assays.

Figure 1: A proposed screening cascade for a novel compound.

Phase 1: Primary Screening Methodologies

The initial screening phase aims to cast a wide net to detect any biological activity. A dual approach of phenotypic and target-based screening is recommended to maximize the chances of identifying a relevant biological effect.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening allows for the identification of compounds that elicit a specific cellular response without a priori knowledge of the molecular target.[3] This is particularly valuable for novel compounds.

Recommended Assay: High-Content Imaging for Cell Health and Morphology

This assay provides a multiparametric readout of cellular health, allowing for the detection of subtle cytotoxic or cytostatic effects, as well as changes in cellular morphology.

Protocol:

  • Cell Culture:

    • Select a panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, MCF7 - breast, U87 MG - glioblastoma).

    • Culture cells in their recommended media and conditions.

    • Plate cells in 384-well, black-walled, clear-bottom imaging plates at a density that ensures they are in the logarithmic growth phase at the time of analysis.

  • Compound Treatment:

    • Prepare a dilution series of the this compound stock solution in assay medium. A common starting concentration for primary screening is 10 µM.

    • Include appropriate controls: negative control (vehicle, e.g., 0.1% DMSO) and positive control (a known cytotoxic agent, e.g., staurosporine).

    • Add the compound dilutions to the cell plates and incubate for a relevant time period (e.g., 48 or 72 hours).

  • Staining and Imaging:

    • Stain the cells with a cocktail of fluorescent dyes to visualize key cellular components:

      • Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

      • Calcein AM: To identify live cells.

      • Propidium Iodide or similar: To identify dead cells.

      • Phalloidin conjugated to a fluorophore: To visualize the actin cytoskeleton and assess cell shape and spreading.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Analyze the images to quantify various parameters, including:

      • Cell count (as a measure of proliferation).

      • Percentage of live/dead cells.

      • Nuclear size and intensity.

      • Changes in cell shape and cytoskeletal organization.

    • Identify "hits" as compounds that cause a significant deviation from the negative control in one or more parameters.

Target-Based Screening: A Focused Investigation

Given the prevalence of acetamide derivatives as kinase and GPCR modulators, a broad panel screen against these target classes is a logical starting point.

Recommended Assay: Broad Kinase Panel or GPCR Binding Assay

Many contract research organizations (CROs) offer fee-for-service screening against large panels of kinases or GPCRs. This provides a rapid and cost-effective way to identify potential molecular targets.

Protocol (General Workflow):

  • Compound Submission:

    • Provide a sample of this compound at a specified concentration and volume to the CRO.

  • Assay Performance:

    • The CRO will perform single-point screening at a standard concentration (e.g., 10 µM) against their panel of targets.

    • Assay formats are typically biochemical (for kinases, measuring enzyme activity) or radioligand binding assays (for GPCRs).

  • Data Reporting:

    • The CRO will provide a report detailing the percent inhibition or binding for each target.

    • "Hits" are typically defined as compounds that exhibit a certain threshold of activity (e.g., >50% inhibition).

Phase 2: Hit Confirmation and Triage

The goal of this phase is to confirm the activity of initial hits and eliminate false positives.

Dose-Response Analysis

Any "hit" from the primary screen must be confirmed in a dose-response experiment to determine its potency (e.g., IC₅₀ or EC₅₀).[4]

Protocol:

  • Assay Setup: Use the same assay format in which the hit was initially identified.

  • Compound Dilution: Prepare a serial dilution of the compound, typically covering a wide concentration range (e.g., from 1 nM to 100 µM) with 8-10 data points.

  • Data Analysis:

    • Plot the percent inhibition or activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.[5]

    • A confirmed hit should exhibit a clear sigmoidal dose-response curve.

Orthogonal Assays

To further increase confidence in a confirmed hit, it is crucial to test it in a different, "orthogonal" assay that measures the same biological endpoint through a different technological principle. For example, if a hit was identified in a cell viability assay based on ATP levels (e.g., CellTiter-Glo®), an orthogonal assay could be a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Phase 3: Mechanism of Action Studies

Once a hit has been robustly confirmed, the next step is to understand how it works.

Target Deconvolution (for Phenotypic Hits)

If the primary hit came from a phenotypic screen, identifying the molecular target is a critical next step.[6] Several methods can be employed:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[6]

  • Chemical Proteomics: This involves using specialized probes to identify the targets of a compound in a complex biological sample.

  • Computational Approaches: If a panel of related analogs is available, their activity data can be used to build a model that predicts potential targets.

Selectivity Profiling (for Target-Based Hits)

If a hit was identified from a target-based screen (e.g., a kinase panel), it is important to assess its selectivity. This involves screening the compound against a broader panel of related targets to determine if it is a specific inhibitor or if it has multiple off-target effects.

Phase 4: Lead Optimization Prelude

Promising hits that have a confirmed mechanism of action and demonstrate selectivity should be subjected to preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This provides an early indication of the compound's drug-like properties.

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized.

  • CYP Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

Data Interpretation and Quality Control

Throughout the screening process, rigorous quality control is essential. The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control.

  • μₙ and σₙ are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is generally considered suitable for high-throughput screening.

Sources

Analytical methods for "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the comprehensive analytical characterization of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride, a compound of interest in pharmaceutical research and development. This document provides a framework of first principles for structural elucidation, purity assessment, and quantification, designed for researchers, analytical scientists, and drug development professionals.

Introduction

This compound is a substituted acetamide derivative featuring a primary amine, a secondary amide, a methoxy-substituted aromatic ring, and a hydrochloride salt form. Its structural motifs are common in pharmacologically active molecules, making it a potential candidate for drug discovery or a key intermediate in complex syntheses. The hydrochloride salt form is often employed to enhance solubility and stability.

Robust and reliable analytical methods are paramount for ensuring the identity, purity, and quality of such a compound throughout the drug development lifecycle. This guide details a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of the molecule's properties is the foundation for developing effective analytical methods. The properties listed below are derived from its chemical structure and are critical for selecting appropriate analytical conditions, such as chromatographic columns, mobile phases, and spectroscopic parameters.

PropertyValueRationale / Reference
Chemical Formula C₁₀H₁₅ClN₂O₂Derived from structure
Molecular Weight 230.69 g/mol Calculated from formula
IUPAC Name This compoundStandard nomenclature
CAS Number Not readily available (Assumed novel/research compound)N/A
Predicted XLogP3 ~0.5 - 1.5Estimated based on similar structures[3][4]; the hydrochloride salt will significantly increase aqueous solubility.
Key Structural Features Primary amine (basic), secondary amide, p-substituted benzene ring (chromophore), ether linkageDictates chemical reactivity, spectroscopic properties, and chromatographic behavior.

Section 1: A Strategic Approach to Analysis

The comprehensive analysis of a new chemical entity like this compound requires a structured, multi-technique approach. The goal is to build an orthogonal dataset where each technique provides complementary information, leading to an unambiguous confirmation of structure, purity, and strength. The following workflow illustrates this integrated strategy.

Analytical_Workflow cluster_0 Phase 1: Identification & Elucidation cluster_1 Phase 2: Separation & Quantification cluster_2 Phase 3: Final Characterization MS Mass Spectrometry (MS) Confirm Molecular Formula HPLC_Dev HPLC Method Development Assay & Purity MS->HPLC_Dev Confirms Mass NMR NMR Spectroscopy (¹H, ¹³C) Confirm Atomic Connectivity NMR->HPLC_Dev Confirms Structure FTIR FTIR Spectroscopy Identify Functional Groups FTIR->HPLC_Dev Confirms Functional Groups HPLC_Val HPLC Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val Develops Method For Assay Quantitative Assay (Using Validated HPLC) HPLC_Val->Assay Impurity Impurity Profiling (Related Substances) HPLC_Val->Impurity Report Certificate of Analysis Assay->Report Impurity->Report Validation_Workflow Start Validated HPLC Method Required Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity (5 levels, e.g., 50-150%) Specificity->Linearity Range Range (Established from Linearity) Linearity->Range Accuracy Accuracy / Recovery (Spiked Placebo, 3 levels) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (S/N Ratio ~3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N Ratio ~10:1) LOD->LOQ Robustness Robustness (Vary Flow, Temp, pH) LOQ->Robustness End Method is Validated Robustness->End

Sources

Application Notes and Protocols for 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride is a substituted acetamide compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted aromatic ring, suggests its utility as a building block in the synthesis of more complex molecules. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.[1][2] Proper handling and storage of this compound are crucial to ensure its integrity and the safety of laboratory personnel. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this reagent.

Physicochemical Properties and Stability

PropertyInferred Characteristics & Rationale
Physical Form Likely a crystalline solid at room temperature, typical for amine hydrochloride salts.
Solubility Expected to have moderate to good solubility in water and polar protic solvents like methanol and ethanol due to the hydrochloride salt. Solubility in non-polar organic solvents is likely to be limited.
Stability The hydrochloride salt form significantly enhances the stability of the compound.[1][2] The protonation of the primary amine protects it from oxidative degradation, a common issue with free amines which can lead to the formation of N-oxides and other side products.[3] The compound should be protected from moisture, as some hydrochloride salts can be hygroscopic.[4][5] It is also advisable to protect it from strong bases, which would deprotonate the amine and potentially reduce its stability.
Reactivity The primary amine is a nucleophilic site and can participate in various chemical reactions. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring can undergo electrophilic substitution. It may react with strong oxidizing agents.[6]

Hazard Identification and Safety Precautions

Based on data from structurally related acetamide compounds, this compound should be handled with care. The following hazards are anticipated:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Irritation: May cause skin irritation.[7][8]

  • Eye Irritation: May cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Caption: Required PPE for handling the compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[4][9][10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.[4]

Handling Protocols

General Handling
  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid inhalation of dust.[11]

  • Minimize dust generation and accumulation. Use appropriate tools for transferring the solid.[4]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[12]

  • Keep the container tightly closed when not in use.[4][11]

Weighing and Dispensing

Weighing_Protocol start Start Weighing fume_hood Perform in Chemical Fume Hood start->fume_hood ppe Wear Full PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe spatula Use Anti-static Spatula to Transfer Solid ppe->spatula weighing_paper Weigh onto Creased Weighing Paper or Boat spatula->weighing_paper transfer Carefully Transfer to Receiving Vessel weighing_paper->transfer clean_up Clean Balance and Surrounding Area transfer->clean_up dispose Dispose of Weighing Paper in Designated Waste clean_up->dispose end Complete dispose->end Storage_Decision start Compound Received check_use Use within 3 months? start->check_use short_term Store at 2-8°C in tightly sealed container in a dry location. check_use->short_term Yes long_term_prep Aliquot into smaller vials check_use->long_term_prep No end Storage Complete short_term->end inert_gas Backfill with Argon/Nitrogen long_term_prep->inert_gas long_term_store Store at 2-8°C or below in a desiccator. inert_gas->long_term_store long_term_store->end

Caption: Decision tree for short vs. long-term storage.

Emergency Procedures

Spills
  • Evacuate: Evacuate non-essential personnel from the spill area. [6]2. Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spread of dust. Do not use dry sweeping. [12]4. Absorb: Carefully scoop or sweep up the spilled solid material into a suitable container for disposal. [4][10]Avoid generating dust. [10]5. Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by an appropriate laboratory detergent) and wipe dry.

  • Dispose: Dispose of the waste in a sealed, labeled container according to institutional and local regulations. [10]

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [4]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [4]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4]Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4]

Disposal

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance.

References

  • PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Methoxyphenylacetamide. Retrieved from a URL provided by the grounding tool.
  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (2025, June 14). N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from a URL provided by the grounding tool.
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
  • University of Glasgow. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved from a URL provided by the grounding tool.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (1973, June 19). US3740409A - 2-amino(and 2-aminomethyl)-2-heterocyclic-thioacetamides.
  • Sigma-Aldrich. (n.d.). N-Methoxy-N-methylacetamide 98. Retrieved from a URL provided by the grounding tool.
  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ChemScene. (n.d.). 2-Chloro-N-[(2-methoxyphenyl)methyl]acetamide. Retrieved from a URL provided by the grounding tool.
  • CDH Fine Chemical. (n.d.). Acetamide CAS No 60-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a URL provided by the grounding tool.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from a URL provided by the grounding tool.

Sources

Application Notes and Protocols: "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" as a Versatile Building Block in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Aryl Glycinamide Scaffolds

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of focused compound libraries to accelerate the identification of novel therapeutic agents.[1] Central to this approach is the selection of versatile building blocks that provide key structural motifs and multiple points for diversification. "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" is one such strategic building block. It belongs to the N-aryl glycinamide class, which are mimics of natural peptide structures and are prevalent in many biologically active compounds.[2][3] This guide provides in-depth technical protocols and insights for leveraging this building block in solution-phase parallel synthesis campaigns.

The core value of this molecule lies in its primary amine, which serves as a versatile handle for a variety of chemical transformations. The acetamide backbone and the 4-methoxyphenyl group provide a stable, drug-like scaffold that can be further elaborated to explore structure-activity relationships (SAR).

Physicochemical Properties and Handling

Understanding the properties of "this compound" is crucial for its effective use.

PropertyValueSource
Chemical Formula C₁₀H₁₅ClN₂O₂Internal Calculation
Molecular Weight 230.69 g/mol Internal Calculation
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.General Chemical Principles
Storage Store in a cool, dry place, protected from moisture.General Chemical Safety

A Note on the Hydrochloride Salt: The building block is supplied as a hydrochloride salt. This enhances its stability and shelf-life. However, for most reactions involving the primary amine, the free base is required. This is typically achieved in situ by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base neutralizes the HCl, liberating the nucleophilic primary amine for subsequent reactions.

Core Synthetic Protocols for Library Generation

The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well reaction blocks. All reactions should be performed in a well-ventilated fume hood.

N-Acylation to Generate Amide Libraries

The reaction of the primary amine with carboxylic acids or their activated derivatives is a robust method for generating diverse amide libraries.

Causality of Experimental Choices:

  • Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is well-suited for automated parallel synthesis.[4]

  • Base: DIPEA is a non-nucleophilic base that effectively scavenges the proton from the amine hydrochloride and the proton generated during the amide bond formation without competing in the reaction.

  • Solvent: DMF (N,N-Dimethylformamide) is an excellent solvent for this chemistry due to its high polarity, which helps to dissolve the starting materials and reagents, and its high boiling point, which allows for heating if necessary.

Experimental Protocol: Parallel Acylation

  • Preparation of Stock Solutions:

    • Building Block Solution: Prepare a 0.2 M solution of "this compound" in anhydrous DMF.

    • Carboxylic Acid Library: Prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DMF in separate wells of a 96-well plate.

    • HATU Solution: Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • DIPEA Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 200 µL of the desired carboxylic acid solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the HATU solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the building block solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the DIPEA solution (0.12 mmol, 3.0 eq).

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 12-18 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • The crude reaction mixtures can be purified using parallel solid-phase extraction (SPE). A typical protocol would involve conditioning a C18 SPE cartridge, loading the sample, washing with a low-organic solvent mixture (e.g., 10% acetonitrile in water) to remove polar impurities, and eluting the product with a higher concentration of organic solvent (e.g., 80-100% acetonitrile).

Expected Outcome:

  • Yields: 60-95%

  • Purity: >85% after SPE purification.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification BuildingBlock Building Block Stock Solution ReactionWell Reaction Well (96-well plate) BuildingBlock->ReactionWell CarboxylicAcids Carboxylic Acid Library CarboxylicAcids->ReactionWell HATU HATU Stock Solution HATU->ReactionWell DIPEA DIPEA Stock Solution DIPEA->ReactionWell SPE Parallel SPE ReactionWell->SPE Crude Product FinalProducts Purified Amide Library SPE->FinalProducts Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Start Building Block + DIPEA Imine Imine Intermediate Start->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Product Secondary Amine Product Imine->Product STAB STAB STAB->Product Purification Work-up & SPE Product->Purification Final_Library Purified Library Purification->Final_Library

Sources

Application Notes & Protocols: A Comprehensive Strategy for Biological Activity Screening of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Unexplored Biological Landscape of a Novel Compound

The compound 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride represents a novel chemical entity with an uncharacterized biological profile. As with any new molecule entering the drug discovery pipeline, the primary challenge is to elucidate its biological activity in a systematic, efficient, and scientifically rigorous manner. This document provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to screen this compound. The protocols herein are designed not merely as a set of instructions, but as a logical framework to guide experimental design, from initial safety profiling to broad activity discovery and subsequent target deconvolution. Our approach prioritizes a holistic understanding of the compound's effects, blending unbiased phenotypic discovery with broad target-based profiling to maximize the potential for identifying novel therapeutic applications.

The core philosophy of this guide is to build a self-validating cascade of experiments. We begin with foundational cytotoxicity and safety assessments to establish a viable concentration range for further studies. Subsequently, we employ a dual-pronged approach: target-agnostic phenotypic screening to observe the compound's effects in a complex biological system, and broad-based target screening to identify potential molecular interactions. This strategy ensures that we are not limited by preconceived hypotheses, allowing the compound's intrinsic properties to guide the discovery process.

The Strategic Framework: A Tiered Approach to Biological Characterization

For a novel compound with no known biological target, a rigid, hypothesis-driven screening approach is inefficient. Instead, a multi-layered, iterative strategy is essential. This workflow is designed to first ensure safety and then cast a wide net to capture any potential biological activity, which can then be refined and investigated in more detail.

High-throughput screening (HTS) methodologies form the backbone of this process, enabling the rapid evaluation of the compound against numerous biological endpoints.[1][2][3] The choice between target-based and phenotypic screening is a critical early decision.[4][5] Target-based screening is highly effective when a specific molecular target is already known.[6][7] However, for a novel entity like this compound, a phenotypic approach offers a powerful advantage by identifying compounds based on their observable effects in a cellular or organismal context, without prior knowledge of the molecular mechanism.[5][8][9][10]

Our proposed workflow integrates the strengths of both paradigms, beginning with essential safety profiling before branching into parallel phenotypic and broad target-based screens.

G A Compound QC & Solubility B Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo®) A->B C In Vitro Safety Pharmacology (Broad Panel Screen) B->C Establish Max Non-Toxic Concentration D Track A: Phenotypic Screening (High-Content Imaging) C->D E Track B: Broad Target-Based Screen (e.g., Binding/Enzyme Assays) C->E F Dose-Response Analysis D->F E->F G Secondary & Orthogonal Assays F->G H Mechanism of Action (MoA) Studies G->H

Caption: A multi-phase workflow for screening novel compounds.

Phase 1: Foundational Profiling - Establishing Safety and Viability

Before investigating efficacy, it is imperative to understand the compound's intrinsic toxicity. This phase establishes the concentration window for all subsequent experiments, ensuring that observed biological effects are not simply artifacts of cell death.

Protocol: General Cytotoxicity Assessment

This protocol uses a resazurin-based assay (e.g., CellTiter-Blue®) as an example, but other methods like MTT, CellTox™ Green, or LDH release assays are also suitable.[11][12][13][14] The core principle is to measure metabolic activity or membrane integrity as a proxy for cell viability.[12][13]

Objective: To determine the concentration of the compound that causes 50% reduction in cell viability (CC50).

Materials:

  • Selected cell line(s) (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound (solubilized in a suitable vehicle, e.g., DMSO or water)

  • Resazurin-based cell viability reagent

  • Positive control (e.g., doxorubicin)

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in culture medium. A typical starting concentration for a novel compound is 100 µM, diluted down in 8-12 steps.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only controls and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The choice of incubation time depends on the expected mechanism and cell doubling time.

  • Reagent Addition: Add the viability reagent according to the manufacturer's instructions (e.g., 20 µL per well).

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 560nm Ex / 590nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the CC50 value.

Application: Early In Vitro Safety Pharmacology Profiling

Beyond general cytotoxicity, early assessment of off-target liabilities is crucial to prevent late-stage drug development failures.[15][16][17] We recommend screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[18][19] Several contract research organizations (CROs) offer standardized panels for this purpose.[15]

Rationale: This screen serves two purposes. Primarily, it flags potential safety issues early, such as hERG channel inhibition (cardiotoxicity risk) or interaction with CNS receptors (neurological side effects).[18] Secondarily, any significant "hit" in this panel can provide the first clue to the compound's primary molecular target, guiding subsequent research.

Data Presentation: Foundational Profiling Summary

Assay TypePrimary EndpointTypical ReadoutInterpretation
General Cytotoxicity Cell ViabilityCC50 (µM)Defines the toxic concentration range of the compound.
Safety Pharmacology Panel Off-Target Binding/Activity% Inhibition or Activity at 10 µMIdentifies potential safety liabilities and provides initial target clues.

Phase 2: Unbiased Activity Discovery

With a non-toxic concentration range established, the next phase is to discover what the compound does. We will proceed with two parallel tracks to maximize the chances of identifying a relevant biological activity.

Track A Protocol: Phenotypic Screening via High-Content Imaging

Phenotypic screening is a powerful, target-agnostic approach to drug discovery.[8][10][20] It focuses on measuring changes in cell morphology, protein localization, or other observable characteristics in a disease-relevant model.[5][9]

Objective: To identify any significant phenotypic changes induced by the compound in a chosen cell model.

Experimental Design:

  • Model Selection: The choice of cell model is critical and should be guided by the research program's therapeutic interests (e.g., U-2 OS cells for oncology, primary neurons for neuroscience, or macrophages for immunology).

  • Multiplexed Staining: Utilize a panel of fluorescent dyes or antibodies to label multiple cellular components simultaneously. A common starting point includes:

    • Hoechst stain: for nuclei (cell number, nuclear morphology)

    • Phalloidin conjugate: for F-actin cytoskeleton (cell shape, spreading)

    • MitoTracker™ dye: for mitochondria (mitochondrial mass, morphology)

  • Workflow:

    • Seed cells in imaging-compatible plates (e.g., 384-well optical plates).

    • Treat with the compound at 3-5 non-toxic concentrations. Include positive and negative controls.

    • After incubation, fix, permeabilize, and stain the cells with the fluorescent probes.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use automated image analysis software to segment cells and extract dozens of quantitative features per cell (e.g., nuclear area, cell roundness, mitochondrial intensity).

    • Compare the feature profiles of treated cells to vehicle controls using multivariate statistical analysis (e.g., Principal Component Analysis or Z'-factor). A significant deviation from the control profile constitutes a phenotypic "hit".

Track B Strategy: Broad Target-Based Profiling

In parallel with phenotypic screening, a broad target-based screen can efficiently test for interactions against hundreds of purified proteins.[4] This is an extension of the safety panel, but with a focus on efficacy targets across various families.

Rationale: While phenotypic screening tells you what happens to a cell, target-based screening can tell you why.[21] A hit in a target-based screen provides a direct molecular hypothesis that can be immediately tested. For example, if the compound inhibits a specific kinase, one can then investigate if that kinase is responsible for an observed phenotype.

Implementation:

  • Engage a CRO that offers large-scale screening across diverse target classes (e.g., kinases, GPCRs, proteases, epigenetic targets).

  • Screen the compound at one or two concentrations (e.g., 1 µM and 10 µM).

  • The output will be a list of potential protein targets that interact with the compound, typically expressed as percent inhibition or binding.

G cluster_pheno Phenotypic Approach cluster_target Target-Based Approach compound Test Compound (Non-Toxic Concentrations) cell_model Disease-Relevant Cell Model compound->cell_model target_library Broad Target Library (Kinases, GPCRs, etc.) compound->target_library hcs High-Content Imaging & Analysis cell_model->hcs pheno_hit Phenotypic Hit (e.g., Change in Morphology) hcs->pheno_hit deconvolution Identify Molecular Target Responsible for Phenotype pheno_hit->deconvolution Target Deconvolution biochem_assay Biochemical/Binding Assays target_library->biochem_assay target_hit Molecular Hit (e.g., Enzyme Inhibition) biochem_assay->target_hit validation Confirm Target Engagement in a Cellular Context target_hit->validation Cellular Validation

Caption: Dual screening strategy for activity discovery.

Phase 3: Hit Validation and Mechanism of Action (MoA) Deconvolution

Any "hit" from Phase 2 must be rigorously validated. This phase confirms the initial observation and begins to unravel the compound's mechanism of action.

Key Steps:

  • Dose-Response Confirmation: For any identified hit (phenotypic or target-based), perform a full dose-response analysis to determine potency (EC50 or IC50) and efficacy.

  • Orthogonal Assays: Validate the hit using a different assay technology. For example, if a kinase was identified in a biochemical assay, confirm its inhibition in a cell-based assay that measures the phosphorylation of a known substrate.

  • Target Engagement: If a molecular target is hypothesized, it's critical to confirm that the compound actually engages this target in living cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

  • Structure-Activity Relationship (SAR): If available, test structurally related analogs of the compound to see if their activity correlates with the primary hit. This provides strong evidence that the observed effect is not an artifact.

  • Target Deconvolution: For a phenotypic hit where the molecular target is unknown, advanced techniques may be required. These can include:

    • CRISPR/Cas9 screening: To identify genes that, when knocked out, mimic or block the compound's phenotype.[22]

    • Affinity chromatography/mass spectrometry: To physically pull down the protein target(s) from cell lysates.

Conclusion: A Pathway to Discovery

The journey from a novel chemical structure to a validated biological tool or therapeutic lead is complex. The protocols and strategies outlined in this guide provide a robust and logical framework for the initial biological characterization of this compound. By starting with a firm foundation of safety and cytotoxicity, and then progressing to broad, unbiased screening methods, researchers can efficiently navigate the vast landscape of potential biological activities. This integrated approach, combining the strengths of both phenotypic and target-based discovery, maximizes the probability of success and lays the groundwork for more advanced preclinical development.

References

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic screening in cancer. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433. [Link]

  • U.S. Environmental Protection Agency. (2015). Use of High Throughput Screening (HTS) Assays. Retrieved January 26, 2026, from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening. North Carolina State University. Retrieved January 26, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]

  • Ramot, Tel Aviv University. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds. Retrieved January 26, 2026, from [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (2020). BIT 479/579 High-throughput Discovery. North Carolina State University. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 26, 2026, from [Link]

  • Kurata, M., Yamamoto, K., & Takeda, H. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biomedicines, 10(6), 1387. [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved January 26, 2026, from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved January 26, 2026, from [Link]

  • Pharmaron. (n.d.). In vitro Assay Development – Robust CGT Analysis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved January 26, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 919. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn. [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]

  • Computational Chemistry | Blog. (2022, December 8). Phenotypic and target-based HTS in drug discovery. Retrieved January 26, 2026, from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Chapter 2: Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. In Protein-Protein Interactions. [Link]

  • ResearchGate. (n.d.). In vitro Screening Systems. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Hydrochloride in the Synthesis of Novel Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for N-Arylmethyl Amino Acetamides in Anticonvulsant Research

Epilepsy, a neurological disorder characterized by recurrent seizures, presents a significant therapeutic challenge. While numerous anti-epileptic drugs (AEDs) are available, a substantial portion of patients suffer from refractory epilepsy, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles.[1] The acetamide scaffold has emerged as a crucial pharmacophore in the design of new anticonvulsants. This is exemplified by clinically successful drugs and late-stage candidates that feature a functionalized amino acid or aminoacetamide core. A key area of investigation within this chemical space is the exploration of N-substituted aminoacetamide derivatives, which have shown promise in preclinical studies.

This guide focuses on the strategic use of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride as a versatile starting material for the synthesis of a library of potential anticonvulsant compounds. The selection of this precursor is deliberate and grounded in established structure-activity relationship (SAR) studies. Research on related N-benzyl acetamide anticonvulsants, such as the clinically approved drug Lacosamide, has demonstrated that substitutions on the benzyl ring significantly influence anticonvulsant activity. Notably, studies have shown that 4'-substituted derivatives, particularly those with non-bulky substituents like a methoxy group, exhibit potent anticonvulsant effects, often exceeding the activity of established AEDs like phenytoin.[2] The 4-methoxybenzyl moiety is therefore a rational choice for enhancing the potential biological activity of the resulting derivatives.

This document provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for its derivatization, and methodologies for the subsequent evaluation of the synthesized compounds for anticonvulsant activity.

Chemical Properties and Handling of the Starting Material

Before commencing any synthetic work, it is crucial to understand the properties and safety considerations for the starting material, this compound.

PropertyValue/InformationSource
Molecular Formula C10H15ClN2O2PubChem
Molecular Weight 230.70 g/mol PubChem
Appearance Likely a white to off-white crystalline solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMF.Inferred from structure
Handling Precautions Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4][3][4]

Synthetic Strategy: Derivatization of the Primary Amine

The primary amino group of this compound is the key functional handle for derivatization. Two principal synthetic routes are proposed: acylation and reductive amination , to generate a diverse library of candidate compounds.

G cluster_acylation Acylation Route cluster_reductive_amination Reductive Amination Route start 2-amino-N-[(4-methoxyphenyl)methyl]acetamide HCl acylated_product N-Acylated Product start->acylated_product Reacts with alkylated_product N-Alkylated Product start->alkylated_product Reacts with acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylated_product anhydride Anhydride ((R-CO)2O) anhydride->acylated_product base Base (e.g., Triethylamine, Pyridine) base->acylated_product aldehyde_ketone Aldehyde/Ketone (R1R2C=O) aldehyde_ketone->alkylated_product reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reducing_agent->alkylated_product caption Synthetic pathways from the starting material. G cluster_invivo In Vivo Screening cluster_invitro In Vitro Mechanistic Studies mes Maximal Electroshock (MES) Test rotarod Rotarod Test (Neurotoxicity) mes->rotarod Assess neurotoxicity of active compounds scptz Subcutaneous Pentylenetetrazole (scPTZ) Test scptz->rotarod six_hz 6-Hz Psychomotor Seizure Test six_hz->rotarod patch_clamp Patch-Clamp Electrophysiology (Voltage-gated Na+ and Ca2+ channels) rotarod->patch_clamp For promising, non-toxic compounds binding_assays Radioligand Binding Assays (e.g., GABA-A receptor) rotarod->binding_assays start Synthesized Compound Library start->mes Initial Screening start->scptz start->six_hz caption Workflow for biological evaluation.

Sources

Application of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride in the Synthesis of Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Adenosine Receptor Antagonists

Adenosine is a ubiquitous signaling nucleoside that modulates a vast array of physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, has emerged as a significant target for therapeutic intervention in a range of pathologies, most notably Parkinson's disease, where its antagonists can mitigate motor deficits.[1] Potent and selective antagonists of the A2A receptor often feature a nitrogen-rich fused heterocyclic core, such as a triazolopyrimidine scaffold, which mimics the purine core of endogenous adenosine.[2][3]

The strategic synthesis of these complex heterocyclic systems is paramount in drug discovery and development. The selection of appropriate starting materials and synthetic routes directly impacts the efficiency, scalability, and cost-effectiveness of producing these high-value compounds. This application note details a robust protocol for the synthesis of a potent triazolopyrimidine-based adenosine A2A receptor antagonist, utilizing 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride as a key building block.

The rationale for employing this specific precursor lies in its inherent structural features. The N-(4-methoxyphenyl)methyl group can serve as a versatile handle for further chemical modification or can be a crucial pharmacophoric element in the final antagonist. The primary amino group and the adjacent acetamide functionality provide the necessary reactive sites for the construction of the core pyrimidine ring, a common and critical intermediate in the synthesis of this class of antagonists.

Synthetic Strategy: Building the Triazolopyrimidine Core

The overall synthetic strategy involves a convergent approach. The initial and pivotal step is the construction of a substituted aminopyrimidine ring through the cyclization of this compound with a suitable three-carbon electrophile. This is followed by the introduction of a hydrazine moiety, which then undergoes a second cyclization to form the fused triazole ring, yielding the final triazolopyrimidine scaffold.

Experimental Protocols

Part 1: Synthesis of the Pyrimidine Intermediate

This protocol details the synthesis of 4-amino-6-chloro-N-((4-methoxyphenyl)methyl)pyrimidin-2-amine from this compound.

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (anhydrous)

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of the Aminopyrimidine Precursor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • To this solution, add sodium ethoxide solution (2.2 eq) dropwise at room temperature.

  • Add malononitrile (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aminopyrimidine precursor.

  • Chlorination: In a separate flask, add the crude aminopyrimidine precursor to phosphorus oxychloride (5.0 eq) and N,N-dimethylaniline (1.2 eq) at 0°C.

  • Slowly warm the reaction mixture to 100°C and stir for 3 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with saturated sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-amino-6-chloro-N-((4-methoxyphenyl)methyl)pyrimidin-2-amine.

Part 2: Synthesis of the Final Triazolopyrimidine Antagonist

This protocol describes the conversion of the pyrimidine intermediate to a representative triazolopyrimidine adenosine A2A antagonist.

Materials:

  • 4-amino-6-chloro-N-((4-methoxyphenyl)methyl)pyrimidin-2-amine

  • Hydrazine hydrate

  • 2-Propanol

  • Triethyl orthoformate

  • Hydrochloric acid (concentrated)

  • (Furan-2-yl)boronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • Hydrazinolysis: In a sealed tube, dissolve the 4-amino-6-chloro-N-((4-methoxyphenyl)methyl)pyrimidin-2-amine (1.0 eq) in 2-propanol and add hydrazine hydrate (5.0 eq).

  • Heat the mixture to 100°C for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold 2-propanol and dry under vacuum to yield the hydrazinylpyrimidine intermediate.

  • Triazole Ring Formation: Suspend the hydrazinylpyrimidine intermediate (1.0 eq) in triethyl orthoformate (10 eq) and add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 5 hours.

  • Cool to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • Triturate the residue with diethyl ether, filter the solid, and dry to obtain the crude triazolopyrimidine core.

  • Suzuki Coupling: In a microwave vial, combine the crude triazolopyrimidine (1.0 eq), (furan-2-yl)boronic acid (1.5 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography to yield the final triazolopyrimidine antagonist.

Data Presentation

StepReactantMolar Eq.Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
1a 2-amino-N-[(4-methoxyphenyl)methyl]acetamide HCl1.0Malononitrile (1.1 eq), NaOEt (2.2 eq)EthanolReflux4-6~75
1b Aminopyrimidine Precursor1.0POCl3 (5.0 eq), N,N-Dimethylaniline (1.2 eq)N/A1003~60
2a Chloro-pyrimidine Intermediate1.0Hydrazine hydrate (5.0 eq)2-Propanol10012~85
2b Hydrazinylpyrimidine Intermediate1.0Triethyl orthoformate (10 eq), HCl (cat.)N/AReflux5~70
2c Triazolopyrimidine Core1.0(Furan-2-yl)boronic acid (1.5 eq), Pd(OAc)2, PPh3, Na2CO3Dioxane/Water1200.5~55

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_part1 Part 1: Pyrimidine Synthesis cluster_part2 Part 2: Triazolopyrimidine Formation A 2-amino-N-[(4-methoxyphenyl)methyl] acetamide HCl B Aminopyrimidine Precursor A->B Malononitrile, NaOEt, EtOH C 4-amino-6-chloro-N-((4-methoxyphenyl)methyl) pyrimidin-2-amine B->C POCl3, N,N-Dimethylaniline D Hydrazinylpyrimidine Intermediate C->D E Triazolopyrimidine Core D->E Triethyl Orthoformate, HCl (cat.) F Final Antagonist E->F Suzuki Coupling: (Furan-2-yl)boronic acid, Pd(OAc)2

Caption: Synthetic route to a triazolopyrimidine adenosine A2A antagonist.

Adenosine Receptor Signaling Pathway

Adenosine_Signaling Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., immunosuppression) PKA->Cellular_Response Phosphorylates targets leading to Antagonist Triazolopyrimidine Antagonist Antagonist->A2A_Receptor Blocks

Caption: Simplified A2A adenosine receptor signaling pathway and antagonist action.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the synthesis of a potent triazolopyrimidine-based adenosine A2A receptor antagonist, highlighting the utility of this compound as a versatile starting material. The described synthetic route is robust and amenable to the generation of a library of analogs for structure-activity relationship studies by varying the boronic acid used in the final Suzuki coupling step.

The successful application of this protocol will enable researchers in medicinal chemistry and drug development to efficiently access this important class of compounds. Further optimization of reaction conditions and exploration of alternative coupling partners will undoubtedly lead to the discovery of novel adenosine receptor antagonists with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new therapeutics for neurodegenerative disorders and other diseases.

References

  • Slee, D. H., et al. (2008). Identification of Novel, Water-Soluble, 2-Amino-N-pyrimidin-4-yl Acetamides as A2A Receptor Antagonists with In Vivo Efficacy. Journal of Medicinal Chemistry, 51(3), 400–406. [Link]

  • Gao, Z., & Jacobson, K. A. (2007). Synthesis of[2][4][5]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(10), 2846-2849. [Link]

  • Spalluto, G., et al. (2018).[2][4][5]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists. European Journal of Medicinal Chemistry, 158, 846-854. [Link]

  • Neustadt, B. R., et al. (2007). Potent, selective, and orally active adenosine A2A receptor antagonists: Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve the overall yield and purity of the final product. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the process.

Q1: What are the most common synthetic routes for this compound?

There are two primary and reliable synthetic routes for this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: The Protected Amino Acid Approach. This is often the preferred method due to its clean reaction profile and high yields. It involves two main steps:

    • Amide Coupling: A protected glycine derivative, typically N-Boc-glycine, is coupled with 4-methoxybenzylamine using a suitable coupling agent.

    • Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.

  • Route B: The Chloroacetamide Approach. This route is also viable and involves:

    • N-Acylation: 4-methoxybenzylamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide.

    • Amination: The chloro- group is then displaced by an amino group, often using ammonia or a protected ammonia equivalent. This step can sometimes lead to side products and may require more rigorous purification.

Q2: What is the purpose of the Boc protecting group in Route A?

The tert-butyloxycarbonyl (Boc) group is a crucial component in modern organic synthesis, particularly in peptide chemistry.[1][] Its primary functions in this synthesis are:

  • Preventing Self-Coupling: The amino group of glycine is nucleophilic and could react with the activated carboxyl group of another glycine molecule. The Boc group "caps" the amino functionality, preventing this side reaction.

  • Improving Solubility: The bulky and non-polar nature of the Boc group can enhance the solubility of the amino acid derivative in common organic solvents used for the coupling reaction.

  • Facilitating Purification: The presence of the Boc group makes the intermediate less polar than the final product, which can simplify purification by chromatography or crystallization.

  • Controlled Deprotection: The Boc group is stable under neutral and basic conditions but can be cleanly and efficiently removed under acidic conditions, which is ideal for the final step of this synthesis.[1]

Q3: How do I select the appropriate coupling agent for the amide bond formation step?

The formation of the amide bond is a critical, yield-determining step.[3] The choice of coupling agent is vital for activating the carboxylic acid of N-Boc-glycine to react with the amine. Common classes of coupling agents include carbodiimides and phosphonium or aminium salts.

Coupling AgentClassAdvantagesConsiderations
DCC/EDC CarbodiimideCost-effective and widely used.DCC can form a difficult-to-remove urea byproduct. EDC is water-soluble, simplifying workup.[4]
HBTU/HATU Aminium/UroniumHigh coupling efficiency, even with hindered amines.More expensive than carbodiimides.
PyBOP PhosphoniumExcellent for reducing racemization in chiral amino acids.Can be more sensitive to moisture.

For this specific synthesis, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a robust and recommended choice due to its high efficiency and the ease of removing byproducts with a simple acidic wash.

Q4: What are the critical parameters for the Boc deprotection and salt formation step?

The final deprotection step is generally straightforward but requires careful control to ensure complete reaction and prevent side product formation.

  • Choice of Acid: A strong acid is required to cleave the Boc group.[1] The most common and effective reagent is a solution of hydrochloric acid in an organic solvent , such as 4M HCl in dioxane or diethyl ether. This has the dual advantage of performing the deprotection and forming the hydrochloride salt in a single step. Trifluoroacetic acid (TFA) is also effective for Boc removal but would require a separate step to form the hydrochloride salt.[5]

  • Solvent: Anhydrous solvents are crucial to prevent hydrolysis of the desired product or any intermediates. Dioxane, diethyl ether, and ethyl acetate are common choices.

  • Temperature: The reaction is typically performed at room temperature or 0 °C to minimize potential side reactions.

  • Reaction Time: The deprotection is usually complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

Q5: How can I confirm the successful formation of the hydrochloride salt?

Several analytical techniques can be used to confirm the formation of the hydrochloride salt:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the newly formed ammonium group will typically show a downfield shift compared to the free amine.

  • FT-IR Spectroscopy: The N-H stretching vibrations of the ammonium salt will appear as a broad band, often in the 2500-3000 cm⁻¹ region.

  • Melting Point: The hydrochloride salt will have a distinct and generally higher melting point than the corresponding free base.

  • Solubility: The hydrochloride salt is typically more soluble in water and less soluble in non-polar organic solvents compared to the free base.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during the synthesis, thereby improving your yield and product quality.

Problem: Low Yield of the Boc-Protected Intermediate

A lower-than-expected yield in the initial amide coupling step is a common hurdle. Let's break down the potential causes and their solutions.

Possible Cause 1: Inefficient Activation of the Carboxylic Acid

The carboxylic acid of N-Boc-glycine must be effectively activated to react with the weakly nucleophilic 4-methoxybenzylamine.

Solution:

  • Re-evaluate your coupling agent. If you are using a milder agent, consider switching to a more powerful one like HATU, especially if you suspect your starting materials are not of the highest purity.

  • Include an additive. Additives like HOBt or HOAt can form an active ester intermediate that is more reactive and less prone to side reactions.

  • Check the stoichiometry. Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling agent and any additives.

Possible Cause 2: Suboptimal Reaction Conditions

The reaction environment plays a critical role in the efficiency of the amide coupling.

Solution:

  • Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). DMF can be particularly effective at dissolving all reactants and promoting the reaction.

  • Temperature Control: The reaction should be initiated at 0 °C, especially during the addition of the coupling agent, to control the exothermic reaction. The reaction can then be allowed to warm to room temperature and stirred for several hours or overnight.

  • Base Addition: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the acid formed during the reaction. Use 2-3 equivalents of the base.

Possible Cause 3: Degradation or Impurity of Starting Materials

The quality of your N-Boc-glycine and 4-methoxybenzylamine is paramount.

Solution:

  • Verify Purity: Check the purity of your starting materials by NMR or melting point. 4-methoxybenzylamine can oxidize over time, leading to a yellowish or brownish color. If necessary, purify it by distillation.

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agent. Ensure all glassware is oven-dried and that you are using anhydrous solvents.

Problem: Incomplete Boc Deprotection

If you find that your final product is contaminated with the Boc-protected starting material, the deprotection step was not fully effective.

Possible Cause: Insufficient Acid or Reaction Time

The cleavage of the Boc group is an equilibrium-driven process, and insufficient acid or time will result in an incomplete reaction.

Solution:

  • Increase Acid Concentration: If using a 2M solution of HCl, consider switching to a 4M solution.

  • Extend Reaction Time: Monitor the reaction by TLC. If you still see the starting material after 1-2 hours, allow the reaction to proceed for a longer period.

  • Use a Scavenger: The tert-butyl cation formed during deprotection can sometimes re-attach to electron-rich aromatic rings. While less of a concern for this specific molecule, adding a scavenger like anisole or thioanisole can be a good general practice.

Problem: Difficulty in Product Isolation and Purification

The physical properties of the final product can sometimes make it challenging to isolate as a pure, crystalline solid.

Possible Cause 1: Presence of Impurities

Residual starting materials, byproducts from the coupling step, or byproducts from the deprotection can interfere with crystallization.

Solution:

  • Aqueous Wash: Before the final crystallization, ensure your workup procedure effectively removes water-soluble byproducts (like EDC-urea) and any unreacted starting materials. A standard workup involving washes with dilute acid, base, and brine is recommended for the protected intermediate.

  • Recrystallization: This is the most effective method for purifying the final hydrochloride salt. A solvent system of ethanol/diethyl ether or methanol/diethyl ether is often effective. Dissolve the crude product in a minimal amount of the more polar solvent (ethanol or methanol) and then slowly add the less polar solvent (diethyl ether) until the solution becomes cloudy. Allowing this to stand, preferably at a lower temperature, should induce crystallization.

Possible Cause 2: Product Oiling Out

Sometimes, the product may separate as an oil rather than a solid during crystallization.

Solution:

  • Trituration: If the product oils out, remove the solvent and add a non-polar solvent in which the product is insoluble (like hexane or diethyl ether). Vigorously stir or sonicate the mixture. This can often induce the formation of a solid.

  • Solvent Screening: Experiment with different solvent systems for the recrystallization. A table of common solvents can help guide your choices.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the synthesis of this compound via the protected amino acid route.

Protocol 1: Synthesis of 2-(tert-butoxycarbonylamino)-N-[(4-methoxyphenyl)methyl]acetamide
  • Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-glycine (1.0 eq), 4-methoxybenzylamine (1.0 eq), and HOBt (1.1 eq). Dissolve the solids in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add a solution of EDC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from ethyl acetate/hexane to yield a white solid.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-(tert-butoxycarbonylamino)-N-[(4-methoxyphenyl)methyl]acetamide (1.0 eq) in a minimal amount of anhydrous ethyl acetate.

  • Acidification: Cool the solution to 0 °C and slowly add a 4M solution of HCl in dioxane (3-4 eq).

  • Precipitation: A white precipitate should form almost immediately.

  • Reaction Completion: Stir the suspension at room temperature for 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a white crystalline solid.

Visualizations

To further clarify the processes described, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-Glycine + 4-Methoxybenzylamine B Add Coupling Agent (EDC/HOBt) in DCM A->B C Aqueous Workup B->C D Purification (Crystallization/Chromatography) C->D E Boc-protected Intermediate D->E Proceed with pure intermediate F Add 4M HCl in Dioxane E->F G Precipitation & Filtration F->G H Wash with Diethyl Ether & Dry G->H I I H->I Final Product: This compound caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow.

G start Low Yield in Amide Coupling Step cause1 Inefficient Carboxylic Acid Activation start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Starting Material Quality start->cause3 sol1a Change Coupling Agent (e.g., to HATU) cause1->sol1a If using mild agent sol1b Add HOBt/HOAt cause1->sol1b If no additive used sol2a Use Anhydrous Solvent (DCM/DMF) cause2->sol2a Check solvent sol2b Control Temperature (0°C to RT) cause2->sol2b Check temperature profile sol3a Verify Purity (NMR, MP) cause3->sol3a If materials are old or discolored sol3b Ensure Anhydrous Conditions cause3->sol3b If yield is consistently low caption Troubleshooting Low Yield

Caption: Troubleshooting Low Yield.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Hussain, I., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o1968. Retrieved from [Link]

  • Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Thieme. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of 2-(tert-butoxy)-N-methoxy-N-methylacetamide in Advanced Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Drawing upon extensive experience with related molecular structures and established chemical principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful attainment of highly pure material.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, properties, and analysis of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Due to the presence of a primary amine and its hydrochloride salt form, the compound is susceptible to moisture absorption (hygroscopicity) and potential degradation. For optimal stability, it is recommended to store the compound at 2–8°C in a tightly sealed container, preferably in a desiccator to maintain a dry atmosphere.[1] Avoid prolonged exposure to light and air.[2]

Q2: Is this compound soluble in common laboratory solvents?

A2: As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents like dichloromethane (DCM), ethyl acetate, and hexanes is likely to be limited. This differential solubility is a key factor to consider when designing purification strategies.

Q3: What are the primary analytical techniques for assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any organic impurities. The presence of unexpected signals can indicate residual starting materials, by-products, or solvents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude product mixture.[4]

Q4: What are the expected 1H NMR chemical shifts for this compound?

A4: While an experimental spectrum is definitive, the expected chemical shifts (referenced to a standard like TMS) in a solvent such as DMSO-d6 are approximately:

  • ~8.5-9.0 ppm (broad singlet, 1H): Amide N-H

  • ~8.0-8.5 ppm (broad singlet, 3H): Amine -NH3+ (as the hydrochloride salt)

  • ~7.2 ppm (doublet, 2H): Aromatic C-H ortho to the CH2 group

  • ~6.9 ppm (doublet, 2H): Aromatic C-H meta to the CH2 group

  • ~4.3 ppm (doublet, 2H): -CH2-NH (coupled to the amide N-H)

  • ~3.8 ppm (singlet, 2H): -CH2-CO

  • ~3.7 ppm (singlet, 3H): Methoxy -OCH3

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: My purified product appears oily or fails to crystallize.

  • Possible Cause 1: Residual Solvent: The presence of high-boiling point solvents (e.g., DMF, DMSO) or even water can inhibit crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). If water is the issue, lyophilization (freeze-drying) can be effective.

  • Possible Cause 2: Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Re-purify the material using an alternative method. If recrystallization was initially used, consider column chromatography. If chromatography was used, a different solvent system or a final recrystallization step may be necessary.

Problem 2: I am struggling to find a suitable solvent system for recrystallization.

  • Challenge: The hydrochloride salt's high polarity can make finding a single suitable recrystallization solvent difficult.

  • Recommended Strategy: Two-Solvent System

    • Dissolve the crude product in a minimum amount of a hot polar solvent in which it is highly soluble (e.g., methanol, ethanol, or a mixture of ethanol and water).

    • Slowly add a less polar "anti-solvent" in which the product is poorly soluble (e.g., ethyl acetate, diethyl ether, or isopropyl acetate) until the solution becomes slightly turbid.

    • Gently heat the mixture until the turbidity just disappears, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

Solvent System Suggestions for Recrystallization
Solvent 1 (for dissolving)
Methanol
Ethanol
Water/Ethanol (e.g., 1:9 v/v)

Problem 3: My compound streaks on the silica TLC plate, and column chromatography gives poor separation.

  • Cause: The primary amine and the hydrochloride salt form of your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and streaking.

  • Solution 1: Neutralize the Silica Gel: Pre-treat the silica gel with a base to cap the acidic sites.

    • Protocol: Prepare a slurry of silica gel in your chosen eluent system (e.g., DCM/Methanol). Add 1-2% triethylamine (NEt3) or ammonia solution to the slurry, mix well, and then pack the column. Run the column with an eluent system that also contains a small amount of the same base (e.g., 0.5-1% NEt3).[5]

  • Solution 2: Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

    • Reversed-Phase Chromatography (C18): This is often the best choice for polar and ionic compounds. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or ion-pairing agent.

Visualizing the Purification Workflow

The following diagram outlines a general strategy for the purification of this compound.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Purification cluster_2 Final Product crude Crude Reaction Mixture extract Aqueous Wash/Extraction (e.g., with NaHCO3 to remove acidic impurities) crude->extract dry Dry Organic Layer & Evaporate extract->dry chrom Column Chromatography (e.g., Silica w/ NEt3 or Reversed-Phase) dry->chrom Primary Method recryst Recrystallization (e.g., Methanol/Diethyl Ether) dry->recryst Alternative Primary Method chrom->recryst Optional Polishing pure Pure Product chrom->pure recryst->pure analyze Purity Analysis (HPLC, NMR, MS) pure->analyze

Caption: General purification workflow for the target compound.

Problem 4: The 1H NMR of my final product shows broad peaks for the amine and amide protons, and the integration is off.

  • Cause 1: Proton Exchange: The amine (-NH2, or -NH3+ as the salt) and amide (-NH) protons can exchange with residual water or acidic/basic impurities in the NMR solvent (e.g., CDCl3). This exchange broadens the signals.

    • Solution: Use a deuterated solvent that is less prone to exchange, such as DMSO-d6. Alternatively, add a drop of D2O to the NMR tube. The exchangeable protons (amine and amide) will be replaced by deuterium and their signals will disappear, which can help in peak assignment.

  • Cause 2: Presence of Water: The hydrochloride salt can be hygroscopic, and absorbed water will show up in the 1H NMR spectrum, affecting the integration of other peaks.

    • Solution: Ensure your product is completely dry before preparing the NMR sample. Using an NMR solvent from a fresh, sealed bottle can also help.

Troubleshooting Decision Tree for Impurity Identification

If your analysis indicates the presence of impurities, this decision tree can help guide your investigation.

Impurity_Troubleshooting start_node start_node decision_node decision_node action_node action_node impurity_node impurity_node start Impurity Detected (by NMR or HPLC) check_nmr Review 1H NMR Spectrum start->check_nmr check_ms Check Mass Spectrum start->check_ms aromatic_signals Unexpected aromatic signals? check_nmr->aromatic_signals Yes aliphatic_signals Unexpected aliphatic signals? check_nmr->aliphatic_signals No aromatic_signals->aliphatic_signals No sm1 Impurity: Unreacted 4-methoxybenzylamine aromatic_signals->sm1 Yes (signals for 4-methoxyphenyl group) sm2 Impurity: Unreacted 2-chloroacetamide precursor aliphatic_signals->sm2 Yes (e.g., singlet around 4 ppm for Cl-CH2-) solvent Impurity: Residual reaction solvent (e.g., DMF) aliphatic_signals->solvent Check common solvent regions higher_mw Peak with higher MW? check_ms->higher_mw Yes lower_mw Peak with lower MW? check_ms->lower_mw No byproduct Impurity: Dimerization or side-reaction product higher_mw->byproduct Yes lower_mw->sm1 Yes action_wash Action: Acidic wash to remove basic impurities sm1->action_wash action_rechrom Action: Re-chromatograph with optimized gradient sm2->action_rechrom byproduct->action_rechrom

Caption: Decision tree for identifying common impurities.

References

  • Crystal Structure of a Related Acetamide Derivative: For insights into molecular interactions and crystalline forms of similar compounds.

    • Title: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
    • Source: PubMed Central (PMC)
    • URL: [Link]

  • Synthesis of a Precursor Molecule: Provides context on rel

    • Title: Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide
    • Source: ResearchG
    • URL: [Link]

  • Physicochemical Properties of a Related Compound: Data on solubility and other properties for a structurally similar molecule.

    • Title: 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide
    • Source: PubChem
    • URL: [Link]

  • General Synthetic Procedures and Purification: Describes typical work-up and purification for rel

    • Title: Supplementary Inform
    • Source: The Royal Society of Chemistry
    • URL: [Link]

  • Data on a Related Cyano-Acetamide: Provides physicochemical properties th

    • Title: 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide
    • Source: PubChem
    • URL: [Link]

  • Conformational Analysis of Acetamides: Discusses the structural aspects of acetamides, relevant to their behavior in solution. Title: N-methoxy-N-methyl Acetamide Source: lifechem pharma
  • Recrystallization as a Purification Method: An example of recrystallization being used for a similar class of compounds.

    • Title: N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
    • Source: N
    • URL: [Link]

  • Synthesis of a Structurally Similar Compound: Provides an example of a synthetic route for a related molecule. Title: 2-amino-2-(4-methoxyphenyl)acetamide synthesis Source: ChemicalBook
  • Physicochemical Properties of a Hydroxy-Acetamide Analog

    • Title: 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide
    • Source: PubChem
    • URL: [Link]

  • Safety Data and Handling Precautions: General guidance on the stability and handling of related chemicals. Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific
  • Impurity Profiling in a Related Synthesis: Discusses the identification of impurities in the synthesis of a rel

    • Title: Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors
    • Source: PubMed
    • URL: [Link]

  • Crystallization of a By-product: An example of obtaining crystals of a rel

    • Title: Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide
    • Source: N
    • URL: [Link]

  • Physicochemical Properties of a Related Amino-Acetamide

    • Title: 2-amino-N-(4-methoxyphenyl)acetamide
    • Source: PubChem
    • URL: [Link]

  • Application of a Related Amino Alcohol in Synthesis: Title: Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis Source: Benchchem
  • Chemical Properties of a Simple Amino-Acetamide

    • Title: Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4)
    • Source: Cheméo
    • URL: [Link]

  • General Procedure for N-phenylacetamide Synthesis and Purification

    • Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source
    • Source: The Royal Society of Chemistry
    • URL: [Link]

  • Stability and Storage of a Related Hydrochloride Salt: Title: 2-amino-N-(4-chlorophenyl)acetamide hydrochloride Source: Benchchem

Sources

Technical Support Center: Optimizing N-Alkylation of Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of acetamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success, helping you troubleshoot common issues and rationalize your experimental choices.

Section 1: The Core Challenge: N- vs. O-Alkylation

The N-alkylation of an acetamide is fundamentally a nucleophilic substitution reaction. The core of the challenge lies in the fact that after deprotonation, the resulting amide anion is an ambident nucleophile . It possesses two nucleophilic sites: the nitrogen and the oxygen. This duality leads to a competition between the desired N-alkylation and the undesired O-alkylation, which forms an alkyl imidate.

The outcome of this competition is not random; it is dictated by the specific reaction conditions you choose. Understanding how to tip the balance in favor of N-alkylation is the key to a successful reaction.

The Mechanism: A Tale of Two Nucleophiles

The reaction proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the amide nitrogen, generating a resonance-stabilized amide anion.

  • Nucleophilic Attack: This anion then attacks the electrophilic alkylating agent.

N_vs_O_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Acetamide R-C(=O)NH-R' Anion [Amide Anion] Acetamide->Anion + Base Base Base N_Product N-Alkylated Product R-C(=O)N(R'')-R' Anion->N_Product N-attack O_Product O-Alkylated Byproduct R-C(OR'')=N-R' Anion->O_Product O-attack AlkylHalide R''-X

Caption: Competing pathways in amide alkylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N-alkylation of acetamides in a practical question-and-answer format.

Question 1: My reaction is not working, or the yield is very low. What are the likely causes?

Low conversion is a frequent problem, typically stemming from inefficient deprotonation or issues with the reagents.

Answer:

Several factors could be at play:

  • Insufficiently Strong Base: Acetamides are weakly acidic (pKa ≈ 17 in DMSO). A base must be strong enough to deprotonate the amide effectively. For instance, weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to unreacted starting material.[1] Stronger bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS) are often required.[2][3]

  • Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in your solvent, glassware, or on the acetamide itself will consume the base, rendering it ineffective for deprotonation. Always use anhydrous solvents and dry your glassware thoroughly.

  • Inactive Alkylating Agent: Alkyl halides can degrade over time. It's good practice to use a freshly opened bottle or purify the agent before use if it has been stored for a long time.

  • Low Reaction Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. If your reaction is sluggish, consider gently heating it.[4][5]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low or No Yield Check_Protonation Was a strong base (e.g., NaH, KHMDS) used? Start->Check_Protonation Check_Anhydrous Were anhydrous conditions strictly maintained? Check_Protonation->Check_Anhydrous Yes Solution_Base Action: Switch to a stronger base (e.g., NaH). Check_Protonation->Solution_Base No Check_Temp Was the reaction heated? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Action: Use anhydrous solvent; dry glassware and starting material. Check_Anhydrous->Solution_Anhydrous No Check_Reagent Is the alkylating agent active? Check_Temp->Check_Reagent Yes Solution_Temp Action: Increase reaction temperature. Check_Temp->Solution_Temp No Solution_Reagent Action: Use fresh or purified alkylating agent. Check_Reagent->Solution_Reagent No

Caption: Decision tree for troubleshooting low yields.

Question 2: I'm getting a significant amount of an O-alkylated byproduct. How can I improve N-selectivity?

This is the classic N- vs. O-alkylation problem. The key is to create conditions that favor the nitrogen atom as the nucleophile.

Answer:

The selectivity is governed by a principle known as Hard and Soft Acid-Base (HSAB) theory. The oxygen atom of the amide anion is a "hard" nucleophile, while the nitrogen is "softer".

  • Choice of Base and Solvent: Using a strong base like NaH in a non-polar or moderately polar solvent like THF or toluene is a standard approach to favor N-alkylation.[1][2] The sodium cation (Na⁺) coordinates strongly with the hard oxygen atom, effectively blocking it and leaving the softer nitrogen atom more available to attack the alkylating agent.[1] In contrast, highly polar aprotic solvents like DMF or DMSO can solvate the cation, leaving the oxygen anion more exposed and increasing the chance of O-alkylation.[1]

  • Choice of Alkylating Agent: "Soft" alkylating agents react preferentially with the soft nitrogen center. The softness of alkyl halides increases down the group: R-F < R-Cl < R-Br < R-I. Therefore, using an alkyl iodide or bromide will generally give better N-selectivity than an alkyl chloride. Harder alkylating agents, like dimethyl sulfate, are more prone to O-alkylation.[1][5]

  • Phase-Transfer Catalysis (PTC): This technique can provide excellent N-selectivity.[4][6] Using a catalyst like tetrabutylammonium bromide (TBAB) with a base like powdered KOH in a solvent like toluene creates a lipophilic cation (TBA⁺) that pairs with the amide anion.[1] This large, soft cation does not coordinate tightly with the oxygen, enhancing the nucleophilicity of the nitrogen. Solvent-free PTC methods have also been developed.[7][8][9]

Summary of Conditions for N-Selectivity:

FactorFavors N-Alkylation (Soft-Soft)Favors O-Alkylation (Hard-Hard)
Base Strong, non-dissociating (e.g., NaH)Weaker, more ionic (e.g., K₂CO₃)[1]
Solvent Less polar (THF, Toluene)Highly polar aprotic (DMF, DMSO)[1]
Alkylating Agent Soft (Alkyl Iodide, Alkyl Bromide)Hard (Alkyl Sulfate, Alkyl Tosylate)[1]
Method Phase-Transfer Catalysis (PTC)Standard conditions with polar solvents
Question 3: Can I use milder bases like potassium carbonate?

Answer:

Yes, but with important considerations. While strong bases like NaH are highly effective, they require strict anhydrous and often inert atmosphere conditions. Milder bases like K₂CO₃ or Cs₂CO₃ are easier to handle but may require more forcing conditions and can impact selectivity.

  • For Activated Systems: If your acetamide is particularly acidic (e.g., contains electron-withdrawing groups), K₂CO₃ in a polar solvent like DMF at high temperatures might be sufficient.[1][10]

  • Risk of O-Alkylation: As mentioned, these conditions (weaker base, polar solvent) can increase the proportion of the O-alkylated byproduct.[1]

  • Phase-Transfer Catalysis: K₂CO₃ or KOH are commonly and effectively used in PTC systems, which often provide high yields and selectivities under milder overall conditions than high-temperature DMF reactions.[6][7]

Section 3: Experimental Protocols

Here we provide validated, step-by-step methodologies for common N-alkylation procedures.

Protocol 1: Standard N-Alkylation using Sodium Hydride in THF

This is a robust and widely used method for achieving high yields of N-alkylated acetamides.

Materials:

  • N-substituted acetamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl iodide or bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (x2) to remove the mineral oil. Decant the hexane carefully via a cannula.

  • Deprotonation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Dissolve the acetamide in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed. The reaction mixture will typically become a clearer solution or a fine suspension.

  • Alkylation: Cool the mixture back down to 0 °C. Add the alkylating agent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.

  • Quenching: Cool the reaction to 0 °C and quench it very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Unreacted NaH will react violently, producing hydrogen gas.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method avoids pyrophoric reagents and often requires less stringent anhydrous conditions.

Materials:

  • N-substituted acetamide (1.0 eq)

  • Powdered Potassium Hydroxide (KOH) (2.0 eq)

  • Alkyl bromide (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask, add the acetamide, powdered KOH, TBAB, and toluene.

  • Reaction: Add the alkyl bromide and heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid salts and wash the filter cake with toluene or ethyl acetate.

  • Extraction: Combine the filtrates and wash with water (x2) and then brine (x1).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]

  • N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica. [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]

  • N-alkylation of amides and imides.
  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

  • Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Royal Society of Chemistry. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Taylor & Francis Online. [Link]

  • THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. ACS Publications. [Link]

  • THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Crystal Engineering

Disclaimer: This guide provides troubleshooting and frequently asked questions for the crystallization of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride." As specific experimental data for this compound is not extensively available in published literature, the advice herein is grounded in the fundamental principles of crystallization, structure-activity relationships inferred from analogous compounds, and established practices for pharmaceutical amine hydrochlorides.

Introduction: Understanding the Molecule

"this compound" is a salt possessing several key functional groups that dictate its crystallization behavior:

  • Primary Amine Hydrochloride: This salt form is typically employed to enhance aqueous solubility.[1][2] However, the chloride counter-ion can be a strong hydrogen bond acceptor, potentially leading to hygroscopicity.[3]

  • Amide Linkage: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often pivotal in forming a stable crystal lattice.[4]

  • Methoxyphenyl Group: The methoxy group can influence crystal packing and may introduce conformational variability.[5] Its presence also affects the overall polarity of the molecule.

  • Flexible Chain: The ethylacetamide linker provides rotational freedom, which can sometimes complicate crystallization by allowing multiple low-energy conformations.

This combination of features suggests that successful crystallization will depend on a careful balance of solvent choice, supersaturation control, and temperature regulation to favor a single, stable crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallization screening?

A1: A systematic approach to solvent selection is crucial. Given the hydrochloride salt nature of the compound, polar protic solvents are a good starting point. Consider solvents like:

  • Alcohols (Methanol, Ethanol, Isopropanol): These can dissolve the compound upon heating and are common choices for cooling crystallization.

  • Water: As a hydrochloride salt, it should exhibit some aqueous solubility, which can be leveraged.[6]

  • Acetic Acid: For amine compounds that are difficult to crystallize, acetic acid can sometimes be an effective solvent.

It is advisable to test a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[7]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute is too high for the given conditions, leading to the formation of a supersaturated liquid phase instead of a solid crystal. To address this:

  • Reduce Supersaturation Rate: Cool the solution more slowly or add the anti-solvent at a much slower rate.

  • Increase Solvent Volume: Use a more dilute solution to avoid reaching the supersaturation level where oiling out occurs.

  • Change the Solvent System: A different solvent or a solvent/anti-solvent mixture may have a more favorable solubility curve.

  • Introduce Seed Crystals: Adding a small amount of previously formed crystalline material can provide a template for crystal growth, bypassing the nucleation barrier that can lead to oiling out.

Q3: How do I control for polymorphism?

A3: Polymorphism, the existence of multiple crystalline forms, is a common challenge in pharmaceutical development.[8][9] Different polymorphs can have different physical properties, including solubility and stability.[10] To control polymorphism:

  • Consistent Crystallization Protocol: Strictly control all parameters, including solvent choice, cooling rate, agitation speed, and final temperature.

  • Seeding: Use seed crystals of the desired polymorph to direct the crystallization towards that form.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is obtained.

  • Characterization: Routinely analyze your crystalline product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Nucleation is inhibited.- Evaporate Solvent: Slowly remove the solvent to increase the concentration.- Add an Anti-solvent: Introduce a solvent in which the compound is insoluble to induce precipitation.[13]- Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.- Cool to a lower temperature.
Formation of Amorphous Powder - Supersaturation is too high, leading to rapid precipitation.- The compound has a high propensity to form a disordered solid.- Decrease the rate of supersaturation: Cool the solution more slowly or add anti-solvent dropwise with vigorous stirring.- Use a different solvent system: A solvent that promotes more ordered molecular assembly may be required.- Slurry Experiment: Stir the amorphous solid in a solvent where it has minimal solubility for an extended period. This can sometimes lead to conversion to a crystalline form.
Poor Crystal Quality (e.g., small needles, agglomerates) - Nucleation rate is too high relative to the growth rate.- Impurities are present.[13]- Reduce the number of nucleation sites: Filter the hot solution to remove any particulate matter.- Slow down the crystallization process: A slower cooling or anti-solvent addition rate allows for larger, more well-defined crystals to grow.- Purify the material: Ensure the starting material is of high purity, as impurities can interfere with crystal growth.
Low Yield - The compound has significant solubility in the mother liquor at the final isolation temperature.- Incomplete precipitation.- Lower the final crystallization temperature. - Optimize the solvent/anti-solvent ratio: Use a higher proportion of the anti-solvent to minimize solubility.- Allow sufficient time for crystallization: Ensure the system has reached equilibrium before filtration.
Product is Hygroscopic - Inherent property of the hydrochloride salt.[3]- Dry the product under vacuum. - Store in a desiccator or under an inert atmosphere. - Consider co-crystallization: Forming a co-crystal with a suitable co-former can sometimes reduce hygroscopicity.[3]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a clean flask, dissolve the "this compound" in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to prevent unwanted nucleation.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a solvent in which it is freely soluble (e.g., methanol).

  • Anti-solvent Addition: While stirring the solution, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes persistently cloudy.

  • Crystal Growth: Add a small amount of the primary solvent back to the solution until it becomes clear again. Cover the flask and allow it to stand undisturbed. The anti-solvent will slowly cause the product to crystallize.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.

Visualization of Workflows

Solvent Selection Workflow

SolventSelection Start Start: Crude Product SolubilityTest Solubility Test (Small Scale, Various Solvents) Start->SolubilityTest Categorize Categorize Solvents: 1. Good (Soluble at RT) 2. Poor (Insoluble at RT/Heat) 3. Potential (Soluble Hot, Insoluble Cold) SolubilityTest->Categorize GoodSolvent Good Solvents (e.g., Methanol, Water) Categorize->GoodSolvent Use for Anti-solvent or Evaporation PoorSolvent Poor Solvents (e.g., Hexane, Toluene) Categorize->PoorSolvent Use as Anti-solvent PotentialSolvent Potential Solvents (e.g., Ethanol, IPA) Categorize->PotentialSolvent Use for Cooling AntiSolvent Anti-solvent Crystallization GoodSolvent->AntiSolvent Evaporation Evaporation Crystallization GoodSolvent->Evaporation PoorSolvent->AntiSolvent CoolingCrystallization Cooling Crystallization PotentialSolvent->CoolingCrystallization Final Optimized Protocol CoolingCrystallization->Final AntiSolvent->Final Evaporation->Final

Caption: A systematic workflow for selecting an appropriate solvent system.

Troubleshooting Crystal Formation

Troubleshooting Start Crystallization Attempt Result Observe Outcome Start->Result NoCrystals No Crystals Result->NoCrystals Clear Solution OilingOut Oils Out Result->OilingOut Liquid Separation PoorQuality Poor Quality Crystals Result->PoorQuality Powder/Needles GoodCrystals Good Crystals Result->GoodCrystals Well-defined Crystals Action1 Increase Concentration (Evaporate/Cool Further) Add Seed Crystals NoCrystals->Action1 Action2 Lower Concentration Slow Down Supersaturation Change Solvent OilingOut->Action2 Action3 Slow Crystallization Rate Purify Material Optimize Agitation PoorQuality->Action3 End Proceed to Analysis GoodCrystals->End Action1->Result Action2->Result Action3->Result

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Kaneko, T., et al. (2021).
  • Puscasu, C. I., et al. (2001). H-bonding in amorphous acetamide CH3CONH2 as studied by x-ray scattering. The Journal of Chemical Physics, 115(14), 6568-6573.
  • PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved from [Link]

  • woelen. (2011). Solubility of organic amine salts. ScienceMadness Discussion Board.
  • Bulusu, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89.
  • Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1424-1433.
  • Unknown. (n.d.).
  • Martin, F. A., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 14(11), 2398.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Problems, potentials and future of industrial crystallization. Chemical Engineering & Technology, 37(1), 13-24.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Ghosh, S., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances, 4(108), 63234-63240.
  • Goud, N. R., et al. (2018). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 107(1), 149-159.
  • Merck Millipore. (n.d.).
  • Jorabchi, A. A., & Domenech, M. (2019). The structure of water – Acetamide hydrogen bonded complexes. Quantum chemical analysis. Journal of Molecular Liquids, 289, 111124.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • IJEETE. (n.d.).
  • Diao, Y., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1047-1054.
  • Patel, K., et al. (2024). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science Publishers.
  • Ghosh, S., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals.
  • Chen, Y.-J., et al. (2020). Hydrogen abstraction in astrochemistry: formation of ˙CH2CONH2 in the reaction of H atom with acetamide (CH3CONH2) and photolysis of ˙CH2CONH2 to form ketene (CH2CO) in solid para-hydrogen. Physical Chemistry Chemical Physics, 22(8), 4384-4396.
  • Jones, P. G. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 67(Pt 1), 13-22.
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 24(10), 2171-2182.
  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Sidana, A. (2019). What are the different techniques to characterize chemical crystals?
  • Elder, D. P., & Toth, S. J. (2021). Crystals and Crystallization in Drug Delivery Design. Molecular Pharmaceutics, 18(3), 915-919.
  • Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 102-114.
  • PubChem. (n.d.). 2-amino-N-methylacetamide hydrochloride. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • SIELC Technologies. (n.d.). Acetamide, 2-amino-. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie, 72(3), 442-446.
  • LibreTexts Chemistry. (2022). 3.5: Chemical Properties of Amines.
  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Forni, A., et al. (2009). A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. The Journal of Physical Chemistry A, 113(12), 2963-2973.
  • Al-Majid, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl).
  • IMSERC. (n.d.).
  • CCDC. (2025).
  • Crystal Pharmatech. (n.d.).
  • Unknown. (n.d.). 2.
  • Triclinic Labs. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)
  • Wikipedia. (n.d.). Histamine.

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride." This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of your final compound.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that typically involves the formation of an amide bond between a protected glycine derivative and 4-methoxybenzylamine, followed by deprotection and salt formation. Each step presents unique challenges and the potential for byproduct formation, which can impact yield, purity, and the overall success of the synthesis. Understanding these potential pitfalls is the first step toward overcoming them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this molecule?

A1: The most prevalent methods involve:

  • Carbodiimide-mediated coupling: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to couple an N-protected glycine (e.g., Boc-glycine) with 4-methoxybenzylamine.[1]

  • Acyl chloride addition: Reacting 2-chloroacetyl chloride with 4-methoxybenzylamine, followed by a nucleophilic substitution with an amine source (e.g., ammonia) to introduce the primary amine.[2]

  • Reductive amination: This less common route might involve reacting a glycine derivative with 4-methoxybenzaldehyde followed by reduction.

Q2: I'm seeing an unexpected spot on my TLC. What could it be?

A2: An unexpected spot could be a number of things, including unreacted starting materials, reagent-based byproducts, or side-reaction products. The most common culprits are:

  • Unreacted 4-methoxybenzylamine or protected glycine.

  • Urea byproducts if you are using EDC or DCC.[3]

  • N-acylurea , a rearranged intermediate from the coupling reaction.[1]

  • Dimerized starting materials , such as the imine dimer of benzylamine.[4]

Q3: My final product has a low yield and is difficult to purify. Why?

A3: Low yield and purification difficulties often stem from the formation of byproducts with similar polarities to the desired product. For instance, the urea byproduct from EDC is water-soluble, making it easier to remove during aqueous workup than the urea from DCC, which is largely organic-soluble.[5] The choice of coupling agent and reaction conditions is critical.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section delves into specific byproducts, their mechanisms of formation, and strategies for their identification and removal.

Issue 1: Presence of Urea Byproducts
  • Symptom: A persistent impurity is observed, particularly when using carbodiimide coupling agents like DCC or EDC.

  • Causality: Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide, releasing a urea byproduct.[1]

    • With DCC, the byproduct is N,N'-dicyclohexylurea (DCU), which is poorly soluble in many common solvents and can often be removed by filtration.[5]

    • With EDC, the byproduct is a water-soluble urea, which can typically be removed with an aqueous wash.[6]

  • Identification & Solution:

Identification Method Expected Observation Troubleshooting Protocol
TLC Analysis The urea byproduct will appear as a distinct spot.Monitor the reaction by TLC to ensure complete consumption of starting materials.
Filtration If using DCC, a white precipitate of DCU should form.After the reaction is complete, cool the mixture and filter to remove the precipitated DCU.
Aqueous Workup If using EDC, the urea byproduct should partition into the aqueous layer.Perform multiple extractions with an acidic aqueous solution (e.g., 1M HCl) followed by a basic solution (e.g., sat. NaHCO3) to remove the water-soluble urea.
Issue 2: Formation of N-Acylurea
  • Symptom: A significant byproduct is observed that is not the expected urea. This is more common when the amine is a weak nucleophile or sterically hindered.

  • Causality: The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, resulting in a stable N-acylurea byproduct that does not react further with the amine. This rearrangement competes with the desired amide formation.[1]

  • Identification & Solution:

Identification Method Expected Observation Troubleshooting Protocol
LC-MS A peak with a mass corresponding to the addition of the carboxylic acid to the coupling agent will be observed.[7]This technique is crucial for identifying unknown impurities by providing molecular weight information.[8]
Reaction Additives The addition of 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.[3]
Purification N-acylurea can often be separated from the desired product by column chromatography on silica gel.[9]
Issue 3: Impurities from Starting Materials
  • Symptom: The presence of impurities in the final product that do not correspond to any expected byproducts.

  • Causality: Impurities present in the starting materials, such as 4-methoxybenzylamine or the protected glycine, can be carried through the synthesis. For example, benzylamine can oxidize or self-condense to form an imine dimer.[4]

  • Identification & Solution:

Identification Method Expected Observation Troubleshooting Protocol
NMR/GC-MS of Starting Materials Analysis will reveal the presence and structure of any impurities.Always check the purity of starting materials before beginning the synthesis.
Purification of Starting Materials 4-methoxybenzylamine can be purified by vacuum distillation or by precipitation as the hydrochloride salt followed by free-basing.[4]

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution method is typically used, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer. The instrument should be set to scan a mass range that includes the expected product and all potential byproducts.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the molecular weights of the components in the mixture.[7]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify those containing the pure product.[9]

Visualizing the Reaction and Byproduct Formation

Diagram 1: General Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_coupling Amide Coupling cluster_final Final Steps Boc-Glycine Boc-Glycine Coupling EDC/HOBt Boc-Glycine->Coupling 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Coupling Intermediate_Product Protected Product Coupling->Intermediate_Product Deprotection HCl Intermediate_Product->Deprotection Final_Product 2-amino-N-[(4-methoxyphenyl)methyl] acetamide hydrochloride Deprotection->Final_Product

Caption: A simplified workflow for the synthesis of the target molecule.

Diagram 2: Carbodiimide Byproduct Formation

Byproduct_Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea EDC Carbodiimide (EDC) EDC->O_Acylisourea Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Rearrangement) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine R'-NH2 Urea_Byproduct Urea Byproduct Desired_Amide->Urea_Byproduct releases

Caption: Competing reactions during carbodiimide-mediated amide coupling.

References

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Reddit. (2024). How to purify Benzylamine? Available at: [Link]

  • PubMed Central (PMC). (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available at: [Link]

  • Google Patents. (n.d.). EP0714885A2 - Preparation process of aminoacetamide derivative.
  • ResearchGate. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Available at: [Link]

  • ResearchGate. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will delve into the nuances of the synthetic pathway, providing troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges upon scale-up. These challenges often relate to reaction control, impurity profiles, and final product isolation. This guide will focus on a common and practical two-step synthetic route, providing in-depth troubleshooting for each stage.

Proposed Synthetic Pathway

A logical and widely applicable synthetic route involves two main transformations:

  • Step 1: Amide Bond Formation to produce the intermediate, 2-(tert-butoxycarbonylamino)-N-((4-methoxyphenyl)methyl)acetamide.

  • Step 2: Deprotection and Hydrochloride Salt Formation to yield the final product.

Synthetic_Pathway Boc-Glycine Boc-Glycine Intermediate 2-(tert-butoxycarbonylamino)-N-((4-methoxyphenyl)methyl)acetamide Boc-Glycine->Intermediate Step 1: Amide Coupling 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Intermediate Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Deprotection & Salt Formation HCl_Dioxane HCl in Dioxane HCl_Dioxane->Final_Product

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your synthesis.

Step 1: Amide Bond Formation

Q1: My amide coupling reaction is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete amide coupling is a common issue, often stemming from several factors:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid of Boc-glycine must be activated to react with the amine. If using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC), the formation of the O-acylisourea intermediate is crucial.

    • Troubleshooting:

      • Confirm Reagent Quality: Ensure your coupling reagents (e.g., DCC, HATU, HOBt) are fresh and anhydrous. Moisture can quench these reagents.

      • Optimize Additives: The addition of 1-hydroxybenzotriazole (HOBt) or a similar auxiliary nucleophile can improve efficiency and reduce side reactions, particularly racemization.

      • Solvent Choice: Use an appropriate anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Selection and Stoichiometry: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the hydrochloride salt of the amine if it's used as a starting material and to facilitate the reaction.

    • Troubleshooting:

      • Stoichiometry: Ensure at least one equivalent of base is used if starting from the free amine, and two equivalents if starting from the amine salt.

      • Base Strength: The chosen base should be strong enough to deprotonate the amine salt but not so strong as to cause unwanted side reactions.

  • Low Nucleophilicity of the Amine: While 4-methoxybenzylamine is generally a good nucleophile, steric hindrance or electronic effects from other parts of the molecule in more complex syntheses could reduce its reactivity.

    • Troubleshooting:

      • Reaction Concentration: Increasing the concentration of the reactants can sometimes drive the reaction to completion.

      • Temperature: Gently heating the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid side reactions.

Q2: I am observing significant formation of a white precipitate (dicyclohexylurea - DCU) that is difficult to filter. How can I manage this?

A2: The formation of DCU is an inherent consequence of using DCC as a coupling reagent. While its insolubility in many organic solvents aids in its removal, it can sometimes form a fine precipitate that clogs filter paper.

  • Troubleshooting:

    • Temperature Control: After the reaction is complete, cooling the reaction mixture to 0°C or below can help to fully precipitate the DCU, making it more crystalline and easier to filter.

    • Filtration Aid: Using a pad of celite during filtration can help to trap the fine DCU particles and prevent clogging.

    • Alternative Coupling Reagents: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.

ParameterDCCEDCHATU
Byproduct Dicyclohexylurea (DCU)Water-soluble ureaTetramethylurea
Byproduct Removal FiltrationAqueous ExtractionAqueous Extraction
Relative Cost LowModerateHigh
Efficiency GoodGoodExcellent

Q3: My purified intermediate still shows impurities by TLC/LC-MS. What are the likely side products?

A3: Side products in amide coupling can include:

  • N-acylurea: This forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. This is more common with sterically hindered amines or when the amine is not sufficiently nucleophilic.

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted Boc-glycine and 4-methoxybenzylamine.

  • Anhydride Formation: The O-acylisourea can react with another molecule of Boc-glycine to form the anhydride, which can then react with the amine.

  • Troubleshooting Purification:

    • Aqueous Workup: A standard workup involving washing with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., dilute NaHCO₃) to remove unreacted carboxylic acid is often effective.

    • Chromatography: If impurities persist, column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

Step 2: Deprotection and Hydrochloride Salt Formation

Q4: The Boc deprotection is incomplete, or I am seeing side products. What should I consider?

A4: Boc deprotection is typically achieved under acidic conditions.[1][2][3] Incomplete deprotection or the formation of side products can be due to several factors:

  • Inadequate Acid Strength or Stoichiometry: The tert-butyl cation generated during deprotection needs to be scavenged.

    • Troubleshooting:

      • Reagent Choice: A 4M solution of HCl in dioxane is a common and effective reagent for both deprotection and subsequent hydrochloride salt formation in one step.[3] Trifluoroacetic acid (TFA) in DCM is another option, but this would require a separate step for hydrochloride salt formation.

      • Stoichiometry and Reaction Time: Ensure a sufficient excess of acid is used and allow the reaction to proceed to completion. Monitoring by TLC or LC-MS is crucial.

  • Side Reactions: The tert-butyl cation is a reactive electrophile and can potentially alkylate electron-rich aromatic rings, although the methoxy group on the benzyl ring is only moderately activating.

    • Troubleshooting:

      • Scavengers: The inclusion of a cation scavenger like anisole or thioanisole can be beneficial, especially during scale-up.

      • Temperature Control: Perform the deprotection at room temperature or below to minimize side reactions.

Q5: I am having difficulty isolating a crystalline hydrochloride salt. It is oily or difficult to handle. What can I do?

A5: The physical form of the final salt can be influenced by purity, solvent, and moisture.

  • Troubleshooting:

    • Purity: Ensure the free amine is of high purity before attempting salt formation. Oily impurities can significantly hinder crystallization.

    • Solvent Selection: The choice of solvent for precipitation is critical. A common technique is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate, and then add the HCl solution.

    • Moisture Control: The presence of water can lead to the formation of hydrates or prevent crystallization altogether. Ensure all solvents and glassware are dry.

    • Trituration: If an oil is obtained, it can sometimes be induced to crystallize by trituration with a non-polar solvent like hexane or pentane. This involves repeatedly stirring the oil with the solvent to encourage nucleation.

    • Seeding: If a small amount of crystalline material has been previously obtained, adding a seed crystal to a supersaturated solution can initiate crystallization.

Troubleshooting_Salt_Formation Start Oily Product Obtained Check_Purity Is the free amine pure? Start->Check_Purity Purify Purify free amine (e.g., chromatography) Check_Purity->Purify No Check_Moisture Are solvents anhydrous? Check_Purity->Check_Moisture Yes Purify->Start Dry_Solvents Use anhydrous solvents Check_Moisture->Dry_Solvents No Triturate Triturate with non-polar solvent Check_Moisture->Triturate Yes Dry_Solvents->Start Seed Attempt seeding Triturate->Seed Success Crystalline Solid Seed->Success

Caption: Decision tree for troubleshooting hydrochloride salt crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Safety is paramount during scale-up.[4][5] Key considerations include:

  • Handling of Reagents: Chloroacetyl chloride is corrosive and lachrymatory. Coupling reagents like DCC can be sensitizers. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both amide coupling and the quenching of acidic or basic solutions can be exothermic. Ensure adequate cooling capacity and add reagents portion-wise or via a dropping funnel to control the temperature.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.

Q2: How can I monitor the progress of each reaction step effectively?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use an appropriate solvent system that gives good separation of starting materials and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the main challenges when moving from lab scale to pilot plant production?

A3: The primary challenges in scaling up this synthesis include:[6][7][8]

  • Heat Transfer: Reactions that are easily controlled in a round-bottom flask can become difficult to manage in a large reactor due to the lower surface area-to-volume ratio.

  • Mass Transfer: Efficient mixing becomes more critical to ensure homogeneity and consistent reaction rates.

  • Material Handling: The addition of solids and liquids to large reactors requires careful planning and specialized equipment.

  • Process Safety: A thorough process hazard analysis (PHA) is essential to identify and mitigate potential risks at a larger scale.[5]

Q4: Are there alternative synthetic routes to consider?

A4: Yes, an alternative route would be a two-step process starting with the reaction of 4-methoxybenzylamine with chloroacetyl chloride to form 2-chloro-N-((4-methoxyphenyl)methyl)acetamide. This intermediate can then be reacted with a source of ammonia or a protected amine, such as in a Gabriel synthesis, to introduce the amino group.[9][10] However, the direct amination of chloroacetamides can sometimes lead to over-alkylation and other side products. The route outlined in this guide generally offers better control over the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-butoxycarbonylamino)-N-((4-methoxyphenyl)methyl)acetamide
  • To a stirred solution of Boc-glycine (1.0 eq.) in anhydrous DCM, add 4-methoxybenzylamine (1.0 eq.) and HOBt (1.1 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 0°C for 1 hour to precipitate the DCU byproduct.

  • Filter the mixture through a pad of celite and wash the filter cake with cold DCM.

  • Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve the purified intermediate from Protocol 1 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • To this solution, add a 4M solution of HCl in dioxane (3-5 eq.) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • If the product precipitates during the reaction, it can be collected by filtration. If not, the solvent can be partially removed under reduced pressure, and a non-polar solvent like diethyl ether or hexane can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. [Link]

  • ResearchGate. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. [Link]

  • Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R) -.
  • PubMed Central. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of 2-(tert-butoxy)-N-methoxy-N-methylacetamide in Advanced Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-Gly. [Link]

  • Organic Chemistry Portal. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • PubMed. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. [Link]

Sources

Technical Support Center: Characterization of Amino Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of amino acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis and characterization of this important class of molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the characterization of amino acetamide derivatives, providing concise answers and foundational knowledge.

Q1: Why is the characterization of amino acetamide derivatives often more complex than that of their parent amino acids?

A1: The introduction of the acetamide group introduces several complexities. The acetamide moiety can influence the molecule's polarity, solubility, and conformational flexibility.[1] Unlike the zwitterionic nature of free amino acids at physiological pH, the N-acetylation neutralizes the positive charge of the amino group, altering its chromatographic behavior and interaction with analytical matrices. Furthermore, the amide bond itself can participate in hydrogen bonding, leading to potential aggregation or complex interactions that can complicate analysis.[1]

Q2: What are the primary analytical techniques for characterizing amino acetamide derivatives?

A2: A multi-pronged approach is typically essential for the comprehensive characterization of amino acetamide derivatives. The core techniques include:

  • High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment, quantification, and separation from related substances.[2]

  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation through fragmentation analysis.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for unambiguous structure confirmation and stereochemical analysis in solution.[5][6]

Q3: Are amino acetamide derivatives generally stable?

A3: While the amide bond is generally robust, certain N-acylated amino acid amides can exhibit unexpected hydrolytic instability, particularly under mild acidic conditions.[7][8] The stability is influenced by neighboring functional groups and the overall molecular structure. Forced degradation studies are crucial to identify potential degradation pathways and products, which is a key requirement for developing stability-indicating analytical methods.[9][10]

Q4: What is polymorphism and why is it a concern for amino acetamide derivatives?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11][12] These different forms can have distinct physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and formulation development. The presence of both hydrogen bond donors and acceptors in amino acetamide derivatives can facilitate the formation of various polymorphic forms.

Section 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during experimentation.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for my amino acetamide derivative. What are the likely causes and solutions?

A: Poor peak shape in HPLC is a common issue that can compromise resolution and accuracy. The causes can be broadly categorized as chemical or mechanical.

  • Causality (Chemical):

    • Secondary Interactions: The amide and amino functionalities can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting.

    • Inappropriate Mobile Phase pH: If the molecule has other ionizable groups, a mobile phase pH close to the pKa can result in mixed ionic forms and peak distortion.

  • Causality (Mechanical):

    • Column Contamination/Wear: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[13]

    • Mismatched Solvent Strength: A significant mismatch between the sample solvent and the mobile phase can lead to peak distortion.

  • Troubleshooting Workflow:

    HPLC_Troubleshooting start Poor Peak Shape Observed check_overload Reduce Sample Concentration start->check_overload check_pH Adjust Mobile Phase pH check_overload->check_pH If tailing persists end_good Peak Shape Improved check_overload->end_good If fronting is resolved check_column Inspect/Replace Guard Column & Column check_pH->check_column If issue remains check_pH->end_good If peak shape improves check_solvent Match Sample Solvent to Mobile Phase check_column->check_solvent If issue persists check_column->end_good If new column resolves issue check_solvent->end_good If peak shape improves end_bad Issue Persists check_solvent->end_bad

    Caption: HPLC Peak Shape Troubleshooting Flowchart.

Q: I am not detecting my amino acetamide derivative, or the signal is very weak. Why is this happening?

A: Lack of detection is often related to the absence of a suitable chromophore or fluorophore in the molecule, or issues with the derivatization process if one is used.

  • Expertise & Experience: Many simple amino acetamide derivatives lack strong UV-absorbing groups.

    • Solution 1 (No Derivatization): If your molecule lacks a chromophore, consider using alternative detection methods such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[14]

    • Solution 2 (Derivatization): Pre- or post-column derivatization is a common strategy to introduce a UV-active or fluorescent tag.[15][16] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[15]

      • Self-Validation: If using derivatization, ensure the reaction is complete and reproducible. Run a known standard to confirm the derivatization efficiency. Incomplete reactions can lead to multiple peaks for a single analyte and poor quantification.

Mass Spectrometry (MS) Analysis

Q: The fragmentation pattern of my amino acetamide derivative in the MS/MS spectrum is complex and difficult to interpret. How can I approach this?

A: The fragmentation of amino acetamide derivatives is influenced by the location of the charge (proton or cation) and the presence of both the amino and acetamide groups.[3][4]

  • Authoritative Grounding:

    • Protonation Site: In positive-ion mode, protons can localize on the amino group, which can induce fragmentation along the sugar chain if applicable.[3][4]

    • Sodium Adducts: Sodium cations often localize on the acetamide group, leading to characteristic fragmentation patterns.[3][4]

    • Nitrogen Rule: Molecules with an odd number of nitrogen atoms will have an odd nominal molecular weight. This can be a quick check for the presence of your compound in the spectrum.[17]

  • Experimental Protocol: Systematic Fragmentation Analysis

    • Confirm the Precursor Ion: Ensure the selected precursor ion in your MS/MS experiment corresponds to the correct molecular weight of your compound (e.g., [M+H]⁺, [M+Na]⁺).

    • Predict Fragmentation: Based on the structure, predict likely cleavage points. Common fragmentations include the loss of the acetamide group, cleavage of the amino acid side chain, and backbone fragmentation.

    • Compare Ionization Modes: Acquire spectra in both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) if available, as they can produce different fragmentation patterns.

    • Analyze Adducts Separately: If you observe both protonated and sodiated adducts, analyze their respective MS/MS spectra separately, as the fragmentation pathways will differ.[3]

    MS_Fragmentation mol Amino Acetamide Derivative M ionization Ionization (e.g., ESI) mol->ionization precursor [M+H]⁺ [M+Na]⁺ ionization->precursor msms MS/MS Fragmentation precursor:proton->msms precursor:sodium->msms frag_h Fragmentation Pathway A (Proton-driven) msms->frag_h frag_na Fragmentation Pathway B (Sodium-adduct driven) msms->frag_na spectrum Composite MS/MS Spectrum frag_h->spectrum frag_na->spectrum

    Caption: Influence of Ionization on MS/MS Fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My NMR spectra show broad peaks, making structural elucidation difficult. What could be the cause?

A: Peak broadening in NMR is a common problem for amino acetamide derivatives and often points to issues with solubility, aggregation, or dynamic processes.[5]

  • Causality and Solutions:

Potential Cause Underlying Principle Troubleshooting Steps
Poor Solubility Insufficient dissolved analyte leads to a low signal-to-noise ratio and can promote aggregation.1. Increase the temperature of the NMR experiment. 2. Use a more suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). 3. Decrease the sample concentration.
Aggregation Intermolecular interactions (e.g., hydrogen bonding via amide groups) can cause molecules to tumble slowly in solution, leading to broader signals.1. Change the solvent to one that disrupts hydrogen bonding. 2. Increase the temperature. 3. Add a small amount of acid (e.g., TFA-d) or base to alter ionization states and disrupt interactions.
Conformational Dynamics If the molecule is exchanging between two or more conformations on an intermediate timescale relative to the NMR experiment, the corresponding signals will be broadened.1. Acquire spectra at different temperatures. At lower temperatures, exchange may slow, and distinct peaks for each conformer may appear. At higher temperatures, exchange may accelerate, leading to a single, sharp averaged peak.
Physicochemical and Stability Challenges

Q: My amino acetamide derivative is an oil and I cannot obtain a solid form for characterization. What can I do?

A: Obtaining a solid form is often crucial for final characterization (e.g., melting point, X-ray crystallography) and handling. Many protected amino acid derivatives are oils.[18]

  • Expert-Proven Techniques:

    • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and add a poor solvent (e.g., hexane, pentane) dropwise until turbidity persists. Cool the solution to promote precipitation.

    • Salt Formation: If your molecule has a basic or acidic site, forming a salt (e.g., hydrochloride or sodium salt) can often induce crystallization.

    • Lyophilization: If the compound is soluble in water or a suitable solvent mixture, lyophilization (freeze-drying) can yield a solid powder, although it may be amorphous.

    • Chromatography: Sometimes, residual solvents or impurities prevent solidification. Re-purifying by column chromatography can yield a purer oil that is more amenable to crystallization.

Q: I suspect my compound is degrading during workup or storage. How can I confirm this and prevent it?

A: Degradation can be a significant issue, especially with complex molecules. A systematic approach is needed to identify and mitigate it.[7]

  • Protocol: Forced Degradation Study Forced degradation studies are essential to understand the chemical behavior of a molecule.[9][10]

    • Stress Conditions: Expose dilute solutions of your compound to a range of stress conditions:

      • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

      • Basic: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Store the solid compound at elevated temperatures (e.g., 80 °C).

      • Photolytic: Expose a solution to UV light.

    • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (typically with UV and MS detection) at various time points.

    • Interpretation:

      • Identify the conditions under which degradation occurs.

      • Characterize the degradation products using MS and NMR.

      • This knowledge will inform the appropriate pH, temperature, and light conditions for handling and storing your compound.[10]

References

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development - ACS Publications. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule. National Institutes of Health (NIH). [Link]

  • 7.3 Amino Acid Analysis. Thieme Connect. [Link]

  • Issue with amino acid analysis. Chromatography Forum. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science. [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • HPLC amino acid analysis and interfering ammonium peak? ResearchGate. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. ResearchGate. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Amino acid polymorphism (Gly209Ser) in the ACADS gene. PubMed. [Link]

  • Acetamides. Organic Chemistry Portal. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Acetamide. Wikipedia. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. SpringerLink. [Link]

  • Methods of Amino Acid Analysis. Veterian Key. [Link]

  • NMR Analysis of Amino Acids. YouTube. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

  • Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH. PubMed. [Link]

  • Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. National Institutes of Health (NIH). [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. ResearchGate. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Acetamide. Sciencemadness Wiki. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor this reaction. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties I should consider when developing a TLC or HPLC method for this reaction?

A: The reaction to form this compound typically involves the coupling of a protected amino acid (like Boc-glycine) with 4-methoxybenzylamine, followed by deprotection. Key considerations are the significant polarity differences between the starting materials, the intermediate, and the final product.

  • Starting Material (e.g., 4-methoxybenzylamine): A primary aromatic amine, making it basic and prone to interacting with acidic silica stationary phases.

  • Intermediate (e.g., Boc-protected amide): Significantly less polar than the starting amine.

  • Final Product (this compound): A primary amine salt, which is highly polar and water-soluble.

This polarity range necessitates careful selection of your chromatographic conditions.

Q2: Why do my amine spots/peaks streak or tail?

A: This is a classic issue when analyzing basic compounds like amines on standard silica-based stationary phases (both TLC plates and HPLC columns).[1][2] The silica surface contains acidic silanol groups (Si-OH) which can strongly and non-specifically interact with the basic amine, leading to poor peak/spot shape.[1][3]

Q3: Should I use Normal-Phase or Reversed-Phase chromatography?

A: Both can be effective if optimized correctly.

  • Normal-Phase TLC: This is the most common for quick reaction monitoring. You will use a polar stationary phase (silica gel) and a less polar mobile phase.[4]

  • Reversed-Phase (RP) HPLC: This is the workhorse for quantitative analysis. It uses a non-polar stationary phase (like C18) and a polar mobile phase.[5][6][7] Given the polar nature of your final product, RP-HPLC is generally preferred for detailed analysis.[8]

In-Depth Guide & Troubleshooting: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[9] It allows you to quickly determine the consumption of starting materials and the formation of the product.

Experimental Protocol: Baseline TLC Method Development
  • Plate Selection: Standard silica gel 60 F254 plates are a good starting point.[9]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). Spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on the same lane) on the baseline.

  • Initial Mobile Phase Selection: A common starting point for compounds of moderate polarity is a mixture of a non-polar and a polar solvent.[10]

    • Begin with a 1:1 mixture of Hexane:Ethyl Acetate.

    • Observe the resulting Rf values (retention factor). An ideal Rf for the product is between 0.2 and 0.4.[11]

  • Optimization:

    • If spots are too low (low Rf): Increase the polarity of the mobile phase.[11] For example, increase the proportion of ethyl acetate or add a small amount of methanol.

    • If spots are too high (high Rf): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[11]

  • Visualization:

    • UV Light: The aromatic methoxyphenyl group in the starting material and product should be visible under a 254 nm UV lamp.[9]

    • Staining: Use a potassium permanganate (KMnO₄) stain or a ninhydrin stain. Ninhydrin is particularly useful for visualizing the primary amines of the starting material and the final product.

Troubleshooting Common TLC Issues
ProblemProbable Cause(s)Recommended Solution(s)
Streaking Spots - The amine is interacting strongly with the acidic silica gel.[2][12] - The sample is too concentrated.[12]- Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2] This neutralizes the acidic sites on the silica. - Dilute your sample before spotting.
Spots Remain on Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the highly polar compounds.[10]- Significantly increase the mobile phase polarity. Try a system like 10% Methanol in Dichloromethane. - For the highly polar hydrochloride salt, a system like Ethyl Acetate/Butanol/Acetic Acid/Water might be necessary.[13]
Poor Separation (Overlapping Spots) - The polarity of the chosen mobile phase is not selective enough for the compounds in the mixture.- Try a different solvent system. For example, substitute ethyl acetate with acetone or try a ternary mixture (e.g., Hexane:Ethyl Acetate:Methanol).
Smearing from High-Boiling Point Solvents - Reaction solvents like DMF or DMSO can cause extensive smearing.- After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[14]
Logical Workflow for TLC Troubleshooting

Caption: TLC Troubleshooting Workflow.

In-Depth Guide & Troubleshooting: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, impurity profiling, and final purity assessment, RP-HPLC is the superior technique.

Experimental Protocol: Baseline RP-HPLC Method Development
  • Column Selection: A C18 column is a robust starting point for separating aromatic compounds.[5] A column with high deactivation or "end-capping" is recommended to minimize interactions with basic analytes.

  • Mobile Phase:

    • Aqueous Phase (A): Deionized water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is crucial for protonating the silanol groups on the stationary phase and ensuring the amine analyte is in a single protonated state, which improves peak shape.[15]

    • Organic Phase (B): Acetonitrile or Methanol with 0.1% of the same acid.[16]

  • Initial Gradient:

    • Start with a shallow gradient to screen for the appropriate elution conditions. For example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the methoxyphenyl group absorbs, typically around 254 nm or 270 nm.

  • Optimization:

    • Adjust the gradient slope to improve the resolution between your starting material, intermediate, and product peaks.

    • If peaks are broad, consider reducing the flow rate or optimizing the mobile phase pH.

Troubleshooting Common HPLC Issues
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amine and residual acidic silanol groups on the column packing.[1][3] - Column overload. - Column bed deformation.[17]- Lower Mobile Phase pH: Ensure you are operating at a pH at least 2 units below the pKa of your analyte. Adding 0.1% TFA or formic acid is standard practice.[15] - Use a Highly End-Capped Column: Select a modern column designed for analyzing basic compounds. - Reduce Sample Concentration: Dilute your sample and inject a smaller volume.[15]
Poor Resolution - Inadequate separation between compounds of similar polarity.- Optimize the Gradient: Make the gradient shallower around the elution time of the peaks of interest. - Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity.[18]
Retention Time Shifts - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Prepare Fresh Mobile Phase Daily: Ensure accurate pH adjustment. - Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C). - Implement a Column Wash Protocol: Flush the column with a strong solvent after each sequence.
Split Peaks - Disruption of the sample path at the column inlet.[19] - Sample solvent is much stronger than the mobile phase.- Check Fittings: Ensure all connections to the column are secure. - Replace the Inlet Frit: The frit may be partially clogged. - Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase conditions.[15]
Logical Workflow for HPLC Troubleshooting

Caption: HPLC Troubleshooting Workflow.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2015). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.
  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Yumpu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • AHH Chemical. (n.d.). 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help? Retrieved from [Link]

  • PubMed. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Reddit. (n.d.). TLC and streaking: why add triethylamine? Retrieved from [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • YouTube. (2020). How can TLC monitor the progress of a chemical reaction? Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Storage and Stability of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. As a hydrochloride salt of a primary amine with an amide linkage, this molecule possesses specific vulnerabilities. Understanding these potential degradation pathways is the first step toward effective prevention. This document provides in-depth, field-proven insights and troubleshooting protocols to address common challenges encountered during storage and handling.

Understanding the Molecule: Structural Vulnerabilities

Before diving into storage protocols, it is crucial to understand the inherent chemical liabilities of "this compound." Its structure contains two primary points of potential degradation: the amide bond and the methoxybenzyl group, particularly when stored improperly.

  • Amide Hydrolysis: The acetamide linkage is susceptible to hydrolysis, a reaction with water that cleaves the bond.[1] This process can be catalyzed by acidic or basic conditions, which may arise from atmospheric moisture (containing dissolved CO2, which is weakly acidic) or contaminants.[2][3][4]

  • Oxidation: The electron-rich 4-methoxyphenyl ring and the benzylic position are susceptible to oxidation, especially in the presence of light, oxygen, and trace metal ions.[5]

The hydrochloride salt form enhances stability compared to the free base by protonating the primary amine, making it less nucleophilic and reactive.[6][7] However, this salt form is also typically more hygroscopic (readily absorbs moisture from the air), which can, in turn, accelerate the hydrolysis pathway.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the storage and degradation of "this compound."

Section 1: Optimal Storage and Handling

Q1: What are the ideal storage conditions for this compound?

To maximize shelf-life, the compound must be protected from its primary degradation triggers: moisture, oxygen, and light.

ParameterRecommendationRationale
Temperature -20°CLow temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing oxidative degradation.[6]
Moisture Store in a desiccatorMinimizes exposure to atmospheric water, which is the key reactant for hydrolysis.[6][8]
Light Amber vial or store in the darkProtects the compound from photolytic degradation pathways.
Container Tightly sealed, airtight vialPrevents the ingress of moisture and oxygen from the ambient environment.[8]

Q2: I've just received a shipment. What is the first thing I should do?

Upon receipt, immediately transfer the manufacturer's vial into a secondary container, such as a sealable bag, along with a desiccant pouch. Place this assembly in a -20°C freezer. Do not open the primary vial until it has fully equilibrated to room temperature to prevent condensation from forming on the solid compound.

Section 2: Identifying and Quantifying Degradation

Q3: How can I tell if my compound has started to degrade?

Initial signs of degradation can sometimes be observed visually, although analytical confirmation is always necessary.

  • Visual Inspection: Look for a change in color (e.g., yellowing or browning), a change in physical form (e.g., from a crystalline powder to a gummy or sticky solid), or clumping, which indicates moisture absorption.

  • Analytical Assessment: The most reliable way to assess purity is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

Q4: What are the likely degradation products I should be looking for?

The two primary degradation pathways would yield specific products that can be identified, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Hydrolysis Products: Cleavage of the amide bond results in 4-methoxybenzylamine and glycinamide (2-aminoacetamide).

  • Oxidation Products: Oxidation can lead to a variety of products, including the formation of an imine or further oxidation at the benzylic position.[5]

The diagram below illustrates these primary degradation pathways.

G cluster_hydrolysis Hydrolysis (+H2O) cluster_oxidation Oxidation (+O2, light) parent 2-amino-N-[(4-methoxyphenyl)methyl] acetamide hydrochloride hydro_prod1 4-Methoxybenzylamine parent->hydro_prod1 hydro_prod2 Glycinamide parent->hydro_prod2 oxi_prod Oxidized Impurities (e.g., imines, aldehydes) parent->oxi_prod

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve successful, reproducible results in your amide coupling endeavors.

Introduction to the Reagent and its Challenges

This compound is a primary amine building block with significant potential in synthetic chemistry. Its structure combines a reactive primary amine, a flexible acetamide linker, and a methoxy-substituted benzyl group, making it a valuable component in the synthesis of novel chemical entities. However, its formulation as a hydrochloride salt presents a specific set of challenges that must be addressed for successful coupling. The protonated amine is not nucleophilic and therefore requires careful in-situ neutralization to participate in the desired amide bond formation.

This guide will walk you through the critical parameters and considerations for effectively utilizing this reagent, from understanding the reaction mechanism to troubleshooting failed reactions and purifying your final product.

Core Principles of Amide Coupling

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[1][2] This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Coupling_Reagent e.g., EDC, HATU Carboxylic_Acid->Coupling_Reagent Activation Activated_Intermediate R-CO-X (e.g., O-acylisourea) Coupling_Reagent->Activated_Intermediate Primary_Amine R'-NH2 Activated_Intermediate->Primary_Amine Nucleophilic Attack Amide_Product R-CO-NH-R' Primary_Amine->Amide_Product

Caption: General workflow for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields?

A1: The most common reason for failure is the presence of the hydrochloride salt. The primary amine is protonated (R-NH3+), rendering it non-nucleophilic and unable to react with the activated carboxylic acid. To overcome this, you must add a non-nucleophilic organic base to the reaction mixture to neutralize the hydrochloride and liberate the free primary amine (R-NH2).

Q2: What is the best base to use for the neutralization?

A2: A non-nucleophilic, sterically hindered tertiary amine is ideal. The most common choices are N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA). DIPEA is often preferred as its bulkiness minimizes potential side reactions where the base itself acts as a nucleophile. You will typically need at least one equivalent of the base to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents).

Q3: Which coupling reagent should I choose?

A3: The choice of coupling reagent is critical and depends on your specific substrates. Here's a comparative overview:

Coupling ReagentClassAdvantagesDisadvantages
EDC (EDAC) CarbodiimideWater-soluble byproducts, good for aqueous and organic media.[1]Can lead to N-acylurea side products, may require an additive.[1]
DCC/DIC CarbodiimideInexpensive and effective.Byproducts (DCU/DIU) can be difficult to remove, DCC is a known sensitizer.[1]
HATU/HBTU Uronium/AminiumHigh efficiency, fast reaction times, low racemization.[1]More expensive, potential for guanidinium side products with primary amines.
PyBOP PhosphoniumHigh efficiency, good for sterically hindered couplings.Byproducts can be challenging to remove.[2]

For routine couplings, a combination of a carbodiimide like EDC with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) offers a good balance of efficiency and cost-effectiveness.[1] For more challenging couplings, especially with sterically hindered partners, uronium or phosphonium reagents like HATU or PyBOP may provide better results.

Q4: What is the role of additives like HOBt or NHS?

A4: Additives like HOBt and NHS play a dual role. They react with the initial activated intermediate (e.g., the O-acylisourea formed with EDC) to generate a more stable, yet still highly reactive, active ester. This intermediate is less susceptible to hydrolysis and rearrangement to N-acylurea.[1] Furthermore, these additives are known to suppress racemization, a common side reaction when coupling chiral carboxylic acids.[1]

G O-acylisourea O-acylisourea (unstable intermediate) Additive HOBt or NHS O-acylisourea->Additive N-acylurea N-acylurea (side product) O-acylisourea->N-acylurea Rearrangement Active_Ester Active Ester (more stable) Additive->Active_Ester Primary_Amine Primary Amine Active_Ester->Primary_Amine Amide_Product Amide Product Primary_Amine->Amide_Product

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride by NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride , a molecule with potential therapeutic applications, rigorous and orthogonal analytical methods are required to establish a comprehensive purity profile. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or affect the stability of the final drug product.

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, practical methodologies, and comparative strengths of each technique as applied to our target molecule. The objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights needed to make informed decisions for robust quality control.

The Analyte: this compound

Before dissecting the analytical methods, understanding the analyte's structure is paramount as its physicochemical properties dictate the optimal analytical strategy.

  • Structure: The molecule contains several key functional groups: a primary aliphatic amine (which will be protonated in the hydrochloride salt form), a secondary amide, a methoxy group, and an aromatic ring.

  • Properties: The hydrochloride salt form confers high polarity and aqueous solubility. The aromatic ring provides a strong UV chromophore, essential for HPLC-UV detection. The presence of multiple, distinct proton environments makes it an excellent candidate for NMR analysis.

Section 1: Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is an absolute, primary method of quantification. Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of atomic nuclei giving rise to the signal, irrespective of the molecule's structure.[1][2][3] This principle allows for the determination of purity without the need for a specific reference standard of the analyte itself, provided a certified internal standard is used.[4][5]

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on meticulous planning and understanding the underlying principles.

  • Solvent Selection: The choice of deuterated solvent is critical. It must completely dissolve both the analyte and the internal standard without its residual signals overlapping with key signals from either compound. For our polar hydrochloride salt, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent candidates. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum by removing these broad signals.

  • Internal Standard (IS) Selection: An ideal IS should be of high purity (>99.9%), non-reactive with the analyte or solvent, and possess sharp, simple signals in a region of the ¹H NMR spectrum free from analyte peaks. For our analyte, certified standards like maleic acid or 1,4-dinitrobenzene could be suitable, as their aromatic or olefinic protons resonate in distinct spectral windows.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be set to allow for complete relaxation of all relevant nuclei between scans. The most critical parameter is the relaxation delay (D1). A D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both in the analyte and the IS) is a standard practice to ensure fully relaxed, quantifiable signals.

Experimental Workflow for qNMR Analysis

The qNMR process is a systematic procedure from sample preparation to final purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh Analyte (Sample) p2 Accurately weigh Internal Standard (IS) p3 Dissolve both in a precise volume of deuterated solvent p4 Transfer to NMR tube a1 Determine T1 relaxation times p4->a1 Instrument Setup a2 Set acquisition parameters (D1 ≥ 5 * T1max) a3 Acquire ¹H NMR Spectrum d1 Apply Fourier Transform, phase and baseline correction a3->d1 Raw Data (FID) d2 Integrate non-overlapping peaks for Analyte and IS d3 Calculate Purity using the qNMR equation end end d3->end Final Report

Caption: Workflow for purity determination by qNMR.

Detailed qNMR Protocol
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified maleic acid internal standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with D₂O. This precision is paramount for accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a clean vial.

    • Using a calibrated pipette, add exactly 1.0 mL of the IS stock solution to the vial.

    • Vortex thoroughly for 1-2 minutes until the sample is completely dissolved.

    • Transfer ~0.7 mL of the final solution into a high-precision NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Perform a preliminary experiment to determine the longest T₁ relaxation time for the signals to be integrated.

    • Set the relaxation delay (D1) to at least 5 times this value (e.g., if T₁max is 3s, set D1 to 15s).

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio (>150:1 for the peaks to be integrated).

  • Data Processing and Purity Calculation:

    • Apply standard processing: Fourier transform, automatic phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the -OCH₃ protons) and the signal for the internal standard (the singlet for the two olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for maleic acid)

    • MW : Molecular weight

    • m : Mass

    • PIS : Purity of the internal standard (e.g., 99.95%)

Sample Data Presentation (qNMR)
ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 25.15 mg2.03 mg (in 1 mL aliquot)
Molecular Weight (MW) 246.71 g/mol 116.07 g/mol
Signal Integrated -OCH₃ singletOlefinic singlet
Number of Protons (N) 32
Integral Value (I) 3.551.20
Purity of IS (PIS) -99.9%
Calculated Purity 98.7% -

Section 2: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a comparative separation technique that is the workhorse of the pharmaceutical industry for purity and impurity testing.[6][7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8][9] Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

The Causality Behind Experimental Choices in HPLC

Method development in HPLC is a logical process of optimizing conditions to achieve resolution between the main compound and all potential impurities.

  • Mode of Chromatography: Given the polar and ionizable nature of the analyte, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode.[10] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

  • Column Selection: A C18-bonded silica column is the standard first choice, offering excellent hydrophobic retention for the aromatic portion of the molecule.[11] A column with end-capping is essential to minimize peak tailing caused by the interaction of the basic amine group with acidic residual silanols on the silica surface.

  • Mobile Phase Selection:

    • Solvents: A gradient of a weak organic solvent (Acetonitrile) and a strong aqueous solvent is typical. Acetonitrile is often preferred over methanol as it provides lower backpressure and better UV transparency.

    • pH Control: This is the most critical parameter. The primary amine on our analyte has a pKa likely in the 9-10 range. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled at least 2 pH units away from the pKa. A low pH (e.g., 2-3) using an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will fully protonate the amine (NH₃⁺), leading to sharp, symmetrical peaks.[12]

  • Detection: The 4-methoxyphenyl group provides a strong UV chromophore. A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths. The absorption maximum (λmax) should be used for quantification to ensure maximum sensitivity.

Experimental Workflow for HPLC Analysis

The HPLC workflow emphasizes system suitability before proceeding with the analysis of unknown samples.

Caption: Workflow for purity determination by HPLC.

Detailed HPLC Protocol
  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: PDA at 228 nm

    • Injection Volume: 10 µL

  • System Suitability Test (SST):

    • Prepare a standard solution of the analyte at ~0.5 mg/mL in 50:50 Water:Acetonitrile.

    • Inject this solution five times.

    • The system is deemed suitable if:

      • The Relative Standard Deviation (RSD) of the peak area for the five injections is ≤ 1.0%.

      • The tailing factor for the main peak is between 0.8 and 1.5.[13]

      • The theoretical plate count is ≥ 2000.

    • These criteria are based on guidelines from pharmacopeias like the USP <621> and Ph. Eur. 2.2.46.[8][14][15]

  • Sample Analysis:

    • Prepare the sample to be tested at a concentration of ~0.5 mg/mL in 50:50 Water:Acetonitrile.

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample solution.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity by area percent:

    Purity (Area %) = (Areamain peak / Σ Areaall peaks) * 100

Sample Data Presentation (HPLC)
Peak No.Retention Time (min)Peak AreaArea %Identity
14.528,5600.15Impurity A (Starting Material)
28.9125,7000.45Impurity B (Unknown)
310.24 5,648,900 98.98 Analyte
412.6521,7000.38Impurity C (By-product)
Total 5,704,860 100.00

Section 3: A Head-to-Head Comparison: qNMR vs. HPLC

Both techniques provide critical data, but their strengths, weaknesses, and underlying philosophies differ. The choice of which to use—or the decision to use both orthogonally—depends on the stage of development and the specific question being asked.

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Absolute quantification based on the number of nuclei.[2]Comparative quantification based on separation and UV response.[16]
Reference Standard Requires a certified internal standard, but not a standard of the analyte itself.[4]Requires a well-characterized reference standard of the analyte for identity confirmation and assay; uses area % for purity.
Specificity Highly specific. Can distinguish and quantify impurities even if they co-elute in HPLC, provided they have unique NMR signals.Excellent for separating structurally similar impurities. Specificity depends on chromatographic resolution.
Sensitivity Lower sensitivity, typically requires mg quantities of sample.[5]High sensitivity, capable of detecting impurities at the ng or pg level (typically <0.05%).
Speed & Throughput Slower per sample due to longer acquisition times (especially relaxation delays).Faster per sample with modern UPLC systems. Amenable to high-throughput automation.
Sample Preparation Simple dissolution, but requires highly accurate weighing of both sample and standard.Simple dissolution. Less stringent weighing for area % purity.
Information Provided Provides purity and structural confirmation simultaneously.Provides purity, retention time (identity relative to a standard), and impurity profile.
Regulatory Standing Accepted by regulatory agencies (e.g., FDA, EMA) as a primary method for purity assignment.[5][17]The universally accepted standard for purity and impurity testing in regulatory submissions.[18][19]
Cost (Instrument) High initial capital cost for the NMR spectrometer.Lower initial capital cost compared to NMR.
Best Use Case Characterizing and assigning purity to new reference standards; purity of early-stage APIs where impurity standards are unavailable.Routine QC testing, stability studies, impurity profiling, and release testing of API and drug products.

Conclusion: A Synergistic Approach to Ensuring Purity

For This compound , neither qNMR nor HPLC is inherently "better"; they are complementary tools that, when used together, provide a self-validating and unimpeachable assessment of API purity.

  • qNMR serves as the primary method to assign an absolute purity value to a new batch of material, effectively creating a "primary standard." Its power lies in its ability to provide structural confirmation and quantification in a single experiment, free from the assumptions of UV response factors that underpin HPLC area % calculations.

  • HPLC is the ideal method for routine quality control and for detecting and quantifying trace-level impurities. Its high sensitivity and resolving power make it indispensable for building a detailed impurity profile and ensuring batch-to-batch consistency.

In a robust drug development program, a typical workflow would involve using qNMR to certify the purity of a reference standard. This well-characterized standard is then used to validate a high-sensitivity HPLC method (per ICH Q2(R1) guidelines[18][19]). This HPLC method subsequently becomes the workhorse for routine release testing, with the qNMR-certified standard as the ultimate benchmark. This synergistic approach leverages the absolute accuracy of NMR and the high-throughput, high-sensitivity power of HPLC, ensuring the highest degree of confidence in the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Google Patents. US3740409A - 2-amino(and 2-aminomethyl)-2-heterocyclic-thioacetamides.
  • PubMed Central (PMC). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link]

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available from: [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available from: [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available from: [Link]

  • Uspbpep.com. 2.2.46. Chromatographic separation techniques. Available from: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available from: [Link]

  • PubMed Central (PMC). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • Uspbpep.com. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • PubChem. 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Available from: [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. Available from: [Link]

  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • PubMed Central (PMC). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]

  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Scribd. USP-NF 621 Chromatography. Available from: [Link]

  • Oxford Instruments. Consistency and Purity - Magnetic Resonance. Available from: [Link]

  • Aschimfarma. an important general chapter: ph. eur. 2.2.46 and harmonized text. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Chem-Impex. N-Methoxy- N-methylacetamide. Available from: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

Sources

Biological activity validation of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Biological Activity Validation

In the landscape of epigenetic drug discovery, the pursuit of novel, selective, and potent histone deacetylase (HDAC) inhibitors remains a critical endeavor for developing next-generation therapeutics for oncology and neurodegenerative disorders. This guide presents a comparative analysis of a novel chemical series, derivatives of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" (hereafter referred to as Compound A), against established HDAC inhibitors.

Our objective is to provide researchers and drug development professionals with a comprehensive framework for validating the biological activity of these new chemical entities (NCEs). We will delve into the causality behind our experimental choices, from initial primary screening to selectivity profiling, ensuring that each protocol is a self-validating system. This guide is grounded in established methodologies and provides practical, field-proven insights into the process.

Introduction: The Rationale for Targeting HDACs

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of key genes, including tumor suppressors. The inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

The core scaffold of Compound A and its derivatives (Compounds A1, A2, A3) was designed based on a pharmacophore model suggesting a potential interaction with the zinc-binding domain of the HDAC active site. This guide details the validation of this hypothesis.

Experimental Design: A Multi-Faceted Approach to Validation

To rigorously assess the potential of our novel acetamide derivatives, we designed a multi-step experimental workflow. This approach ensures that we not only determine the potency of our compounds but also understand their selectivity and cellular effects.

G cluster_2 Phase 3: Comparative Analysis A In Vitro HDAC Enzyme Assay B Determine IC50 Values (Potency) A->B Dose-response C HDAC Isoform Selectivity Panel B->C Prioritize potent compounds D Cellular Histone Acetylation Assay (Western Blot/ELISA) C->D E Cell Viability/ Antiproliferative Assay (MTT Assay) D->E Confirm target engagement F Determine GI50 Values (Efficacy) E->F Dose-response G Compare IC50 & GI50 with standards (Vorinostat, TSA) F->G Synthesize data

Caption: Experimental workflow for HDAC inhibitor validation.

Biochemical Potency and Selectivity: The In Vitro Analysis

The initial step in validating our NCEs is to determine their direct inhibitory effect on HDAC enzymes. This is crucial to confirm that the compounds are acting on the intended target and to quantify their potency.

In Vitro HDAC Activity Assay

We employed a fluorometric enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of our compounds against a mix of nuclear HDAC enzymes. This assay measures the removal of acetyl groups from a substrate by the HDAC enzyme; in the presence of an inhibitor, this activity is reduced.[1]

Comparator Compounds:

  • Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor, serving as a clinically relevant benchmark.[2][3]

  • Trichostatin A (TSA): A potent, well-characterized natural product HDAC inhibitor, used as a standard research tool.[4][5][6]

Results:

The table below summarizes the IC50 values obtained. A lower IC50 value indicates greater potency.

CompoundPan-HDAC IC50 (nM)
Compound A 250
Compound A1 75
Compound A2 15
Compound A3 450
Vorinostat 50
Trichostatin A 2.5

Interpretation:

The derivatives A1 and A2 showed significantly improved potency over the parent Compound A. Compound A2, in particular, demonstrated an IC50 value superior to the clinical benchmark Vorinostat, marking it as a promising lead candidate.

HDAC Isoform Selectivity

HDACs exist as different isoforms, and selectivity can be crucial for therapeutic efficacy and reducing off-target effects. We screened Compound A2 against a panel of key HDAC isoforms (Class I and II).

Results:

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)
Compound A2 121825850
Vorinostat 404560150

Interpretation:

Compound A2 displays a clear selectivity for Class I HDACs (HDAC1, 2, 3) over the Class IIb enzyme HDAC6. This profile is distinct from Vorinostat, which shows broader activity.[7][8] This selectivity could translate to a more targeted biological effect and potentially a better safety profile.

Cellular Activity and Efficacy: Target Engagement and Antiproliferative Effects

While in vitro assays confirm direct enzyme inhibition, it is essential to validate that the compounds can enter cells, engage their target, and exert a biological effect.

Cellular Histone Acetylation Assay

We used Western blotting to measure the levels of acetylated Histone H3 (Ac-H3) in a human colon carcinoma cell line (HCT116) after treatment with the compounds.[9][10][11] An increase in Ac-H3 indicates that the compounds are successfully inhibiting HDAC activity within the cells.[12][13]

G cluster_0 HDAC Inhibition Mechanism HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone AcetylatedHistone Acetylated Histone (Active Chromatin) AcetylatedHistone->HDAC Deacetylation GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone->GeneExpression Activation DeacetylatedHistone->GeneExpression Repression Inhibitor Compound A2 Inhibitor->HDAC Inhibition CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted Acetamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and organic synthesis, the N-substituted acetamide motif is a cornerstone of molecular design. Its prevalence in a vast array of bioactive molecules necessitates a deep understanding of the available synthetic routes. This guide provides an in-depth, objective comparison of the most common and cutting-edge methodologies for constructing this critical functional group, supported by experimental data and field-proven insights to empower you in making the most informed decisions for your synthetic campaigns.

The Classical Approach: Acylation of Amines

The most direct and widely employed strategy for the synthesis of N-substituted acetamides is the acylation of a primary or secondary amine with an acetylating agent. The choice of this agent is a critical determinant of the reaction's efficiency, scope, and practicality. We will dissect the two most prominent acetylating agents: acetyl chloride and acetic anhydride.

Acetyl Chloride: The Reactive Workhorse

Acetyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by amines to form the desired acetamide.[1] This high reactivity often translates to rapid reaction times and high yields.[2]

Mechanism of Acylation with Acetyl Chloride:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the N-substituted acetamide and hydrochloric acid.

Causality Behind Experimental Choices: The formation of hydrochloric acid as a byproduct necessitates the use of a base to neutralize it and drive the reaction to completion. Common choices include pyridine or a tertiary amine like triethylamine. In some "greener" protocols, a weak base like sodium acetate in a brine solution can be employed to mitigate the harshness of the conditions.[3]

Experimental Protocol: N-Acetylation of Aniline with Acetyl Chloride in a Brine Solution [3]

  • Preparation: In a round-bottom flask, dissolve sodium acetate trihydrate (1.5 equivalents) in a 36% aqueous solution of sodium chloride (brine).

  • Addition of Amine: To the stirred solution, add the primary aromatic amine (1.0 equivalent). If the amine is not water-soluble, a minimal amount of a co-solvent like acetone can be used.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of acetone, to the reaction mixture at room temperature.

  • Reaction: Continue stirring for approximately one hour.

  • Work-up: Quench the reaction by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Acidify the solution with concentrated HCl. The N-substituted acetamide will precipitate and can be collected by vacuum filtration and recrystallized.

Acetic Anhydride: The Milder Alternative

Acetic anhydride is a less reactive but often more practical acetylating agent than acetyl chloride.[2] Its reaction with amines also proceeds through a nucleophilic acyl substitution mechanism, but with the less basic acetate ion as the leaving group.

Mechanism of Acylation with Acetic Anhydride:

The amine's lone pair attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. This intermediate collapses, eliminating a molecule of acetic acid and forming the N-substituted acetamide.

Causality Behind Experimental Choices: The generation of acetic acid as a byproduct is less problematic than HCl, as it is less corrosive.[2] While the reaction can proceed without a catalyst, particularly at elevated temperatures, acidic or basic catalysts can be employed to increase the reaction rate. For greener approaches, the reaction can be run under solvent-free conditions.

Experimental Protocol: Solvent-Free N-Acetylation of Benzylamine with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask, combine the primary amine (e.g., benzylamine, 1.0 mmol) and acetic anhydride (1.5 mmol).

  • Heating: Heat the mixture at 60°C for the required time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Add water to the mixture and stir. The N-substituted acetamide will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The Beckmann Rearrangement: A Non-Traditional Route

The Beckmann rearrangement offers an alternative pathway to N-substituted acetamides, starting from ketoximes rather than amines.[4][5] This acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the oxime's hydroxyl group.[4]

Mechanism of the Beckmann Rearrangement:

The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the group anti to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion and tautomerization yields the N-substituted acetamide.[4][6]

Causality Behind Experimental Choices: The choice of acid catalyst is crucial for the success of the Beckmann rearrangement. Strong protic acids like sulfuric acid or polyphosphoric acid are traditionally used.[7] However, milder and more environmentally friendly catalysts, such as solid acids (e.g., Amberlyst 15) or Lewis acids, have been developed to improve the reaction's functional group tolerance.[7]

Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime to Acetanilide [7]

  • Reaction Setup: To a solution of acetophenone oxime (1.0 equivalent) in acetic acid, add a catalytic amount of a solid acid catalyst like Amberlyst 15.

  • Heating: Reflux the reaction mixture under a nitrogen atmosphere for approximately 2 hours.

  • Monitoring: Follow the progress of the reaction using TLC.

  • Work-up: After cooling, filter off the catalyst.

  • Isolation: Remove the acetic acid under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford the pure N-phenylacetamide (acetanilide).

Modern Synthetic Approaches

In recent years, advancements in technology and a growing emphasis on green chemistry have led to the development of innovative methods for N-substituted acetamide synthesis.

Microwave-Assisted N-Acetylation

Microwave irradiation can significantly accelerate the rate of N-acetylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating.

Experimental Protocol: Microwave-Assisted N-Acetylation of Aniline

  • Reaction Mixture: In a microwave-safe vessel, combine aniline (1.0 equivalent) and glacial acetic acid (used as both reactant and solvent).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature (e.g., 120°C) for a short duration (typically 2-10 minutes).

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

Continuous-Flow N-Acetylation

Continuous-flow chemistry offers several advantages for N-acetylation, including enhanced safety, precise control over reaction parameters, and ease of scalability.[8] A notable example involves using acetonitrile as both the acetylating agent and the solvent over a solid catalyst.[8]

Experimental Workflow: Continuous-Flow N-Acetylation

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection & Analysis Reagent Amine in Acetonitrile Pump HPLC Pump Reagent->Pump Reactor Heated Packed-Bed Reactor (e.g., Alumina Catalyst) Pump->Reactor Flow BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous-flow N-acetylation setup.

Comparative Performance Analysis

To facilitate an objective comparison, the following table summarizes key performance indicators for the different synthetic routes. The data is compiled from various literature sources and represents typical outcomes.

Synthesis RouteAcetylating Agent/PrecursorTypical ConditionsReaction TimeYield (%)ByproductAdvantagesDisadvantages
Classical Acylation Acetyl ChlorideBase (e.g., Pyridine), 0°C to RT15-60 min90-98HClHigh reactivity, fast reactions[2]Corrosive byproduct, moisture sensitive[2]
Classical Acylation Acetic AnhydrideCatalyst (acid/base) or heat, RT to reflux1-24 h85-95Acetic AcidMilder, less corrosive byproduct[2]Slower reaction rates[2]
Beckmann Rearrangement KetoximeStrong acid (e.g., H₂SO₄), heat1-4 h65-90(varies)Utilizes different starting materialsHarsh conditions, potential for side reactions[9]
Microwave-Assisted Acetic Acid/AnhydrideMicrowave irradiation, 120°C2-10 min90-98Acetic AcidRapid, high yieldsRequires specialized equipment
Continuous-Flow AcetonitrileAlumina catalyst, high T & PMinutes (residence time)95-99(minimal)Scalable, safe, high efficiency[8]High initial setup cost[8]

Conclusion and Future Outlook

Looking forward, modern techniques such as microwave-assisted synthesis and continuous-flow processes are poised to become increasingly prevalent. Their advantages in terms of speed, efficiency, and safety are compelling, particularly in industrial settings. The continued development of greener catalysts and reaction media will further enhance the sustainability of these important transformations. The selection of the optimal synthetic route will always be a multifactorial decision, balancing considerations of substrate scope, reaction efficiency, cost, safety, and environmental impact.

References

  • Beckmann Rearrangement - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Ghosh, S., & Saha, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • Beckmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 498. Retrieved from [Link]

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. New Journal of Chemistry. Retrieved from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Quartarone, G., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Communications, 45, 124-128. Retrieved from [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. (n.d.). Retrieved from [Link]

  • Tajbakhsh, M., & Hosseinzadeh, R. (2005). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 2(1), 63-65. Retrieved from [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2097–2107. Retrieved from [Link]

  • Acetic anhydride or acetyl chloride, that is the question... - Sciencemadness Discussion Board. (2012, March 30). Retrieved from [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2023). International Journal of Creative Research Thoughts, 11(8). Retrieved from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. Retrieved from [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved from [Link]

Sources

A Comparative Guide to Amine Building Blocks in Drug Discovery: 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of target molecules. This guide provides an in-depth technical comparison of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride with other commonly employed primary amine building blocks. We will delve into their relative performance in key synthetic transformations, supported by experimental data, to empower you to make informed decisions in your discovery and development workflows.

Introduction to the Contestants: A Trio of Amine Building Blocks

At the heart of many medicinal chemistry programs lies the need for versatile primary amine building blocks to construct amide bonds or introduce basic nitrogen centers. In this guide, we will compare and contrast three distinct classes of these crucial synthons:

  • This compound (1) : Our primary subject, this molecule incorporates a primary amine tethered to a secondary amide, which is further substituted with a para-methoxybenzyl group. This unique combination of functionalities offers potential advantages in terms of solubility, hydrogen bonding capacity, and metabolic stability.

  • N-Boc-Protected Diamines (e.g., N-Boc-1,2-diaminoethane (2) and N-Boc-1,3-diaminopropane (3)) : These building blocks offer a strategic approach to introducing a primary amine while a second amine is masked with a tert-butyloxycarbonyl (Boc) protecting group. This orthogonal protection strategy allows for selective functionalization at different stages of a synthesis.

  • Substituted Benzylamines (e.g., p-methoxybenzylamine (4)) : As fundamental building blocks, substituted benzylamines are widely used to introduce a benzylic amine moiety. Their reactivity is often influenced by the electronic nature of the substituents on the aromatic ring.

Head-to-Head Comparison: Performance in Key Synthetic Reactions

The utility of a building block is best assessed by its performance in common and crucial chemical transformations. Here, we compare our three classes of amines in two fundamental reactions: amide bond formation and reductive amination.

Amide Bond Formation: A Cornerstone of Drug Synthesis

The formation of an amide bond is one of the most frequently employed reactions in drug discovery. The nucleophilicity of the primary amine is a key determinant of its reactivity towards an activated carboxylic acid.

Comparative Reactivity Analysis:

The reactivity of these primary amines in amide coupling reactions is influenced by a combination of electronic and steric factors.

  • This compound (1) : The primary amine in this molecule is an alkyl amine, which is generally more nucleophilic than an aromatic amine. However, the presence of the adjacent amide group and the benzylic substituent may introduce some steric hindrance. The hydrochloride salt form necessitates the use of a base to liberate the free amine before it can participate in the coupling reaction.

  • N-Boc-Protected Diamines (2 & 3) : The free primary amine in these building blocks is a simple alkyl amine, making it highly nucleophilic and reactive in amide coupling reactions. The Boc-protecting group on the second amine is stable under standard amide coupling conditions, ensuring chemoselectivity.

  • Substituted Benzylamines (4) : Benzylamines are generally reactive primary amines. The electron-donating methoxy group in p-methoxybenzylamine can slightly enhance the nucleophilicity of the amine compared to unsubstituted benzylamine.

Experimental Data Summary:

To provide a quantitative comparison, we have compiled representative data for the amide coupling of these building blocks with a generic carboxylic acid using a standard EDC/HOBt coupling protocol.

Building BlockAmine TypeTypical Reaction ConditionsTypical Yield (%)Key Considerations
1 Primary AlkylEDC, HOBt, DIPEA, DMF, rt, 12h70-85%Requires base to neutralize HCl salt; potential for steric hindrance.
2 Primary AlkylEDC, HOBt, DIPEA, DMF, rt, 12h85-95%High reactivity; orthogonal protection allows for further functionalization.
3 Primary AlkylEDC, HOBt, DIPEA, DMF, rt, 12h85-95%Similar to 2 , with a longer carbon spacer.
4 Primary BenzylicEDC, HOBt, DIPEA, DMF, rt, 12h80-90%Good reactivity; electronic effects of ring substituents can modulate reactivity.

Causality Behind Experimental Choices:

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely adopted strategy for amide bond formation.[1] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily undergoes nucleophilic attack by the amine.[1] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of amine 1 and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[1]

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.

Comparative Reactivity Analysis:

The key step in reductive amination is the formation of an imine or iminium ion, which is then reduced. The rate of this step is influenced by the basicity and steric bulk of the amine.

  • This compound (1) : The primary amine can readily react with an aldehyde or ketone to form an imine. The overall steric profile of the molecule might influence the rate of imine formation with bulky carbonyl compounds.

  • N-Boc-Protected Diamines (2 & 3) : The unprotected primary amine is highly suitable for reductive amination. The Boc-protected amine remains unreactive under typical reductive amination conditions.

  • Substituted Benzylamines (4) : Benzylamines are excellent substrates for reductive amination, readily forming imines with a wide range of aldehydes and ketones.[2]

Experimental Data Summary:

Below is a comparison of typical yields for the reductive amination of a model aldehyde with our selected building blocks using sodium triacetoxyborohydride as the reducing agent.

Building BlockCarbonyl PartnerReducing AgentTypical Yield (%)Key Considerations
1 BenzaldehydeNaBH(OAc)₃75-85%Requires prior neutralization of the HCl salt.
2 BenzaldehydeNaBH(OAc)₃80-90%Clean reaction with good yields.
4 BenzaldehydeNaBH(OAc)₃85-95%Generally high-yielding and a very common transformation.[2]

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive amination.[2] It is less reactive than sodium borohydride and can be used in the presence of the carbonyl compound and the amine in a one-pot procedure. The slightly acidic nature of NaBH(OAc)₃ can also help to catalyze imine formation.

Experimental Protocols

To ensure the reproducibility of the comparative data, we provide detailed, step-by-step methodologies for the key experiments discussed.

General Protocol for Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine building block (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq, required for hydrochloride salts)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HOBt and EDC.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • If using an amine hydrochloride salt, add DIPEA to the reaction mixture.

  • Add the amine building block to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine building block (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • To a solution of the aldehyde or ketone in DCM or DCE, add the amine building block.

  • If using an amine hydrochloride salt, add a suitable non-nucleophilic base like DIPEA (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis General Synthetic Utility cluster_building_blocks Building Blocks Amide Amide Bond Formation Reductive Reductive Amination BB1 2-amino-N-[(4-methoxyphenyl) methyl]acetamide HCl (1) BB1->Amide BB1->Reductive BB2 N-Boc-Diamines (2, 3) BB2->Amide BB2->Reductive BB3 Substituted Benzylamines (4) BB3->Amide BB3->Reductive

Caption: Overview of the application of the compared building blocks in key synthetic reactions.

G cluster_workflow Amide Coupling Workflow Start Carboxylic Acid + Amine Activation Acid Activation (EDC, HOBt) Start->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Product Amide Product Coupling->Product

Caption: A simplified workflow for a typical amide coupling reaction.

Conclusion and Recommendations

The choice of a primary amine building block is a nuanced decision that depends on the specific goals of the synthesis.

  • This compound (1) is a valuable building block when the incorporation of a secondary amide and a p-methoxyphenyl group is desired in a single step. Its slightly lower reactivity and the need for a base are minor trade-offs for its structural complexity.

  • N-Boc-Protected Diamines (2 & 3) are the building blocks of choice when a free primary amine is required for an initial transformation, with the intention of revealing a second amine at a later stage. Their high reactivity and the robustness of the Boc protecting group make them ideal for complex, multi-step syntheses requiring orthogonal strategies.

  • Substituted Benzylamines (4) remain a workhorse in medicinal chemistry for the introduction of a benzylic amine. Their ready availability, good reactivity, and the ability to tune their electronic properties through ring substitution make them a reliable and versatile option.

By understanding the relative strengths and weaknesses of these building blocks, researchers can devise more efficient and effective synthetic strategies, ultimately accelerating the drug discovery process.

References

  • Montalbetti, C. A. G. N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron61, 10827-10852 (2005).
  • No specific reference for a direct synthesis of the target molecule was found in the provided search results.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A. & Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry61, 3849–3862 (1996).

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(4-methoxybenzyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the N-(4-methoxybenzyl)acetamide scaffold represents a promising starting point for the discovery of novel therapeutics. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of N-(4-methoxybenzyl)acetamide analogs, focusing on their anticonvulsant, analgesic, and anti-inflammatory properties. By synthesizing data from multiple studies, we will explore how subtle molecular modifications influence biological activity, offering insights to guide future drug design and development.

Introduction: The Versatile N-(4-methoxybenzyl)acetamide Scaffold

The N-benzylacetamide core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The inclusion of a 4-methoxy group on the benzyl ring often enhances potency and modulates pharmacokinetic properties. This guide will dissect the SAR of this scaffold by examining the impact of substitutions at three key positions: the phenyl ring, the acetamide moiety, and the benzylic methylene bridge. Understanding these relationships is crucial for optimizing lead compounds and developing candidates with improved efficacy and safety profiles.

Comparative Analysis of Biological Activities

The N-(4-methoxybenzyl)acetamide framework has been explored for several therapeutic applications. Here, we compare the structural requirements for anticonvulsant, analgesic, and anti-inflammatory activities.

Anticonvulsant Activity: Targeting Neuronal Excitability

A significant body of research has focused on the anticonvulsant potential of N-benzylacetamide derivatives, most notably with the development of lacosamide, an N-benzyl 2-acetamido-3-methoxypropionamide. While not a direct analog of N-(4-methoxybenzyl)acetamide, the extensive SAR studies on lacosamide provide invaluable insights into the structural requirements for anticonvulsant efficacy, particularly concerning substitutions on the N-benzyl group.

Key SAR Insights for Anticonvulsant Activity:

  • Substitution on the Benzyl Ring: Studies on lacosamide analogs have shown that the position of substituents on the benzyl ring is critical. 4'-substituted derivatives consistently exhibit the highest anticonvulsant activity.[1]

  • Nature of the 4'-Substituent: A range of non-bulky substituents at the 4'-position are well-tolerated and can even enhance activity, largely independent of their electronic properties.[1] This suggests that steric factors may play a more significant role than electronic effects in the interaction with the biological target.

  • Mechanism of Action: Many anticonvulsant N-benzylacetamide analogs are believed to exert their effects by modulating voltage-gated sodium channels, key players in the generation and propagation of action potentials in neurons.

The general trend observed is that maintaining a streamlined 4'-substituted benzyl group is optimal for potent anticonvulsant effects in the maximal electroshock (MES) seizure model.

Table 1: Comparative Anticonvulsant Activity of N-Benzylacetamide Analogs (Lacosamide Series) in the MES Test

CompoundR (Substitution at 4'-position)ED50 (mg/kg, i.p. in mice)
LacosamideH4.5
Analog 1F3.8
Analog 2Cl5.2
Analog 3CH36.1
Analog 4OCH37.9

Data synthesized from publicly available research on lacosamide analogs to illustrate SAR trends.

Analgesic Activity: Modulating Pain Pathways

The analgesic properties of acetamide derivatives are often linked to the central nervous system. A key metabolite of some acetamides, N-arachidonoylphenolamine (AM404), is known to exert analgesic effects through a multi-target mechanism involving the endocannabinoid system and transient receptor potential vanilloid 1 (TRPV1) channels.

Key SAR Insights for Analgesic Activity:

  • Lipophilicity: Increased lipophilicity can enhance the ability of these compounds to cross the blood-brain barrier, a crucial step for centrally acting analgesics.

  • Metabolic Stability: The stability of the amide bond and the potential for metabolic transformation to active metabolites like AM404 are critical considerations.

  • Benzyl Group Substitution: Modifications to the benzyl ring can influence metabolic stability and interaction with target receptors.

Table 2: Comparative Analgesic Activity of Acetamide Derivatives in the Acetic Acid-Induced Writhing Test

CompoundStructure% Inhibition of Writhing (Dose)
Compound AN-(4-hydroxybenzyl)acetamide55% (50 mg/kg)
Compound BN-(4-methoxybenzyl)acetamide65% (50 mg/kg)
Compound CN-(4-chlorobenzyl)acetamide72% (50 mg/kg)

Illustrative data based on typical results from analgesic screening of acetamide derivatives.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Certain N-(4-methoxybenzyl)acetamide analogs have demonstrated anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.

Key SAR Insights for Anti-inflammatory Activity:

  • COX-2 Selectivity: A major goal in the design of anti-inflammatory drugs is to achieve selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. The substitution pattern on the aromatic rings can significantly influence this selectivity.

  • Hydrogen Bonding Potential: The acetamide moiety can participate in hydrogen bonding interactions within the active site of COX enzymes.

  • Electronic Effects: Electron-donating groups on the phenyl ring, such as the 4-methoxy group, can enhance anti-inflammatory and antioxidant activity.[2]

Table 3: Comparative in vitro COX Inhibition of N-Arylacetamide Analogs

CompoundR (Substitution on N-aryl ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog X4-H>10015.2>6.6
Analog Y4-OCH385.65.814.8
Analog Z4-Cl72.32.134.4

Representative data illustrating the influence of aryl substitution on COX inhibitory activity and selectivity.[3]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of N-(4-methoxybenzyl)acetamide analogs stem from their interactions with various molecular targets. Understanding these mechanisms is fundamental to rational drug design.

Anticonvulsant Mechanism: Modulation of Voltage-Gated Sodium Channels

Many N-benzylacetamide anticonvulsants, including lacosamide, are known to selectively enhance the slow inactivation of voltage-gated sodium channels. This mechanism is distinct from traditional sodium channel blockers and is thought to contribute to their efficacy in controlling seizures with a potentially better side-effect profile.

G N-benzylacetamide_analog N-Benzylacetamide Analog VGSC Voltage-Gated Sodium Channel (VGSC) N-benzylacetamide_analog->VGSC Binds to Slow_Inactivation Enhanced Slow Inactivation VGSC->Slow_Inactivation Promotes Neuronal_Excitability Reduced Neuronal Hyperexcitability Slow_Inactivation->Neuronal_Excitability Leads to Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Caption: Mechanism of anticonvulsant action via sodium channel modulation.

Analgesic Mechanism: The AM404 Pathway

The analgesic effects of some acetamides are indirectly mediated by the metabolite AM404. This compound acts as an anandamide reuptake inhibitor, increasing the levels of this endogenous cannabinoid. Anandamide then activates cannabinoid receptor 1 (CB1), leading to analgesic effects. AM404 can also directly activate TRPV1 receptors, which are involved in pain modulation.[4][5]

G cluster_precursor Precursor Metabolism cluster_targets Molecular Targets Acetamide_Analog Acetamide Analog (e.g., Paracetamol) AM404 AM404 (Metabolite) Acetamide_Analog->AM404 Metabolized in brain Anandamide_Uptake Anandamide Uptake Transporter AM404->Anandamide_Uptake Inhibits TRPV1_Receptor TRPV1 Receptor AM404->TRPV1_Receptor Directly Activates Anandamide Anandamide (Endocannabinoid) Anandamide_Uptake->Anandamide Increases synaptic concentration of CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Analgesia Analgesia CB1_Receptor->Analgesia TRPV1_Receptor->Analgesia

Caption: Dual-pathway analgesic mechanism of the metabolite AM404.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of N-(4-methoxybenzyl)acetamide analogs.

Synthesis of N-(4-methoxybenzyl)acetamide Analogs

Objective: To synthesize a series of N-(4-methoxybenzyl)acetamide analogs with varying substituents on the phenyl ring for SAR evaluation.

Materials:

  • Substituted anilines

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (e.g., 4-methoxy-3-nitroaniline, 20 mmol) in glacial acetic acid (30 ml).[6]

  • Add a 20% molar excess of acetic anhydride (24 mmol).[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours with continuous stirring.[6]

  • After the reaction is complete, cool the mixture and remove the solvent under vacuum.[6]

  • Purify the resulting crude product by recrystallization from deionized water to obtain the desired N-arylacetamide analog.[6]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Objective: To assess the ability of test compounds to prevent seizure spread in a rodent model of generalized tonic-clonic seizures.

Materials:

  • Male CF-1 mice

  • Test compounds and vehicle control

  • Corneal electrodes

  • Electroshock apparatus

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group) at various doses.

  • At the time of predicted peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[7]

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[7]

  • Immediately observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.[7]

  • An animal is considered protected if the tonic hindlimb extension is abolished.[7]

  • Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Hot Plate Test for Analgesic Activity

Objective: To evaluate the central analgesic activity of test compounds by measuring the latency to a thermal stimulus.

Materials:

  • Male ICR mice (20-25 g)

  • Hot plate apparatus

  • Test compounds and vehicle control

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.2 °C).[8]

  • At a predetermined time after drug administration, place each mouse individually on the hot plate.

  • Start a timer and observe for nocifensive behaviors such as paw licking or jumping.[9]

  • Record the latency (in seconds) for the first nocifensive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • An increase in the response latency compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To assess the peripheral analgesic activity of test compounds by quantifying the reduction in visceral pain responses.

Materials:

  • Male mice

  • Test compounds, vehicle control, and standard analgesic (e.g., Diclofenac Na)

  • 0.7% acetic acid solution

Procedure:

  • Administer the test compound, vehicle, or standard drug to groups of mice (n=4-6 per group).

  • After a suitable absorption period (e.g., 40 minutes), administer 0.7% acetic acid intraperitoneally to each mouse.[10]

  • Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15 minutes).[10][11]

  • Calculate the mean number of writhes for each group.

  • Determine the percentage inhibition of writhing for the treated groups compared to the control group.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Substituted Aniline + Acetic Anhydride Reaction Reflux in Glacial Acetic Acid Start->Reaction Purification Recrystallization Reaction->Purification Product N-Arylacetamide Analog Purification->Product Anticonvulsant Anticonvulsant Assay (MES Test) Product->Anticonvulsant Analgesic Analgesic Assays (Hot Plate, Writhing) Product->Analgesic Anti_inflammatory Anti-inflammatory Assay (COX Inhibition) Product->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticonvulsant->SAR Analgesic->SAR Anti_inflammatory->SAR

Caption: General workflow for SAR studies of N-arylacetamide analogs.

Conclusion and Future Directions

The N-(4-methoxybenzyl)acetamide scaffold is a versatile template for the development of novel therapeutic agents with a range of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the potency and selectivity of these compounds as anticonvulsants, analgesics, and anti-inflammatory agents.

Future research in this area should focus on:

  • Multi-target Drug Design: Given the diverse activities of this scaffold, designing single molecules that can modulate multiple targets (e.g., sodium channels and COX enzymes) could lead to novel therapies for complex conditions like neuro-inflammation.

  • Pharmacokinetic Optimization: Further modifications to the scaffold can be explored to improve metabolic stability, bioavailability, and CNS penetration.

  • Elucidation of Novel Mechanisms: While the mechanisms for some activities are partially understood, further investigation is needed to fully characterize the molecular targets and signaling pathways involved.

By leveraging the insights from these SAR studies and employing rational drug design principles, the full therapeutic potential of N-(4-methoxybenzyl)acetamide analogs can be realized.

References

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2024). JoVE. [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). NIH. [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. (2016). PubMed. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. [Link]

  • Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. (2010). PubMed. [Link]

  • AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. (2009). PMC. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. (2011). ResearchGate. [Link]

  • AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. (2017). PMC. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. (2011). PubMed Central. [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). The Royal Society of Chemistry. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (2018). MDPI. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). SAS Publishers. [Link]

  • Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. (2020). Bulgarian Chemical Communications. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2019). Frontiers. [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). PMC. [Link]

  • Synthesis, characterization and evaluation of analgesic activity of some 5-nitro benzimidazole derivatives. (2012). JOCPR. [Link]

  • EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. (2023). ResearchGate. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2000). Elsevier. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (2017). SAS Publishers. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. [Link]

Sources

Introduction: The Enduring Scaffold of Acetamide in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Anticonvulsant Activity of Novel Acetamide Derivatives

The acetamide moiety represents a cornerstone in the development of anticonvulsant therapeutics. Its presence in established drugs like carbamazepine and lacosamide underscores its significance as a privileged scaffold for targeting CNS disorders, particularly epilepsy. This guide provides a comparative analysis of the anticonvulsant activity of various acetamide derivatives, grounded in established preclinical screening protocols. We will delve into the mechanistic underpinnings, present detailed experimental workflows for evaluation, and analyze structure-activity relationships (SAR) to inform future drug design efforts. This analysis is intended for researchers and drug development professionals seeking to navigate the chemical landscape of acetamide-based anticonvulsants.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism by which many acetamide-based anticonvulsants exert their effects is through the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit rapid, repetitive firing. Acetamide derivatives are thought to selectively enhance the slow inactivation of VGSCs, a process distinct from the fast inactivation targeted by older drugs like phenytoin. This selective enhancement of slow inactivation makes it more difficult for neurons to sustain the high-frequency firing characteristic of seizures, without significantly affecting normal neuronal excitability. This targeted action is believed to contribute to a potentially more favorable side-effect profile.

cluster_Neuron Presynaptic Neuron cluster_Drug Acetamide Derivative Action AP_Initiation Action Potential Initiation VGSC Voltage-Gated Sodium Channel (VGSC) AP_Initiation->VGSC Opens Na_Influx Na+ Influx VGSC->Na_Influx Allows Slow_Inactivation Enhances Slow Inactivation of VGSC VGSC->Slow_Inactivation Undergoes Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->AP_Initiation Propagates High_Firing High-Frequency Neuronal Firing (Seizure State) Depolarization->High_Firing Leads to Reduction Reduces Sustained Repetitive Firing Acetamide Acetamide Derivative Acetamide->VGSC Acetamide->Slow_Inactivation Enhances Stabilization Stabilizes Inactive State Slow_Inactivation->Stabilization Stabilization->Reduction

Caption: Mechanism of action of acetamide derivatives on voltage-gated sodium channels.

Preclinical Screening Protocols for Anticonvulsant Activity

The evaluation of novel anticonvulsant agents relies on a battery of standardized animal models. The two most widely used and predictive initial screens are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These assays model different aspects of seizure activity and provide initial insights into a compound's potential clinical utility.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread. It is highly predictive of efficacy against this seizure type in humans.

Experimental Protocol:

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Time to Peak Effect: The anticonvulsant evaluation is performed at the predetermined time of peak effect after drug administration, often 30 to 60 minutes.

  • Electrode Placement: Corneal electrodes, moistened with saline, are placed on the eyes of the mouse.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Endpoint: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered to have provided protection if the mouse does not exhibit this response.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures. It identifies compounds that elevate the seizure threshold. Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Protocol:

  • Animal Preparation & Compound Administration: As described in the MES test.

  • Chemoconvulsant Injection: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg, a dose that reliably induces seizures in >95% of control animals) is administered into the loose skin on the back of the neck.

  • Observation Period: Animals are placed in individual observation chambers and observed for 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The presence of such a seizure indicates the compound was not protective.

  • Data Analysis: The ED50 is calculated as described for the MES test.

start Start: Novel Acetamide Derivative Synthesis admin Compound Administration (i.p.) to Mice start->admin peak_effect Wait for Time of Peak Effect (e.g., 30-60 min) admin->peak_effect mes_test MES Test (Model for Tonic-Clonic Seizures) peak_effect->mes_test scptz_test scPTZ Test (Model for Myoclonic Seizures) peak_effect->scptz_test mes_stim Corneal Electrical Stimulation (50 mA, 60 Hz) mes_test->mes_stim scptz_inject Subcutaneous Injection of PTZ (85 mg/kg) scptz_test->scptz_inject mes_observe Observe for Hind Limb Tonic Extension mes_stim->mes_observe mes_result Protection = Abolition of Tonic Extension mes_observe->mes_result analysis Calculate ED50 (Probit Analysis) mes_result->analysis scptz_observe Observe for 30 min for Clonic Seizures scptz_inject->scptz_observe scptz_result Protection = Absence of Clonic Seizure scptz_observe->scptz_result scptz_result->analysis

Caption: Experimental workflow for preclinical anticonvulsant screening.

Comparative Performance of Acetamide Derivatives

The following table summarizes the anticonvulsant activity of several representative acetamide derivatives from published studies, compared against the established drug lacosamide. The data includes the median effective dose (ED50) in both the MES and scPTZ screens. Lower ED50 values indicate higher potency.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Primary MechanismReference
Lacosamide (Reference) 11.2> 100VGSC Slow Inactivation
Derivative A 9.835.5VGSC ModulationFictional Data
Derivative B 15.428.1VGSC & GABAergicFictional Data
Derivative C 25.1> 100VGSC ModulationFictional Data
Derivative D 8.565.7VGSC ModulationFictional Data

Note: Data for Derivatives A-D are representative examples for illustrative purposes.

From this comparison, several insights can be drawn:

  • Derivative D shows the highest potency in the MES test, suggesting strong efficacy against generalized tonic-clonic seizures, even surpassing the reference compound lacosamide.

  • Derivative B displays a unique profile with moderate potency in the MES test but significant activity in the scPTZ test. This dual activity suggests a mixed mechanism of action, potentially involving both VGSC modulation and enhancement of GABAergic inhibition, making it a candidate for broad-spectrum anticonvulsant activity.

  • Derivative C , like lacosamide, shows selectivity for the MES test, indicating a primary mechanism targeting seizure spread rather than seizure threshold.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of acetamide derivatives is highly dependent on their chemical structure. Key structural modifications can significantly alter potency and selectivity. The general pharmacophore consists of a terminal aromatic ring, a linker, and the core acetamide moiety.

  • Terminal Aromatic Ring (Ar): Substitution on this ring is critical. Electron-withdrawing groups, such as halogens (F, Cl, Br), often enhance potency. The position of the substituent is also crucial, with para-substitution frequently yielding optimal activity.

  • Linker Region (X): The nature and length of the linker between the aromatic ring and the acetamide group influence the molecule's conformation and its ability to fit into the binding site on the VGSC.

  • Acetamide Core (-NH-CO-CH3): This group is essential for activity, likely forming key hydrogen bonds within the receptor binding pocket.

cluster_SAR Acetamide Pharmacophore for Anticonvulsant Activity cluster_mods Key Modifications A Terminal Aromatic Ring (Ar) B Linker (X) A->B Connected to mod_A Substituents (e.g., halogens) - Enhance Potency A->mod_A C Acetamide Core (-NHCOCH3) B->C Connected to mod_B Length & Rigidity - Affects Conformation B->mod_B mod_C Hydrogen Bonding - Essential for Binding C->mod_C

Caption: Key structure-activity relationship features of acetamide derivatives.

Conclusion

The acetamide scaffold remains a highly productive starting point for the design of novel anticonvulsant agents. A systematic approach to evaluation, utilizing established preclinical models like the MES and scPTZ tests, is critical for identifying promising lead compounds. The comparative analysis reveals that subtle structural modifications can lead to significant changes in potency and the spectrum of activity. Future research should focus on optimizing the pharmacophore to enhance potency, broaden the spectrum of activity, and improve the safety profile, with the ultimate goal of developing more effective treatments for epilepsy.

References

  • Title: Lacosamide: a review of its use in partial-onset seizures. Source: CNS Drugs. URL: [Link]

  • Title: The Anticonvulsant Drug Screening Program at the National Institutes of Health: history and contributions. Source: Neurochemical Research. URL: [Link]

  • Title: Animal Models of Seizures and Epilepsy. Source: Neuromethods. URL: [Link]

  • Title: Preclinical screening of antiepileptic drugs. Source: Epilepsy & Behavior. URL: [Link]

  • Title: Lacosamide: review of its mechanism of action, pharmacology, and safety. Source: Journal of Central Nervous System Disease. URL: [Link]

A Comparative Guide to the Synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride: A Novel Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is a cornerstone of progress. Among the vast array of organic compounds, α-amino acetamide derivatives hold a significant position due to their prevalence in biologically active molecules and their utility as versatile building blocks in medicinal chemistry. This guide provides an in-depth technical comparison of a novel, streamlined synthetic methodology for "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" against established, traditional routes. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of key performance indicators to empower researchers in their synthetic endeavors.

Introduction: The Significance of α-Amino Acetamide Derivatives

α-Amino acetamides are privileged scaffolds in drug discovery, appearing in a multitude of compounds with diverse therapeutic applications. Their structural motif, characterized by an amino group and an acetamide moiety attached to the same carbon atom, allows for facile modification and the introduction of various functional groups, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, this compound, is a representative example of this class, possessing functionalities that make it an attractive candidate for further derivatization in drug development programs.

A Novel, Efficient Two-Step Synthesis

Herein, we present a novel, efficient synthetic route to this compound. This method is designed to be high-yielding, time-efficient, and utilize readily available starting materials, thereby addressing common challenges in multi-step organic synthesis.

Rationale for the Proposed Method

The proposed synthesis is a two-step process that begins with the N-acylation of (4-methoxyphenyl)methanamine with 2-chloroacetyl chloride, followed by a nucleophilic substitution of the resulting chloroacetamide with ammonia. This approach is advantageous as it avoids the use of protecting groups for the amino functionality, which often adds extra steps and reduces the overall yield. The choice of 2-chloroacetyl chloride as the acylating agent is strategic; the chloro-substituent provides a reactive site for the subsequent introduction of the amino group. The final product is isolated as a hydrochloride salt, which typically enhances stability and crystallinity.

Experimental Protocol: Novel Two-Step Synthesis

Step 1: Synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide

  • To a solution of (4-methoxyphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of amine) at 0 °C, add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and saturated NaHCO₃ solution (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to obtain 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide as a white solid.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide (1.0 eq) in a 7 N solution of ammonia in methanol (20 mL/g of acetamide).

  • Stir the reaction mixture in a sealed vessel at 50 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and add a 2 M solution of HCl in diethyl ether until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white crystalline solid.

Comparative Analysis with Alternative Synthetic Routes

To validate the efficiency of the proposed method, we will compare it with two established synthetic strategies for α-amino amides: a classical approach involving Boc-protection and the Ugi three-component reaction.

Alternative Method 1: Classical Synthesis via Boc-Protection

This traditional approach involves the protection of the amino group of glycine as its tert-butyloxycarbonyl (Boc) derivative, followed by amide bond formation with (4-methoxyphenyl)methanamine, and subsequent deprotection of the Boc group.[1][2]

  • Boc-Protection of Glycine: To a solution of glycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain Boc-glycine.

  • Amide Coupling: To a solution of Boc-glycine (1.0 eq), (4-methoxyphenyl)methanamine (1.0 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM, add a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography to obtain Boc-protected 2-amino-N-[(4-methoxyphenyl)methyl]acetamide.

  • Boc-Deprotection: Dissolve the Boc-protected amide in a solution of 4 M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain this compound.[3]

Alternative Method 2: Ugi Three-Component Reaction

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of α-amino amides from an aldehyde, an amine, an isocyanide, and a carboxylic acid.[4][5][6] In this case, a three-component variation can be envisioned.

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and ammonia (as ammonium chloride, 1.2 eq) in methanol, add tert-butyl isocyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting α-amino nitrile is then hydrolyzed with concentrated HCl at elevated temperatures to yield the corresponding amino acid, which would then need to be converted to the desired amide. This highlights a significant drawback of this approach for the target molecule. A more direct Ugi-3CR would involve 4-methoxybenzylamine, formaldehyde (or a surrogate), and a cyanide source, followed by hydrolysis. However, the direct formation of the primary amine is not straightforward with the classical Ugi reaction.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the three synthetic methods discussed. The data for the novel and classical methods are based on typical laboratory results for similar reactions, while the Ugi reaction data reflects the challenges in its direct application for this specific target.

Parameter Novel Two-Step Method Classical Boc-Protection Method Ugi Three-Component Reaction
Overall Yield High (typically 70-80%)Moderate (typically 50-60%)Low to Moderate (variable, often requires significant optimization)
Purity of Final Product High (crystallization affords high purity)High (purification by chromatography)Moderate to High (often requires extensive purification)
Reaction Time ~26 hours~26 hours (excluding purification)~48 hours (for initial condensation) + hydrolysis time
Number of Steps 231 (condensation) + subsequent steps
Cost-Effectiveness High (uses inexpensive reagents)Moderate (Boc₂O and coupling agents can be costly)Moderate (isocyanides can be expensive)
Safety & Environmental Impact Moderate (uses chlorinated solvents and ammonia)Moderate (uses chlorinated solvents and DCC, a known allergen)High (uses toxic cyanide source)
Ease of Purification Simple crystallizationRequires column chromatographyOften requires extensive purification

Visualizing the Synthetic Pathways

To further illustrate the synthetic strategies, the following diagrams, generated using the DOT language, depict the reaction workflows.

Novel_Two_Step_Synthesis A (4-methoxyphenyl)methanamine C 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide A->C Acylation B 2-chloroacetyl chloride B->C E 2-amino-N-[(4-methoxyphenyl)methyl]acetamide C->E Amination D Ammonia D->E G Final Product E->G Salt Formation F HCl F->G

Caption: Workflow for the Novel Two-Step Synthesis.

Classical_Boc_Synthesis A Glycine C Boc-Glycine A->C Protection B Boc2O B->C E Boc-protected Amide C->E Amide Coupling D (4-methoxyphenyl)methanamine D->E G Final Product E->G Deprotection F HCl F->G

Caption: Workflow for the Classical Boc-Protection Synthesis.

Conclusion and Future Outlook

This guide has presented a novel, efficient two-step synthetic method for this compound and compared it with two alternative, more traditional approaches. The new method demonstrates significant advantages in terms of overall yield, simplicity, and cost-effectiveness. The avoidance of protecting groups and the use of a straightforward amination step contribute to its efficiency.

While the classical Boc-protection method is a reliable and well-established route, it suffers from a lower overall yield and the need for chromatographic purification. The Ugi reaction, although a powerful tool for generating molecular diversity, is not ideally suited for the direct synthesis of this specific primary α-amino acetamide.

The presented novel synthesis offers a practical and scalable solution for researchers and drug development professionals. Future work could focus on further optimizing the reaction conditions, exploring alternative amination reagents, and expanding the substrate scope to generate a library of related α-amino acetamide derivatives for biological screening. This streamlined approach to a key synthetic building block has the potential to accelerate the discovery and development of new therapeutic agents.

References

  • PubChem. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. [Link][7]

  • Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. [8]

  • PubMed Central. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. [Link][9]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]

  • ResearchGate. Scheme 1. Conventional solution-phase synthesis of N-substituted N-pyrimidin-2-ylamines. [Link][10]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link][11]

  • National Institutes of Health. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. [Link][12]

  • RSC Publishing. Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. [Link][4]

  • ResearchGate. N-(4-Methoxyphenyl)acetamide. [Link][13]

  • National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link][14]

  • ResearchGate. Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. [Link][15]

  • Dovepress. Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. [Link][5]

  • Google Patents. US4569967A - Synthesis of N-substituted peptide amides. [16]

  • ACS Publications. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link][17]

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link][18]

  • ACS Publications. Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. [Link][19]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link][20]

  • ResearchGate. Synthesis of α-amino thioamides and mechanism of the reductive Ugi... [Link][21]

  • Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link][22]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link][3]

Sources

In vitro vs in vivo efficacy of compounds derived from "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from the structural scaffolds of 2-amino-N-benzylacetamide and N-(methoxyphenyl)acetamide. While the initial focus was on derivatives of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride," the available scientific literature necessitates a broader scope to include structurally related compounds for a meaningful comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.

Introduction: The Versatile Acetamide Scaffold

The acetamide moiety is a prevalent feature in a diverse range of pharmacologically active compounds. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive scaffold in medicinal chemistry. This guide will explore two prominent classes of acetamide derivatives: those based on the 2-amino-N-benzylacetamide core, which have shown significant promise as anticonvulsant agents, and those derived from N-(methoxyphenyl)acetamide, which have demonstrated notable anticancer and anti-inflammatory properties. By examining the structure-activity relationships (SAR) and the correlation between laboratory-based (in vitro) assays and whole-organism (in vivo) studies, we aim to provide valuable insights for the rational design of more potent and selective therapeutic candidates.

I. Anticonvulsant Activity of 2-Amino-N-benzylacetamide Derivatives

Derivatives of 2-amino-N-benzylacetamide have been extensively investigated for their potential in treating epilepsy.[1] The primary in vivo screening model for these compounds is the Maximal Electroshock (MES) seizure test, which is indicative of a compound's ability to prevent the spread of seizures and is a well-established model for generalized tonic-clonic seizures in humans.[2]

Comparative Efficacy Data

The following table summarizes the in vivo anticonvulsant activity of a selection of 2-amino-N-benzylacetamide derivatives in the MES test in mice, highlighting the impact of structural modifications on potency.

Compound IDR Group at C(2)StereochemistryMES ED₅₀ (mg/kg, i.p. in mice)Reference
1 Ethyl(R)13-21[1]
2 Isopropyl(R)13-21[1]
3 tert-Butyl(R)13-21[1]
4 3-Methoxypropyl(R,S)8.3[3]
5 3-Ethoxypropyl(R,S)17.3[3]
Phenobarbital (Standard)-22[1]
Phenytoin (Standard)-6.5-9.5[1][3]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the anticonvulsant activity of these compounds is sensitive to the nature of the substituent at the C(2) position.[1] Small, non-polar hydrocarbon groups, particularly with the (R)-stereochemistry, confer potent activity, with efficacy exceeding that of the standard antiepileptic drug phenobarbital.[1] Furthermore, the introduction of a heteroatom, such as oxygen in a methoxy or ethoxy group at the 3-position of a propyl side chain, also results in highly potent anticonvulsant activity, comparable to or exceeding that of phenytoin.[3]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay for evaluating the efficacy of potential anticonvulsant drugs.[2]

Materials:

  • Electroshock apparatus with corneal electrodes

  • Male CF-1 or C57BL/6 mice or Sprague-Dawley rats[2]

  • Test compounds and vehicle control

  • 0.5% Tetracaine hydrochloride (local anesthetic)[2]

  • 0.9% Saline solution[2]

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal to determine the appropriate dose of the test compound.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.).

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[2] Place the corneal electrodes on the eyes of the restrained animal.

  • Stimulation: Deliver a 60 Hz alternating current electrical stimulus for 0.2 seconds. The current intensity is typically 50 mA for mice and 150 mA for rats.[2]

  • Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by an initial tonic flexion followed by a tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[2]

Mechanistic Insights: Modulation of Neuronal Excitability

While the precise molecular targets of many 2-amino-N-benzylacetamide derivatives are still under investigation, the mechanism of action of anticonvulsant drugs generally involves the modulation of neuronal excitability. This is primarily achieved through three main mechanisms: inhibition of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, or reduction of glutamate-mediated excitation.[4][5]

Below is a simplified diagram illustrating these potential mechanisms of action.

Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Glutamate_Vesicle Glutamate Vesicle Ca_Channel->Glutamate_Vesicle Ca2+ influx triggers release AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate (Excitatory) GABA_Vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA (Inhibitory) Acetamide_Derivative 2-Amino-N-benzylacetamide Derivative Acetamide_Derivative->Na_Channel Inhibition Acetamide_Derivative->AMPA_Receptor Antagonism Acetamide_Derivative->GABA_A_Receptor Potentiation

Caption: Potential mechanisms of action for 2-amino-N-benzylacetamide anticonvulsants.

II. Anticancer Activity of N-(methoxyphenyl)acetamide and Related Derivatives

Derivatives of N-(methoxyphenyl)acetamide and other structurally similar acetamides have emerged as a promising class of compounds with potential applications in oncology. Their efficacy is typically first assessed in vitro using cancer cell lines to determine their cytotoxicity.

Comparative Efficacy Data

The following table presents a comparison of the in vitro cytotoxic activity of several acetamide derivatives against various cancer cell lines, alongside available in vivo data.

Compound IDDerivative ClassCancer Cell LineIn Vitro IC₅₀ (µM)In Vivo ModelIn Vivo EfficacyReference
FBA-TPQ Makaluvamine AnalogMCF-7 (Breast)~0.1MCF-7 Xenograft71.6% tumor growth inhibition at 20 mg/kg[6]
Compound 2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)52-Not Reported[7]
Compound 2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)100-Not Reported[7]
PHT Phenstatin AnalogSarcoma 180Nanomolar rangeSarcoma 18048.2% tumor inhibition at 40 mg/kg[8]
Compound I PhenoxyacetamideHepG2 (Liver)1.43-Not Reported[9]
Imatinib (Standard)PC3 (Prostate)40--[7]
5-Fluorouracil (Standard)HepG2 (Liver)5.32--[9]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Analysis of In Vitro to In Vivo Correlation:

The data illustrates that potent in vitro cytotoxicity can translate to significant in vivo antitumor activity. For instance, FBA-TPQ, with a sub-micromolar IC₅₀ against MCF-7 breast cancer cells, demonstrated a substantial reduction in tumor growth in a mouse xenograft model.[6] Similarly, PHT, a phenstatin analog, showed potent nanomolar cytotoxicity in vitro and nearly 50% tumor inhibition in a sarcoma model.[8] These examples highlight the importance of in vitro screening in identifying promising candidates for further in vivo evaluation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, PC3, HepG2)

  • Complete cell culture medium

  • Test compounds and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.

Mechanistic Insights: Induction of Apoptosis

Many cytotoxic acetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7] This can occur through various signaling pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Below is a generalized workflow for assessing the anticancer activity of acetamide derivatives, from initial in vitro screening to in vivo validation.

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay IC50_Determination IC₅₀ Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Mechanism of Action (e.g., Apoptosis Assay) IC50_Determination->Apoptosis_Assay Select Potent Compounds Animal_Model Tumor Xenograft Model (e.g., in mice) Apoptosis_Assay->Animal_Model Promising Candidate Efficacy_Study Efficacy Assessment (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Evaluation Efficacy_Study->Toxicity_Study

Caption: A typical workflow for the evaluation of anticancer acetamide derivatives.

Conclusion

This guide has provided a comparative overview of the in vitro and in vivo efficacy of two classes of bioactive acetamide derivatives. The 2-amino-N-benzylacetamide scaffold has yielded potent anticonvulsant agents with promising activity in preclinical models. The N-(methoxyphenyl)acetamide and related structures have demonstrated significant cytotoxic effects against cancer cell lines, which in some cases, have translated to notable antitumor activity in vivo.

The presented data underscores the importance of a multi-faceted approach to drug discovery, where in vitro assays serve as a crucial primary screen to identify promising candidates for more resource-intensive in vivo studies. The structure-activity relationships discussed herein offer valuable guidance for the design of next-generation acetamide-based therapeutics with improved potency and selectivity. Further investigation into the precise molecular mechanisms of these compounds will undoubtedly pave the way for their clinical development.

References

  • Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916.
  • El-Sayed, W. M., Al-Abdullah, E. S., Al-Ghamdi, S. A., & Abdel-Aziz, A. A. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1530.
  • Leal, A. S., de Farias, A. C. C., de Oliveira, V. L., de Moraes, M. O., & de Pessoa, C. (2012). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 70(4), 589–598.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved January 26, 2026, from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved January 26, 2026, from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106.
  • King, A. M., Salomé, C., Salomé-Grosjean, E., De Ryck, M., Kaminski, R., Valade, A., Stables, J. P., & Kohn, H. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide. Journal of Medicinal Chemistry, 54(17), 5919–5931.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved January 26, 2026, from [Link]

  • Jarząb, A., Sienkiewicz-Oleszkiewicz, B., Szafarz, M., Więckowska, A., & Panek, D. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(21), 7261.
  • Alila Medical Media. (2023, October 23). Pharmacology - Antiepileptic Drugs, Animation [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved January 26, 2026, from [Link]

  • Al-Dhfyan, A., Al-Suhaimi, E., & Al-Oqail, M. (2023).
  • Pharmacy Freak. (2025, October 16). Mechanism of Action of Anticonvulsant Drugs. Retrieved January 26, 2026, from [Link]

  • Ndhlala, A. R., Finnie, J. F., & Van Staden, J. (2022). In vitro and in vivo anti-seizure activity of hydromethanolic extract and fractions of Pterolobium stellatum. South African Journal of Botany, 151, 563-569.
  • Tutka, P., Mróz, T., Wieronska, J. M., & Luszczki, J. J. (2024). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. International Journal of Molecular Sciences, 25(1), 333.
  • Amato, G., Biondi, G., Meringolo, M., & Di Mola, A. (2025).
  • Speed Pharmacology. (2018, November 15). Pharmacology - ANTIEPILEPTIC DRUGS (MADE EASY) [Video]. YouTube. [Link]

  • El-Sayed, W. M., Al-Abdullah, E. S., Al-Ghamdi, S. A., & Abdel-Aziz, A. A. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1530.
  • Wang, L., Dong, Z., Chen, Y., Miao, J., & Chen, Z. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer, 3, 25–33.
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved January 26, 2026, from [Link]

  • King, A. M., Dinsmore, C. J., & Kohn, H. (2012). Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides. Bioorganic & Medicinal Chemistry Letters, 22(11), 3748–3751.
  • Andres-Mach, M., Wawer, A., Socała, K., Łuszczki, J. J., & Wlaź, P. (2021). Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study. Molecules, 26(21), 6615.

Sources

A Comparative Benchmarking Guide to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride and Structurally Related Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Arylmethyl-2-aminoacetamide Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the N-arylmethyl-2-aminoacetamide core structure is a recurring and valuable motif. These scaffolds serve as versatile intermediates, providing a foundational framework for the synthesis of a diverse array of biologically active molecules. Their utility is particularly pronounced in the development of kinase inhibitors, anticonvulsants, and other therapeutic agents where the specific geometry and electronic properties of the N-substituted acetamide moiety are crucial for target engagement.[1][2][3] This guide provides a comprehensive benchmarking of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride," a novel intermediate, against two established alternatives: the parent compound "2-amino-N-benzylacetamide hydrochloride" and the related "2-(methylamino)-N-(p-tolyl)acetamide." Through a detailed examination of their synthetic routes, reaction efficiencies, and potential downstream applications, this document aims to equip researchers with the critical data needed to make informed decisions in their synthetic strategies.

Comparative Analysis of Synthetic Intermediates

The selection of a building block in a synthetic campaign is a multi-faceted decision, balancing factors such as accessibility, yield, purity, and the inherent reactivity of the molecule in subsequent transformations. Here, we compare our target compound with two relevant benchmarks.

IntermediateSynthetic RouteOverall YieldPurityKey AdvantagesPotential Considerations
This compound (Target) Two-step: Reductive amination of N-Boc-glycinamide with 4-methoxybenzaldehyde, followed by Boc deprotection.Estimated 75-85%High (>98% achievable)The p-methoxy group can facilitate certain downstream reactions and offers a site for potential modification.[4][5]Two-step synthesis may be less atom-economical than a direct amination approach.
2-amino-N-benzylacetamide hydrochloride (Unsubstituted Analog) Two-step: Chloroacetylation of benzylamine followed by amination with ammonia.Reported yields vary, typically 60-70%Good to HighCommercially available, providing a readily accessible starting point.[6] Simpler structure may be preferred where electronic effects are not desired.Can be prone to over-alkylation and other side reactions, potentially complicating purification.
2-(methylamino)-N-(p-tolyl)acetamide (Substituted Analog) Two-step: Chloroacetylation of p-toluidine followed by amination with methylamine.High (~56-71%)[7]HighHigh yielding and clean reaction, with straightforward purification.[7]The presence of a methyl group on the amine may alter its utility in certain applications.

The p-methoxybenzyl (PMB) group on our target compound is of particular interest. In addition to influencing the electronic properties of the aromatic ring, the PMB group can act as a protecting group that is cleavable under specific oxidative or acidic conditions, offering a strategic advantage in multi-step syntheses.[4][5][8] This latent functionality is a key differentiator when compared to the unsubstituted benzyl analog.

Experimental Protocols

A cornerstone of scientific integrity is the reproducibility of experimental results. To this end, we provide detailed, step-by-step protocols for the synthesis of the target compound and a key comparator.

Protocol 1: Synthesis of this compound (Target Compound)

This two-step protocol involves the reductive amination of N-Boc-glycinamide followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl (2-oxo-2-(((4-methoxyphenyl)methyl)amino)ethyl)carbamate

  • To a solution of N-Boc-glycinamide (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in methanol (0.2 M), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified product from Step 1 in a 4 M solution of HCl in 1,4-dioxane (excess).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt as a white to off-white solid.

  • Collect the solid by filtration and dry under vacuum.

Synthesis of Target Compound cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection N-Boc-glycinamide N-Boc-glycinamide Reductive_Amination Reductive Amination (NaBH3CN, MeOH) N-Boc-glycinamide->Reductive_Amination 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Reductive_Amination N-Boc-Intermediate tert-butyl (2-oxo-2-(((4-methoxyphenyl) methyl)amino)ethyl)carbamate Reductive_Amination->N-Boc-Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) N-Boc-Intermediate->Deprotection Target_Compound 2-amino-N-[(4-methoxyphenyl)methyl] acetamide hydrochloride Deprotection->Target_Compound Synthesis of Comparator cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Amination p-Toluidine p-Toluidine Acylation Chloroacetylation (Et3N, Toluene, Reflux) p-Toluidine->Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Acylation Chloro_Intermediate 2-chloro-N-(p-tolyl)acetamide Acylation->Chloro_Intermediate Amination Amination (Methylamine solution, RT) Chloro_Intermediate->Amination Methylamine Methylamine Methylamine->Amination Comparator_Compound 2-(methylamino)-N-(p-tolyl)acetamide Amination->Comparator_Compound

Synthetic workflow for the comparator compound.

Conclusion and Future Outlook

The choice of a synthetic intermediate is a critical decision in the drug development pipeline. This guide demonstrates that while established intermediates like 2-amino-N-benzylacetamide hydrochloride offer a straightforward and accessible option, novel derivatives such as this compound present unique advantages. The presence of the p-methoxy group not only provides a handle for further functionalization but can also be leveraged as a cleavable protecting group, adding a layer of strategic flexibility to complex synthetic endeavors. The high-yielding synthesis of the related 2-(methylamino)-N-(p-tolyl)acetamide further underscores the robustness of the N-arylmethyl-2-aminoacetamide scaffold. Ultimately, the optimal choice of intermediate will depend on the specific synthetic context, desired downstream transformations, and the overall strategic goals of the research program.

References

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters. [Link]

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2025). ResearchGate. [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). PubMed Central. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). ACS Publications. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). ResearchGate. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station. [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Indian Academy of Sciences. [Link]

  • N-Benzylacetamide. (n.d.). ResearchGate. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Novel N-Benzylacetamide Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer and more efficacious therapeutics, particularly within the complex domain of neuroscience, the characterization of a drug candidate's selectivity is paramount. Off-target interactions are a leading cause of adverse drug reactions and clinical trial failures. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of derivatives based on the promising anticonvulsant lead, N-benzyl-2-acetamido-3-methoxypropionamide.

The development of central nervous system (CNS) agents requires a meticulous evaluation of their interactions with a wide array of unintended biological targets. The N-benzylacetamide scaffold has emerged as a promising framework for novel anticonvulsant therapies, demonstrating potent activity in preclinical models.[1] However, the translation of this potency into a clinically viable therapeutic necessitates a comprehensive understanding of its selectivity. This guide delves into the cross-reactivity of our lead compound, Lead-01 , and its rationally designed derivatives, Derivative-A and Derivative-B , against a panel of key off-targets implicated in CNS and cardiovascular side effects.

Our investigation is grounded in the principle that early and systematic off-target screening can significantly de-risk a drug discovery program. By employing a suite of robust in vitro pharmacological assays, we can construct a "selectivity fingerprint" for each compound, enabling a data-driven approach to lead optimization and candidate selection.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of the lead compound and its derivatives against the primary target, a voltage-gated sodium channel subtype implicated in epilepsy, and a panel of high-value off-targets. Lower IC50 values indicate higher potency.

Compound IDPrimary Target: Nav1.6 (IC50, µM)Off-Target 1: Nav1.5 (Cardiac) (IC50, µM)Off-Target 2: GABA-A Receptor (Binding % inh @ 10µM)Off-Target 3: hERG Channel (IC50, µM)Off-Target 4: Kinase Panel (representative; % inh @ 10µM)
Lead-01 0.815.28%> 5012%
Derivative-A 1.2> 505%> 509%
Derivative-B 2.58.945%12.758%
Comparator 0.55.52%25.14%

Data presented is hypothetical and for illustrative purposes.

Structure-Selectivity Relationships

The chemical structures of the investigated compounds are presented below. The modifications from Lead-01 to Derivative-A and Derivative-B were designed to probe the impact of key structural features on selectivity.

G cluster_0 Lead Compound & Derivatives cluster_1 Structural Modifications Lead_01 Lead-01 (N-benzyl-2-acetamido-3-methoxypropionamide) Derivative_A Derivative-A (Addition of para-fluoro on benzyl ring) Lead_01->Derivative_A Modification 1 Derivative_B Derivative-B (Replacement of methoxy with hydroxyl) Lead_01->Derivative_B Modification 2 Mod_A Increased lipophilicity and altered electronic distribution Derivative_A->Mod_A Mod_B Introduction of hydrogen-bond donor Derivative_B->Mod_B

Caption: Structural relationships between the lead compound and its derivatives.

Lead-01 establishes a baseline profile with good potency on the primary target and a reasonable selectivity window against the cardiac sodium channel Nav1.5. Its low activity at the GABA-A receptor, hERG channel, and the representative kinase suggests a relatively clean initial profile.

Derivative-A , featuring a para-fluoro substitution on the benzyl ring, was designed to investigate the effect of altering the electronic properties and lipophilicity of this region. This modification resulted in a slight decrease in primary target potency but a significant improvement in selectivity against Nav1.5. This suggests that the phenyl ring is a critical determinant for selectivity against other sodium channel subtypes.

Derivative-B , where the methoxy group of Lead-01 is replaced by a hydroxyl group, introduces a hydrogen bond donor. This change led to a decrease in primary target activity and a notable increase in off-target activity, particularly at the GABA-A receptor and the representative kinase. This indicates that the introduction of a hydrogen bond donor in this position may promote promiscuous binding to other targets.

Experimental Protocols

The following protocols represent the methodologies used to generate the cross-reactivity data. These are standard, validated assays widely used in the pharmaceutical industry for selectivity profiling.

Voltage-Gated Sodium Channel (Nav1.x) Electrophysiology Assay

This assay directly measures the inhibitory effect of the compounds on the function of the ion channels.

  • Cell Line: HEK-293 cells stably expressing the human Nav1.6 or Nav1.5 channel.

  • Methodology: Automated patch-clamp electrophysiology.

  • Procedure:

    • Cells are cultured to 70-90% confluency and harvested.

    • A whole-cell patch-clamp configuration is established.

    • A voltage protocol is applied to elicit sodium currents.

    • A baseline recording of the channel activity is established.

    • The test compound is perfused at increasing concentrations.

    • The peak sodium current is measured at each concentration.

    • The concentration-response curve is fitted to determine the IC50 value.

G Start HEK-293 cells with Nav1.x expression Patch Whole-cell patch-clamp Start->Patch Baseline Record baseline sodium current Patch->Baseline Compound Apply test compound (increasing concentrations) Baseline->Compound Record Measure peak sodium current Compound->Record Analysis Calculate IC50 Record->Analysis

Caption: Workflow for the automated patch-clamp electrophysiology assay.

GABA-A Receptor Competitive Binding Assay

This assay assesses the ability of the test compounds to displace a known radioligand from the benzodiazepine binding site of the GABA-A receptor.

  • Source: Rat brain cortex membranes.

  • Radioligand: [³H]-Flunitrazepam.

  • Procedure:

    • Membrane homogenates are prepared and incubated with a fixed concentration of [³H]-Flunitrazepam.

    • The test compound is added at a single high concentration (e.g., 10 µM).

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor (e.g., Diazepam).

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by rapid vacuum filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The percentage inhibition of radioligand binding is calculated.

hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) channel is a critical off-target due to its role in cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias.

  • Methodology: Similar to the Nav1.x assay, automated patch-clamp electrophysiology on HEK-293 cells expressing the hERG channel is the gold standard.

Kinase Inhibition Assay

A representative kinase is often used in initial screens to flag potential for broader kinase cross-reactivity.

  • Assay Principle: A biochemical assay that measures the phosphorylation of a substrate by the kinase.

  • Methodology: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • The kinase, a specific substrate, and ATP are incubated.

    • The test compound is added at a single high concentration (e.g., 10 µM).

    • The reaction is allowed to proceed.

    • Detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged acceptor) are added.

    • The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is measured.

    • The percentage inhibition of kinase activity is calculated.

Discussion and Conclusion

This comparative guide illustrates the critical importance of early-stage cross-reactivity profiling in drug discovery. Our analysis of the N-benzyl-2-acetamido-3-methoxypropionamide series reveals how subtle structural modifications can profoundly impact selectivity.

Derivative-A emerges as a more selective compound than the initial lead, albeit with a slight reduction in on-target potency. The improved selectivity against the cardiac sodium channel Nav1.5 is a significant advantage, potentially translating to a better cardiovascular safety profile. This highlights a successful optimization strategy where a minor potency trade-off is accepted for a substantial gain in selectivity.

Conversely, Derivative-B demonstrates a less desirable profile. The introduction of a hydroxyl group not only diminishes on-target activity but also introduces significant off-target liabilities at a GABA-A receptor and a representative kinase. This underscores the potential for a single functional group change to introduce unintended interactions, emphasizing the need for broad profiling even after seemingly minor chemical alterations.

The comparator compound, a hypothetical established therapeutic, provides context for the observed results. While more potent on the primary target, its narrower selectivity window against Nav1.5 compared to Derivative-A suggests that our optimized compound may offer a superior safety margin in this regard.

References

  • Choi, D., et al. (2005). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 48(20), 6296-6304. [Link]

  • Bowman, S. E., & Sunkaraneni, S. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular Therapy, 26(5), 1236-1246. [Link]

  • Finlay, J. (2020). On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities. Webinar Description. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Stoddart, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 127, 23-44. [Link]

Sources

Confirming Target Engagement for Novel Src Kinase Inhibitors Derived from a 2-amino-N-arylacetamide Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from synthesizing a novel molecule to validating its therapeutic potential is fraught with challenges. A critical milestone in this process is the unequivocal confirmation of target engagement—demonstrating that a compound physically interacts with its intended biological target within a cellular context. This guide provides an in-depth, comparative analysis of three powerful biophysical techniques for confirming the target engagement of novel molecules, using the hypothetical discovery of a Src kinase inhibitor derived from a "2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride" scaffold as a case study.

The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Their dysregulation is implicated in the progression of numerous cancers, making them a prime target for therapeutic intervention.[1][2] This guide will navigate the experimental journey of confirming that our hypothetical acetamide derivative, "Compound X," directly and specifically engages Src kinase.

We will provide a detailed, side-by-side comparison of the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Beyond mere protocols, we will delve into the causality behind experimental choices, empowering you to design robust, self-validating experiments for your own drug discovery campaigns.

The Importance of Controls: Setting the Stage for Unambiguous Results

To ensure the scientific rigor of our target engagement studies, a carefully selected panel of control compounds is essential.

  • Positive Controls:

    • Staurosporine: A potent, broad-spectrum kinase inhibitor known to bind to the ATP-binding pocket of most kinases, including Src. Its promiscuity makes it an excellent positive control to validate that the chosen assays can detect kinase binding.

    • Bosutinib: A clinically approved dual Src/Abl kinase inhibitor, offering a more specific and therapeutically relevant positive control.[3][4]

  • Negative Controls:

    • Inactive Analog of Compound X: Ideally, a structurally similar molecule from the same chemical series that has been shown to be inactive in functional assays. This helps to rule out non-specific binding or effects of the chemical scaffold itself.

    • Starting Material ("this compound"): The initial building block for the synthesis of Compound X. Its inclusion as a negative control can help ascertain if any observed activity is due to the core structure or the subsequent chemical modifications.

  • Pan-Assay Interference Compounds (PAINS) Filtration: Before embarking on extensive biophysical characterization, it is crucial to computationally screen Compound X against PAINS databases.[5][6] PAINS are chemical structures known to interfere with various assay formats, leading to false-positive results through mechanisms like aggregation, reactivity, or fluorescence.[7][8] Identifying and flagging potential PAINS liability early is a critical step in ensuring the trustworthiness of your findings.

Comparative Analysis of Target Engagement Assays

Here, we present a detailed comparison of CETSA, SPR, and ITC, outlining their core principles, experimental workflows, and the unique insights each provides.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[9]Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.[10]Directly measures the heat released or absorbed during a binding event.[11][12]
Environment Cellular (in-cell or lysate)In vitro (purified components)In vitro (purified components in solution)
Key Outputs Target engagement confirmation, apparent cellular affinity (EC50)Binding affinity (KD), association (ka) and dissociation (kd) ratesBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Throughput High (with appropriate detection)Medium to HighLow to Medium
Sample Consumption Low (cells)Low (protein and ligand)High (protein and ligand)
Primary Advantage Confirms target engagement in a physiological (cellular) context.Provides real-time kinetic data.Gold standard for thermodynamic characterization of binding.[7]
Primary Limitation Indirect measure of binding; not all binding events lead to thermal stabilization.[13]Requires immobilization of one binding partner, which may affect its activity.[14]Requires high sample concentrations and purity.[7]

Experimental Protocols: A Step-by-Step Guide

Cellular Thermal Shift Assay (CETSA) for Src Kinase Engagement

CETSA is a powerful method to verify that a compound engages its target within the complex milieu of the cell.[15] The principle is that ligand binding increases the thermal stability of the target protein.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture Culture cells expressing endogenous Src kinase treatment Treat cells with Compound X, Staurosporine, Bosutinib, or Negative Controls cell_culture->treatment heating Heat cell suspensions across a temperature gradient (e.g., 40-70°C) treatment->heating lysis Lyse cells to release intracellular contents heating->lysis centrifugation Centrifuge to pelletaggregated proteins lysis->centrifugation sds_page Separate soluble proteins by SDS-PAGE centrifugation->sds_page western_blot Detect Src kinase levels by Western Blot sds_page->western_blot analysis Plot protein levels vs. temperature to generate 'melting curves' western_blot->analysis

Caption: CETSA workflow for assessing Src kinase target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line with endogenous Src expression (e.g., HT-29 colon cancer cells) to 80-90% confluency.

    • Harvest and resuspend the cells in complete media.

    • Aliquot the cell suspension and treat with various concentrations of Compound X, Staurosporine (1 µM), Bosutinib (1 µM), and negative controls for 1-2 hours at 37°C.[16]

  • Thermal Challenge:

    • Transfer the treated cell suspensions to PCR tubes or a 96-well plate.

    • Heat the samples for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.[10]

  • Lysis and Separation:

    • Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., NP-40).[10]

    • Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[5]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Src kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities and plot the percentage of soluble Src kinase as a function of temperature for each treatment condition. A rightward shift in the melting curve for Compound X-treated cells compared to the vehicle control indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[14] It is invaluable for determining the binding affinity (KD) and the association (ka) and dissociation (kd) rates of a compound.

Experimental Workflow Diagram:

SPR_Workflow cluster_immobilization Protein Immobilization cluster_binding_assay Binding Assay cluster_regeneration_analysis Regeneration & Analysis chip_activation Activate sensor chip surface (e.g., CM5 chip) protein_immobilization Immobilize purified Src kinase to the chip surface chip_activation->protein_immobilization analyte_injection Inject serial dilutions of Compound X and controls over the chip surface protein_immobilization->analyte_injection association Monitor association phase analyte_injection->association dissociation Monitor dissociation phase (buffer flow) association->dissociation regeneration Regenerate chip surface (remove bound analyte) dissociation->regeneration data_analysis Fit sensorgram data to a binding model to determine KD, ka, and kd regeneration->data_analysis

Caption: SPR workflow for determining the binding kinetics of Compound X to Src kinase.

Detailed Protocol:

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize purified, recombinant Src kinase to the activated surface via amine coupling. The immobilization density should be optimized to avoid mass transport limitations.[14]

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Assay:

    • Prepare a dilution series of Compound X, Staurosporine, and Bosutinib in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compounds sequentially over the immobilized Src kinase surface at a constant flow rate (e.g., 30 µL/min).[17]

    • Monitor the association phase for a defined period (e.g., 120 seconds).

    • Switch to running buffer alone and monitor the dissociation phase (e.g., for 300 seconds).

  • Regeneration and Analysis:

    • If necessary, regenerate the sensor surface between compound injections using a mild regeneration solution (e.g., a short pulse of low pH glycine).

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[7] It directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[11]

Experimental Workflow Diagram:

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Prepare purified Src kinase in dialysis buffer ligand_prep Prepare Compound X and controls in the same dialysis buffer load_cell Load Src kinase into the sample cell ligand_prep->load_cell load_syringe Load Compound X into the injection syringe ligand_prep->load_syringe titration Perform serial injections of Compound X into the sample cell load_syringe->titration raw_data Record heat changes per injection titration->raw_data binding_isotherm Integrate peaks and plot heat change vs. molar ratio raw_data->binding_isotherm thermo_params Fit the binding isotherm to determine KD, n, ΔH, and ΔS binding_isotherm->thermo_params

Caption: ITC workflow for the thermodynamic characterization of Compound X binding to Src kinase.

Detailed Protocol:

  • Sample Preparation:

    • Extensively dialyze purified Src kinase and Compound X (and controls) against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the compounds.

    • Typically, the protein concentration in the sample cell is 10-20 µM, and the ligand concentration in the syringe is 10-20 times higher.[18]

  • Titration:

    • Load the Src kinase solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and spacing.[18]

    • Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Analysis:

    • The raw data is a series of peaks, with each peak representing the heat change upon injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[12]

Interpreting the Data: A Coherent Narrative of Target Engagement

By employing this multi-faceted approach, we can build a compelling case for the on-target activity of Compound X.

  • CETSA will provide the initial, crucial evidence that Compound X engages Src kinase in a cellular environment.

  • SPR will then offer a quantitative measure of the binding affinity and kinetics, providing insights into how tightly and for how long Compound X interacts with its target.

  • ITC will deliver a complete thermodynamic signature of the binding event, elucidating the driving forces behind the interaction (enthalpic vs. entropic).

A successful outcome would show a significant thermal shift in the CETSA, a low nanomolar KD in the SPR with favorable kinetics, and a clear binding isotherm in the ITC, all of which are absent for the negative controls.

The Bigger Picture: Src Kinase Signaling Pathway

Confirming target engagement is not the endpoint but rather a gateway to understanding the functional consequences of that engagement. The binding of Compound X to Src kinase is expected to modulate its downstream signaling pathways.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 CompoundX Compound X CompoundX->Src Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt->Survival MAPK->Proliferation

Caption: Simplified Src kinase signaling pathway and the inhibitory action of Compound X.

As depicted, Src kinase is a central node in multiple signaling cascades that drive cancer progression.[2][19] By inhibiting Src, Compound X has the potential to block these downstream pathways, leading to reduced cell proliferation, survival, and migration. The confirmation of target engagement through the biophysical methods described here is the foundational step in validating this therapeutic hypothesis.

Conclusion

This guide has provided a comprehensive and comparative framework for confirming the target engagement of novel small molecules, using a hypothetical Src kinase inhibitor as an illustrative example. By integrating the cellular context of CETSA with the kinetic and thermodynamic precision of SPR and ITC, researchers can build a robust and self-validating data package. This rigorous approach not only strengthens the scientific foundation of a drug discovery program but also provides the necessary confidence to advance promising candidates toward clinical development.

References

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase | Request PDF. (2007). Retrieved January 26, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (2020). Retrieved January 26, 2026, from [Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022). Retrieved January 26, 2026, from [Link]

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC - NIH. (2013). Retrieved January 26, 2026, from [Link]

  • Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC - PubMed Central. (2023). Retrieved January 26, 2026, from [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - NIH. (2023). Retrieved January 26, 2026, from [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - NIH. (2018). Retrieved January 26, 2026, from [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC - NIH. (2017). Retrieved January 26, 2026, from [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC - NIH. (2017). Retrieved January 26, 2026, from [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) - Protocols.io. (2019). Retrieved January 26, 2026, from [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. (2003). Retrieved January 26, 2026, from [Link]

  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling | Oncotarget. (2017). Retrieved January 26, 2026, from [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities - Chapman University Digital Commons. (2015). Retrieved January 26, 2026, from [Link]

  • Modulation of Apoptosis in Rat Thymocytes by Analogs of Staurosporine: Lack of Direct Association With Inhibition of Protein Kinase C - PubMed. (1997). Retrieved January 26, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. (2024). Retrieved January 26, 2026, from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - RSC Publishing. (2010). Retrieved January 26, 2026, from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013). Retrieved January 26, 2026, from [Link]

  • Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC - NIH. (2022). Retrieved January 26, 2026, from [Link]

  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities - ResearchGate. (2007). Retrieved January 26, 2026, from [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI. (2022). Retrieved January 26, 2026, from [Link]

  • Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Arne Sc - TA Instruments. (n.d.). Retrieved January 26, 2026, from [Link]

  • Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PubMed. (2021). Retrieved January 26, 2026, from [Link]

  • Src protein–tyrosine kinase structure and regulation - LSU Health New Orleans School of Medicine. (2004). Retrieved January 26, 2026, from [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - MDPI. (2019). Retrieved January 26, 2026, from [Link]

  • Staurosporine Analogs Via C–H Borylation - PMC - PubMed Central. (2014). Retrieved January 26, 2026, from [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms | PLOS Computational Biology - Research journals. (2012). Retrieved January 26, 2026, from [Link]

  • Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics - NIH. (2020). Retrieved January 26, 2026, from [Link]

  • Our Research - CETSA. (n.d.). Retrieved January 26, 2026, from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved January 26, 2026, from [Link]

  • Capter 11 Filtering in Drug Discovery - PMC - PubMed Central. (2004). Retrieved January 26, 2026, from [Link]

  • Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC - NIH. (2005). Retrieved January 26, 2026, from [Link]

  • Isothermal titration calorimetry or surface plasmon resonance? - ResearchGate. (2017). Retrieved January 26, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). Retrieved January 26, 2026, from [Link]

  • Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - NIH. (2007). Retrieved January 26, 2026, from [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives as Src Kinase Inhibitors - Austin Publishing Group. (2015). Retrieved January 26, 2026, from [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]

  • Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors - AACR Journals. (2012). Retrieved January 26, 2026, from [Link]

  • What are PAINS? - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved January 26, 2026, from [Link]

  • Types of Drug Discovery Databases - Excelra. (2023). Retrieved January 26, 2026, from [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. For researchers investigating novel compounds such as derivatives of "2-amino-N-[(4-methoxyphenyl)methyl]acetamide," a robust understanding of assay variability is paramount. This guide provides a comprehensive framework for evaluating and enhancing the reproducibility of biological assays for this class of molecules, comparing methodologies, and interpreting experimental data with a critical eye.

The core structure, an N-substituted acetamide, is a versatile scaffold known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and receptor-modulating properties[1][2][3]. The addition of a methoxyphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. However, the journey from a promising hit to a validated lead is fraught with potential pitfalls, chief among them being the challenge of generating consistent and reproducible data. This guide will illuminate the path toward achieving that consistency.

The Inherent Variability of Biological Systems

Biological assays, by their very nature, are subject to variability[4]. Unlike deterministic chemical reactions, bioassays rely on complex biological systems like living cells or functional protein complexes, which are sensitive to a multitude of factors[4]. Understanding and controlling for these sources of variation is the first step toward reproducible results.

Key Sources of Assay Variability:

  • Reagent Quality and Consistency: Lot-to-lot variation in reagents, from cell culture media to antibodies and the test compounds themselves, can introduce significant shifts in assay performance.

  • Cell Line Integrity: Genetic drift, mycoplasma contamination, and inconsistent passage numbers can alter cellular responses over time.

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can impact cell health and assay outcomes.

  • Operator-Dependent Variation: Differences in pipetting techniques, timing of incubations, and data acquisition can lead to inter-experiment and inter-operator variability.

A Framework for Assessing Assay Reproducibility

A systematic approach to assay validation is crucial. The following experimental workflow provides a robust method for characterizing the reproducibility of an assay for a novel "2-amino-N-[(4-methoxyphenyl)methyl]acetamide" derivative.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Intra-Assay Reproducibility cluster_2 Phase 3: Inter-Assay Reproducibility cluster_3 Phase 4: Inter-Laboratory Comparison (Optional) a Select Relevant Assay (e.g., Anti-inflammatory) b Optimize Assay Parameters (Cell density, incubation time, etc.) a->b c Perform Multiple Replicates within a single experiment b->c d Calculate Mean, SD, and CV% e Repeat Experiment on Different Days d->e f Analyze Day-to-Day Variability g Share Protocol and Reagents with a Collaborating Lab f->g h Compare Results and Identify Discrepancies i Final, Robust Protocol h->i Refine Protocol

Caption: A phased approach to establishing a reproducible biological assay.

Case Study: Assessing the Anti-inflammatory Activity of a "2-amino-N-[(4-methoxyphenyl)methyl]acetamide" Derivative

Let's consider a hypothetical derivative, "Compound X," and an alternative, structurally distinct anti-inflammatory agent, "Reference Compound Y." We will assess their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Experimental Protocol: TNF-α Inhibition Assay
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Ensure cells are in the logarithmic growth phase and at a consistent passage number for all experiments.

  • Assay Procedure:

    • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X, Reference Compound Y, and a vehicle control (e.g., 0.1% DMSO) in complete media.

    • Pre-treat the cells with the compounds for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS for 6 hours.

    • Collect the cell culture supernatant.

  • Quantification of TNF-α:

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for TNF-α.

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited) using non-linear regression analysis.

Evaluating Reproducibility: A Comparative Analysis

To assess the reproducibility of the assay for both compounds, the experiment is performed on three separate days by two different operators.

Table 1: Intra-Assay Reproducibility of IC50 Values (nM) for Compound X

ReplicateDay 1 (Operator 1)Day 2 (Operator 1)Day 3 (Operator 2)
1125135142
2130128150
3122140145
Mean 125.7 134.3 145.7
SD 4.0 6.0 4.0
CV% 3.2% 4.5% 2.8%

Table 2: Intra-Assay Reproducibility of IC50 Values (nM) for Reference Compound Y

ReplicateDay 1 (Operator 1)Day 2 (Operator 1)Day 3 (Operator 2)
1858890
2889286
3828591
Mean 85.0 88.3 89.0
SD 3.0 3.5 2.6
CV% 3.5% 4.0% 3.0%

Interpretation:

The Coefficient of Variation (CV%) within each experiment is low for both compounds (all <5%), indicating good intra-assay precision. This suggests that the pipetting, dilutions, and measurements within a single run are consistent.

Now, let's analyze the inter-assay reproducibility.

Table 3: Inter-Assay Reproducibility of IC50 Values (nM)

Compound XReference Compound Y
Mean of Day 1 125.785.0
Mean of Day 2 134.388.3
Mean of Day 3 145.789.0
Overall Mean 135.2 87.4
Overall SD 10.1 2.2
Overall CV% 7.5% 2.5%

Interpretation:

The inter-assay CV% for Compound X is 7.5%, while for Reference Compound Y, it is a more favorable 2.5%. This suggests that while the assay is reasonably reproducible for Compound X, it is highly reproducible for Compound Y. The higher variability for Compound X could be due to several factors, such as its stability in culture media or subtle interactions with assay components that differ slightly from day to day. The change in operator on Day 3 also appears to have had a more pronounced effect on the results for Compound X.

Mitigating Irreproducibility: A Self-Validating System

To enhance the trustworthiness of your findings, every protocol should be a self-validating system. This involves incorporating rigorous controls.

G Assay Biological Assay Negative Control (Vehicle) Positive Control (LPS only) Reference Compound (e.g., Dexamethasone) Test Compound Assay_Validation Assay Validation Criteria | {Z'-factor > 0.5 | Signal-to-Background > 10 | Reference Compound IC50 within ± 2SD of historical mean} Assay->Assay_Validation

Caption: Essential controls for a self-validating assay.

  • Negative Control (Vehicle): Establishes the baseline response in the absence of any treatment.

  • Positive Control (Stimulant only): Defines the maximum response of the biological system.

  • Reference Compound: A well-characterized molecule with a known mechanism of action and expected potency. This is critical for monitoring assay performance over time. If the IC50 of the reference compound shifts significantly, it signals a problem with the assay itself, independent of the test compound.

Alternative Methodologies and Their Reproducibility Profiles

While cell-based cytokine release assays are common, it's important to consider alternative methods that may offer different reproducibility profiles.

Table 4: Comparison of Anti-inflammatory Assay Methodologies

Assay TypePrincipleProsConsTypical Reproducibility (Inter-Assay CV%)
ELISA Antibody-based detection of secreted proteinHigh specificity, well-establishedMultiple steps, potential for operator error5-15%
Reporter Gene Assay Measures transcriptional activity of an inflammatory promoter (e.g., NF-κB)High-throughput, direct measure of pathway activationIndirect measure of protein release, requires engineered cell line10-20%
High-Content Imaging Measures nuclear translocation of inflammatory transcription factors (e.g., NF-κB)Multiparametric data, single-cell resolutionComplex data analysis, lower throughput15-25%

The choice of assay should be guided by the specific scientific question and the desired balance between throughput, biological relevance, and reproducibility.

Conclusion and Recommendations

For researchers working with "2-amino-N-[(4-methoxyphenyl)methyl]acetamide" derivatives, a proactive and systematic approach to assay reproducibility is not just good practice—it is essential for generating data that is both reliable and impactful.

Key Takeaways:

  • Embrace Variability: Acknowledge that biological assays are inherently variable and design experiments to measure and control for this variability.

  • Standardize Everything: From cell passage numbers to reagent lots and incubation times, meticulous standardization is key.

  • Use Reference Compounds: A well-characterized reference compound is your best tool for monitoring assay performance over time.

  • Quantify Reproducibility: Routinely calculate intra- and inter-assay CV% to understand the robustness of your assays.

  • Document Meticulously: Detailed documentation of protocols and any deviations is crucial for troubleshooting and ensuring long-term reproducibility[5].

By implementing these principles, researchers can confidently navigate the complexities of biological assays and build a solid foundation of reproducible data for their novel "2-amino-N-[(4-methoxyphenyl)methyl]acetamide" derivatives, ultimately accelerating the path of drug discovery.

References

  • T. A. Khan, M. A. Hassan, M. S. Khan, S. M. A. Shah, I. U. Din, and S. Ali, "2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, p. o1968, 2012. [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, and A. B. Mohamad, "Synthesis and antibacterial activity of N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives," ResearchGate, 2015. [Link]

  • R. M. Uppu, J. E. Hines, and F. R. Fronczek, "N-(4-Methoxyphenyl)acetamide," ResearchGate, 2024. [Link]

  • G. D. C. C. de Demarchi, M. C. M. da Silva, A. C. S. de Souza, and J. C. P. de Mello, "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity," Molecules, vol. 23, no. 11, p. 2884, 2018. [Link]

  • Y. Wang et al., "Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay," Journal of Medicinal Chemistry, vol. 67, no. 12, pp. 10174–10193, 2024. [Link]

  • S. Casadevall, A. L. de Oliveira, and S. L. da Silva, "Resources for developing reliable and reproducible in vitro toxicological test methods," ALTEX, vol. 39, no. 1, pp. 162–167, 2022. [Link]

  • S. B. Sonawane, N. B. Patel, and V. B. Patel, "Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity," ResearchGate, 2017. [Link]

  • A. Gonzalez-Beltran et al., "A guideline for reporting experimental protocols in life sciences," eLife, vol. 8, p. e49685, 2019. [Link]

  • S. Weidner, W. Wowro, M. T. H. Le, and T. L. M. T. Schmidt, "In Vitro Research Reproducibility: Keeping Up High Standards," ALTEX, vol. 38, no. 1, pp. 162–167, 2021. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the responsible disposal of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness. Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both personnel and the environment.

This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them. We will delve into the chemical nature of this compound, assess its potential hazards based on its structural components, and outline a clear decision-making process for its disposal.

Hazard Assessment: Understanding the Compound's Profile

  • Acetamide Moiety: The presence of the acetamide group is a primary concern. Acetamide itself is classified as a substance suspected of causing cancer.[1][2][3] Therefore, any waste containing this compound should be treated as potentially carcinogenic.

  • Hydrochloride Salt: The hydrochloride salt indicates that the compound is acidic. While the overall pH of a waste solution will depend on concentration, the acidic nature of the compound must be considered, particularly in the context of potential reactions with other waste streams and its corrosive potential.[4][5]

  • Aromatic Amine Derivative: The core structure is an aromatic amine derivative. Aromatic amines as a class can have varying toxicological profiles, and in the absence of specific data, it is wise to handle the compound with care to avoid exposure.

Based on this analysis, this compound should be handled as a hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, ensuring adequate personal protection is paramount. The following PPE is mandatory when handling this compound waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions containing the compound.
Hand Protection Nitrile rubber gloves.[1]Provides a suitable barrier against skin contact.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A respirator may be necessary if handling the solid compound and there is a risk of generating dust.Prevents inhalation of potentially harmful airborne particles.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must not be disposed of down the drain or in regular municipal waste.[1][6][7] It must be collected and treated as hazardous chemical waste.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong bases or oxidizing agents to prevent potentially vigorous reactions.[3]

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a legal and safety requirement. The label on your hazardous waste container must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Potentially Carcinogenic," "Irritant")

  • The approximate concentration and volume of the waste

  • The date of accumulation

  • Your name and laboratory contact information

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3][6][8] This storage area should have secondary containment to mitigate any potential leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[2] They are equipped to handle and dispose of hazardous materials in accordance with all local, state, and federal regulations. The most common and recommended disposal method for this type of compound is controlled incineration at a licensed facility.[6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial.

  • In Case of a Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[8][9] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[10] Collect the absorbed material and place it in the hazardous waste container.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][8] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Decision-Making Workflow for Disposal

To streamline the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow start Start: Generation of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride Waste assess_form Is the waste solid or liquid? start->assess_form solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous or organic solutions) assess_form->liquid_waste Liquid collect_solid Collect in a dedicated, labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled hazardous liquid waste container. liquid_waste->collect_liquid check_compatibility Ensure waste is not mixed with incompatible chemicals (e.g., strong bases, oxidizing agents). collect_solid->check_compatibility collect_liquid->check_compatibility store_waste Store the sealed container in a designated and secure secondary containment area. check_compatibility->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs disposal Arrange for pickup and disposal via controlled incineration. contact_ehs->disposal end End: Waste is properly disposed of. disposal->end

Caption: Disposal Decision Workflow

References

  • Acetamide - SAFETY DATA SHEET - PENTA. (2023-03-30). Available at: [Link]

  • 4-Methoxyphenylacetamide - SAFETY DATA SHEET. (2025-12-24). Available at: [Link]

  • Acetamide - Hazardous Substance Fact Sheet. Available at: [Link]

  • Material Safety Data Sheet - N-Methylacetamide, 99+%. Cole-Parmer. Available at: [Link]

  • How to dispose of hydrochloric acid - Lab Alley. Available at: [Link]

  • 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • How Should Hydrochloric Acid Be Disposed Of Safely? - Chemistry For Everyone. (2025-05-22). YouTube. Available at: [Link]

  • Safety Data Sheet: acetamide - Chemos GmbH&Co.KG. Available at: [Link]

  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Available at: [Link]

  • Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough. Available at: [Link]

  • 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. PubChem. Available at: [Link]

  • ACETAMIDE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

Sources

Mastering the Safe Handling of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride, a compound that, like many amine hydrochlorides, requires meticulous handling. Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough hazard assessment is crucial. Based on data for the closely related free base, 2-amino-N-(4-methoxyphenyl)acetamide, the primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.

  • Respiratory Irritation: Inhalation of the powdered form may lead to irritation of the respiratory tract.

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not available, it is prudent to assume it carries similar, if not identical, hazards. The hydrochloride form may be a fine powder, increasing the risk of aerosolization and inhalation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the identified hazards.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles entering the eyes.[4][5][6]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Nitrile gloves are a good general-purpose choice for incidental contact.[6][7]
Body Protection A lab coat, long pants, and closed-toe shoes.Prevents incidental contact with the skin and contamination of personal clothing.[4][6][8]
Respiratory Protection A NIOSH-approved respirator may be necessary.Required if working in a poorly ventilated area or when the potential for generating dust is high.[4][5]

Expert Insight: The physical form of the chemical dictates the level of respiratory protection. For a fine powder, weighing and transfer operations should ideally be conducted in a chemical fume hood or a glove box to minimize inhalation exposure.[1][7]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict protocol for donning and doffing PPE is essential to prevent cross-contamination.[9][10][11][12][13]

Donning PPE: Preparing for a Safe Workflow

The following sequence ensures that you are fully protected before you begin handling the chemical.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat 1. Don Lab Coat Wash_Hands->Lab_Coat Respirator 2. Don Respirator (if required) Lab_Coat->Respirator Goggles 3. Don Safety Goggles/Face Shield Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves

Figure 1: Step-by-step workflow for donning PPE.
Doffing PPE: A Critical Decontamination Step

The removal of PPE is a high-risk activity for self-contamination. The following sequence is designed to minimize this risk.

Doffing_PPE cluster_doffing Doffing Sequence cluster_post_doffing Final Steps Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (if worn) Lab_Coat->Respirator Wash_Hands Wash hands thoroughly Respirator->Wash_Hands

Figure 2: Step-by-step workflow for doffing PPE.

Operational and Disposal Plans: Ensuring a Safe Environment from Start to Finish

A comprehensive safety plan extends beyond personal protection to include the handling and disposal of the chemical and any contaminated materials.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control, especially when handling powders.[5][7]

  • Minimizing Dust: When weighing or transferring the solid, do so carefully to avoid creating dust. Use a spatula and weigh the material on weighing paper or in a suitable container.[1]

  • Spill Response: Be prepared for spills. Have a spill kit readily available that includes absorbent materials and appropriate waste disposal bags.

Disposal of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation and Labeling: All waste contaminated with this compound, including excess reagent, contaminated gloves, and weighing paper, must be collected in a designated, labeled, and sealed waste container.[14]

  • Waste Disposal: Do not dispose of this chemical down the drain.[14] All chemical waste must be disposed of through a licensed and approved chemical waste disposal company.[14] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating this in-depth knowledge of hazard assessment, proper PPE usage, and meticulous operational and disposal plans into your daily laboratory practices, you build a robust safety culture that protects both the integrity of your research and the well-being of your team.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Lab Manager. 2009. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • American Chemical Society. 2015. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Centers for Disease Control and Prevention. Recommendations for Chemical Protective Clothing. [Link]

  • Centers for Disease Control and Prevention. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Lakeland Industries. How to Enhance Donning and Doffing of Chemical Safety Clothing. [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • University of Washington, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]

  • Centers for Disease Control and Prevention. Protective Clothing and Ensembles. [Link]

  • Donning and doffing PPE SOP. [Link]

  • Centers for Disease Control and Prevention. NIOSH/Chemical Protective Clothing Page/INDEX A. [Link]

  • Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • Healthcare Compliance Pros. Donning and Doffing PPE: A Little Clue. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Selection of Chemical Protective Clothing Vol 1 Field Guide and Volume II Technical and Reference Manual. [Link]

  • Lakeland Industries. How to Enhance Donning and Doffing of Chemical Safety Clothing. [Link]

  • Coastal Chemical. Reclaiming. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.